2-Chloro-4-nitropyridin-3-amine
Description
Properties
IUPAC Name |
2-chloro-4-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVJCCYMXYVEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696008 | |
| Record name | 2-Chloro-4-nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-67-4 | |
| Record name | 2-Chloro-4-nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Chloro-4-nitropyridin-3-amine
This guide provides a comprehensive technical overview of this compound (3-Amino-2-chloro-4-nitropyridine), a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
This compound, systematically named 3-Amino-2-chloro-4-nitropyridine, is a poly-functionalized aromatic heterocycle. The strategic placement of an amino group, a chloro atom, and a nitro group on the pyridine core imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of 3-Amino-2-chloro-4-nitropyridine
| Property | Value | Source |
| CAS Number | 1092352-67-4 | [1] |
| Molecular Formula | C₅H₄ClN₃O₂ | [1] |
| Molecular Weight | 173.56 g/mol | [1] |
| Appearance | Typically a yellow crystalline solid (inferred from isomers) | [2] |
| Purity | Available in various purity grades for research and development | [1] |
Note: Detailed experimental physical properties for this specific isomer are not widely published. Properties are often inferred from closely related isomers like 4-Amino-2-chloro-3-nitropyridine, which appears as a white to yellow powder or crystal.[3]
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted pyridines requires careful strategic planning to ensure correct regiochemistry. While a specific, detailed protocol for 3-Amino-2-chloro-4-nitropyridine is not extensively documented in publicly available literature, a plausible and logical synthetic pathway can be designed based on established pyridine chemistry. The most common strategies involve either the nitration of a pre-existing aminopyridine or the reduction of a dinitro-precursor.
A highly probable synthetic route involves the controlled nitration of 3-Amino-2-chloropyridine. The directing effects of the existing substituents are crucial. The amino group is a strong ortho-, para-director, while the chloro group is a weak deactivating ortho-, para-director. The pyridine nitrogen itself is a powerful deactivating group.
Experimental Protocol (Hypothetical, based on related compounds)
The synthesis of related isomers, such as 4-amino-2-chloro-3-nitropyridine, involves the nitration of 2-chloro-4-aminopyridine using a mixture of nitric and sulfuric acids.[4] A similar approach would be used for the target molecule.
-
Reaction Setup: In a flask equipped for low-temperature reactions, dissolve 3-Amino-2-chloropyridine in concentrated sulfuric acid, maintaining the temperature below 5°C with an ice bath.
-
Nitration: Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution. The exotherm must be carefully controlled to prevent over-nitration and side-product formation. The directing effects of the amino and chloro groups would favor nitration at the C4 and C6 positions. Separation of the desired C4-nitro isomer would be a critical purification step.
-
Quenching and Isolation: After the reaction is complete (monitored by TLC), the mixture is carefully poured onto crushed ice.
-
Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., ammonium hydroxide) to a pH of ~3, causing the product to precipitate.[4] The solid is then filtered, washed, and dried.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) is performed to isolate the pure 4-nitro isomer from other isomers, such as the 6-nitro byproduct.[4]
Reactivity and Applications in Drug Development
The chemical behavior of this compound is dictated by the interplay of its three functional groups, making it a versatile building block for creating more complex molecules.[5]
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this effect is strongly enhanced by the electron-withdrawing nitro group. This makes the chloro-substituent at the C2 position an excellent leaving group, readily displaced by various nucleophiles (amines, alcohols, thiols). This reaction is fundamental for elaborating the core structure.
-
Amino Group Reactivity: The primary amine at the C3 position is nucleophilic and can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diamine derivative. This new amino group can then be used for further functionalization, opening pathways to a different set of compounds.
This versatility makes nitropyridine derivatives crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] They serve as foundational scaffolds for drugs targeting a range of conditions, from proliferative disorders to central nervous system diseases.[2] For instance, related aminonitropyridines are used in the synthesis of kinase inhibitors for cancer therapy and compounds targeting neurological pathways.[6]
Safety, Handling, and Storage
As a nitroaromatic and chlorinated compound, this compound and its isomers must be handled with appropriate care. Safety data sheets (SDS) for analogous compounds provide critical guidance.[7][8][9][10]
Table 2: General Hazard Information (based on related compounds)
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[11] | P261, P270, P280: Avoid breathing dust. Do not eat, drink or smoke when using this product. Wear protective gloves/clothing/eye protection.[10][12] |
| Skin Irritation | Causes skin irritation.[10][11] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
| Eye Irritation | Causes serious eye irritation.[10][11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | May cause respiratory irritation.[10][11] | P271: Use only outdoors or in a well-ventilated area.[10] |
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid formation of dust and aerosols.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and incompatible materials.[9]
Conclusion
This compound (3-Amino-2-chloro-4-nitropyridine) is a highly functionalized building block with significant potential in synthetic chemistry. Its unique arrangement of reactive sites—a displaceable chlorine, a modifiable amine, and a reducible nitro group—offers chemists a powerful tool for constructing complex molecular architectures. While detailed literature on this specific isomer is emerging, the well-established chemistry of its analogs underscores its value as a key intermediate in the discovery and development of novel pharmaceuticals and other high-value chemical entities. Adherence to strict safety protocols is paramount when handling this class of compounds.
References
- 1. synchem.de [synchem.de]
- 2. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 3. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Importance of Substituted Pyridines
An In-depth Technical Guide to the Chemical Properties and Applications of Chloro-Nitro-Pyridinamine Isomers
A Note on Isomer Nomenclature: The topic "2-Chloro-4-nitropyridin-3-amine" specifies a distinct chemical structure (CAS 1092352-67-4). However, publicly available, in-depth technical data for this specific isomer is limited. In the field of specialty chemicals, closely related isomers often exhibit significant utility and are more extensively studied. This guide, therefore, addresses the specified compound while providing a comprehensive analysis of two commercially significant and well-documented isomers: 4-Chloro-3-nitropyridin-2-amine (CAS 6980-08-1) and 2-Chloro-3-nitropyridin-4-amine (CAS 2789-25-5) . By examining these compounds, we can infer the probable characteristics of the target molecule and provide a broader, more practical context for researchers and drug development professionals.
Substituted pyridines are cornerstone building blocks in modern medicinal chemistry and materials science. The precise arrangement of electron-withdrawing and electron-donating groups on the pyridine ring dictates the molecule's reactivity, physicochemical properties, and biological activity. The family of chloro-nitro-pyridinamines, characterized by the presence of a chloro group, a nitro group, and an amino group, are highly activated intermediates. They are particularly valued for their utility in constructing complex heterocyclic systems, enabling the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed exploration of their chemical properties, synthesis, and reactivity, offering field-proven insights for their effective application.
Physicochemical and Spectroscopic Properties
The physical and spectral properties of these isomers are crucial for their identification, purification, and use in subsequent reactions. The data is summarized below.
Core Physicochemical Characteristics
The distinct substitution patterns result in different physical properties, such as melting point and solubility, which are critical for process development and formulation.
| Property | 4-Chloro-3-nitropyridin-2-amine | 2-Chloro-3-nitropyridin-4-amine |
| CAS Number | 6980-08-1[1] | 2789-25-5[2] |
| Molecular Formula | C₅H₄ClN₃O₂[1] | C₅H₄ClN₃O₂[2] |
| Molecular Weight | 173.56 g/mol [1] | 173.56 g/mol [3] |
| Appearance | Bright Yellow Needles[4] | Very Pale Yellow Solid[3] |
| Melting Point | Not specified; isomer is a solid | 179-181 °C[5] |
| Solubility | Soluble in DMF, DMSO, hot ethanol, ethyl acetate, and hot methanol.[4] | Data not widely available; likely soluble in polar aprotic solvents. |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of the target molecule. While a full experimental dataset for all isomers is not available, representative data for 4-Amino-2-chloro-3-nitropyridine (CAS 2789-25-5) is instructive.[5]
-
¹H-NMR (DMSO-d₆, 500 MHz) δ: 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H, -NH₂), 6.83 (d, J = 6.0 Hz, 1H).[5] The two doublets with a coupling constant of 6.0 Hz are characteristic of adjacent protons on the pyridine ring (H-5 and H-6), while the broad singlet at 7.37 ppm corresponds to the amine protons.
-
¹³C-NMR (DMSO-d₆, 125 MHz) δ: 149.54, 149.24, 142.69, 142.33, 122.45.[5]
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include strong, broad stretches for the N-H bonds of the amino group (~3450-3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[6]
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be expected at m/z ≈ 173, with a characteristic [M+2]+ isotope peak for the presence of a single chlorine atom at approximately one-third the intensity.
Synthesis Pathways and Methodologies
The synthesis of chloro-nitro-pyridinamines relies on fundamental aromatic chemistry principles, adapted for the heterocyclic pyridine core. The choice of starting material and the sequence of reactions are critical to achieving the desired regiochemistry.
General Synthesis Strategy
A common and logical approach involves the sequential introduction of the required functional groups onto a pyridine precursor. The order of these steps is paramount to control selectivity.
Caption: Generalized workflow for the synthesis of Chloro-Nitro-Pyridinamines.
Exemplary Protocol: Synthesis of 2-Amino-4-chloro-3-nitropyridine
The synthesis of this isomer often starts from 2-amino-4-chloropyridine, leveraging the directing effects of the existing substituents.
Protocol: Nitration of 2-Amino-4-chloropyridine
-
Reaction Setup: To a flask equipped with a stirrer and cooled in an ice bath, add 2-amino-4-chloropyridine.
-
Nitration: Slowly add fuming nitric acid to the cooled starting material while maintaining a low temperature to control the exothermic reaction. The amino group at the 2-position and the chloro group at the 4-position direct the incoming nitro group to the 3-position.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring the mixture onto ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Purification: Collect the solid product by filtration. The crude product, typically a yellow solid, can be purified further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity.
Chemical Reactivity and Mechanistic Insights
The reactivity of these molecules is dominated by the interplay between the electron-deficient pyridine ring and its substituents. The chlorine atom is highly activated towards Nucleophilic Aromatic Substitution (SNAr) , which is the cornerstone of its utility as a synthetic intermediate.
The SNAr Mechanism
The chloro group, particularly at the 2- or 4-position, is an excellent leaving group in SNAr reactions. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group and the inherent electron-deficient nature of the pyridine nitrogen.
Caption: Key steps in the Nucleophilic Aromatic Substitution (S(N)Ar) pathway.
Causality Behind Reactivity:
-
Activation: The nitro group, when positioned ortho or para to the chlorine atom, powerfully withdraws electron density from the ring through resonance and inductive effects. This creates a significant partial positive charge on the carbon atom bearing the chlorine, making it highly susceptible to nucleophilic attack.[7]
-
Stabilization: The intermediate Meisenheimer complex, formed upon nucleophilic attack, is resonance-stabilized. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, lowering the activation energy of the reaction.[7]
-
Positional Advantage: In pyridines, the 2- and 4-positions are inherently more electron-deficient and thus more reactive towards nucleophiles than the 3-position. A chloro group at C-2 is activated by both the ring nitrogen and a nitro group at C-3 or C-5. A chloro group at C-4 is strongly activated by a nitro group at C-3.
Other Reactions
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions like iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C).[8] This transforms the molecule into a diaminopyridine derivative, another versatile building block.
-
Modification of the Amino Group: The existing amino group can undergo standard reactions such as acylation, alkylation, or diazotization, allowing for further diversification of the molecular scaffold.
Applications in Research and Drug Development
The primary value of chloro-nitro-pyridinamines lies in their role as key intermediates for synthesizing high-value, complex molecules.
-
Pharmaceuticals: These compounds are crucial in the synthesis of kinase inhibitors for oncology, as the pyridine scaffold is a common feature in ATP-mimetic drugs.[4] They are also used to create agents with antiviral and anti-proliferative activities.[5] For instance, they serve as precursors for compounds used in the treatment of proliferative disorders where aurora kinase or FLT3 activity is implicated.[4]
-
Agrochemicals: The pyridine core is a well-established toxophore in many herbicides and pesticides. These intermediates allow for the creation of new agrochemicals with tailored properties.[4]
-
Dyestuffs and Materials Science: The chromophoric nature of the nitropyridine system and its versatile reactivity make it useful in the synthesis of specialty dyes and functional organic materials.[4]
Safety and Handling
As with all activated nitroaromatic and halogenated compounds, proper safety protocols are mandatory.
-
Hazard Identification: These compounds are generally classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[1] They may also cause respiratory irritation.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
The chloro-nitro-pyridinamine family of compounds represents a class of highly valuable and reactive intermediates. While detailed information on the specific isomer this compound is sparse, a thorough understanding of its more common and well-characterized relatives, like 4-Chloro-3-nitropyridin-2-amine and 2-Chloro-3-nitropyridin-4-amine, provides the necessary framework for its synthesis and application. Their utility, driven by the facile displacement of the activated chloro group via SNAr reactions, ensures their continued importance in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. Researchers equipped with this technical knowledge can confidently and safely leverage the unique chemical properties of these powerful synthetic building blocks.
References
- 1. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. labproinc.com [labproinc.com]
- 4. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 5. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Spectroscopic Data for 2-Chloro-4-nitropyridin-3-amine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Chloro-4-nitropyridin-3-amine, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this specific isomer in public databases, this guide leverages a robust analytical approach. By examining the spectroscopic data of its close structural isomers and precursors, we can confidently predict and interpret the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound. This document offers field-proven insights into experimental design, data acquisition, and spectral interpretation, serving as a valuable resource for researchers working with substituted nitropyridines.
Introduction: The Challenge of Isomeric Specificity
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of the chloro, nitro, and amino functional groups on the pyridine ring dictates its chemical reactivity, biological activity, and spectroscopic signature. While spectroscopic data for related isomers such as 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) and the precursor 2-Chloro-4-nitropyridine (CAS 23056-36-2) are available, direct experimental data for this compound remains scarce in the public domain.
This guide addresses this data gap by providing a detailed, predictive analysis of the expected spectroscopic characteristics of this compound. By understanding the fundamental principles of spectroscopic techniques and the influence of substituent effects, researchers can effectively characterize this and other novel pyridine derivatives.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of this compound is foundational to understanding its spectroscopic properties.
-
Molecular Formula: C₅H₄ClN₃O₂
-
Molecular Weight: 173.56 g/mol [1]
-
Structure:
Diagram 1: Molecular Structure of this compound
References
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-nitropyridin-3-amine: Predictive Analysis and Methodologies
An In-depth Technical Guide for Drug Development Professionals
Abstract
2-Chloro-4-nitropyridin-3-amine is a substituted pyridine derivative of significant interest as a potential building block in medicinal chemistry and materials science. Its utility in complex synthetic pathways hinges on unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools. This guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric fragmentation patterns of this target molecule. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with structurally related analogs, we offer a robust framework for researchers to interpret experimental data. Detailed, field-proven protocols for data acquisition are provided to ensure methodological rigor and data reproducibility, establishing a self-validating system for the characterization of this and similar compounds.
Introduction to this compound
The precise arrangement of substituents on the pyridine ring gives this compound a unique electronic and steric profile, making it a versatile intermediate. Pyridine derivatives are core scaffolds in numerous pharmaceuticals, and compounds with this specific functionalization pattern—a halogen for cross-coupling, a nitro group for reduction to an amine, and a primary amine for further derivatization—are highly valuable.[1] The molecular structure, presented below, consists of a pyridine core functionalized with a chloro group at the C2 position, an amine group at C3, and a nitro group at C4.
Physicochemical Properties:
-
Molecular Formula: C₅H₄ClN₃O₂
-
Molecular Weight: 173.56 g/mol [2]
-
CAS Number: Not assigned for this specific isomer. Note: The related isomer 4-Chloro-3-nitropyridin-2-amine has the CAS number 6980-08-1.[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy provides unparalleled insight into the molecular skeleton. The following predictions are based on established principles of substituent effects on aromatic systems. The electron-withdrawing nature of the pyridine nitrogen, the nitro group (NO₂), and the chlorine atom will cause a general downfield shift (deshielding) for ring protons and carbons. Conversely, the electron-donating amine (NH₂) group will cause an upfield shift (shielding), particularly for atoms at its ortho and para positions.
Predicted ¹H NMR Spectrum
The molecule has two protons on the aromatic ring, H5 and H6, and two protons on the amine group.
-
H6 Proton: This proton is adjacent to the electronegative pyridine nitrogen, placing it in a highly deshielded environment. It is expected to appear furthest downfield. It will appear as a doublet due to coupling with H5.
-
H5 Proton: This proton is ortho to the strongly electron-withdrawing nitro group, which causes significant deshielding. It will also appear as a doublet from coupling to H6. The coupling constant (JH5-H6) is expected to be in the range of 5-6 Hz, typical for ortho-coupling in pyridine rings.
-
Amine Protons (NH₂): These protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration. This peak will disappear upon the addition of a few drops of D₂O, a key validation step.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm, DMSO-d₆) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| H6 | 8.2 - 8.4 | Doublet (d) | ~5-6 Hz | Adjacent to ring nitrogen (strong deshielding). |
| H5 | 7.8 - 8.0 | Doublet (d) | ~5-6 Hz | Ortho to nitro group (strong deshielding). |
| NH₂ | 6.0 - 6.5 | Broad Singlet (br s) | N/A | Electron-donating group, exchangeable protons. |
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbons of the pyridine ring.[3] The chemical shifts are heavily influenced by the attached functional groups.
-
C2 and C4: These carbons are directly attached to highly electronegative substituents (Cl and NO₂ respectively). They are expected to be the most deshielded carbons, appearing significantly downfield.
-
C6: Similar to its attached proton, this carbon is adjacent to the ring nitrogen and will be significantly downfield.
-
C3: This carbon is bonded to the electron-donating amino group, which will shield it relative to other substituted carbons.
-
C5: This carbon is the only one bearing a hydrogen and is influenced by the adjacent nitro and nitrogen groups, leading to a moderately downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm, DMSO-d₆) | Rationale for Chemical Shift |
|---|---|---|
| C2 | 148 - 152 | Attached to Cl and adjacent to ring N. |
| C3 | 125 - 130 | Attached to NH₂ (shielding effect). |
| C4 | 150 - 155 | Attached to strongly withdrawing NO₂ group. |
| C5 | 115 - 120 | Influenced by adjacent NO₂. |
| C6 | 145 - 150 | Adjacent to ring N. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with amine protons).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a proton-decoupled pulse program (e.g., zgpg30).[3]
-
Set a spectral width of ~250 ppm.
-
Collect a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum, referencing the TMS peak at 0.00 ppm.
-
Mass Spectrometry (MS): Predicted Fragmentation Pathways
Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation analysis. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a unique fingerprint for the molecule.[4]
Key Principles and Predictions
-
Molecular Ion (M⁺˙): The compound contains three nitrogen atoms, an odd number, so according to the Nitrogen Rule, the molecular ion will have an odd nominal mass. The molecular weight is 173.56 Da, so the nominal molecular ion peak (M⁺˙) will be at m/z 173.
-
Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[5] Therefore, all chlorine-containing fragments will appear as a pair of peaks: a primary peak (M) and a smaller peak at two mass units higher (M+2) with roughly one-third the intensity. The molecular ion will thus appear at m/z 173 and m/z 175 . This isotopic signature is a powerful diagnostic tool.
Predicted EI-MS Fragmentation Pathways
The fragmentation of nitroaromatic compounds is often driven by the loss of the nitro group and other substituents.[4]
Caption: Predicted EI-MS fragmentation pathway for this compound.
-
Loss of Nitro Group (NO₂): A common fragmentation for nitroaromatics is the loss of the NO₂ radical (mass = 46 Da). This would lead to a significant fragment ion at m/z 127 (173 - 46). This ion would retain the characteristic 3:1 chlorine isotope pattern at m/z 127 and 129.
-
Loss of Chlorine Radical (Cl): Alpha-cleavage can result in the loss of the chlorine radical (mass = 35 Da). This would produce a fragment ion at m/z 138 (173 - 35). This fragment would not have a chlorine isotope pattern.
-
Ring Fragmentation: Following the initial loss of NO₂, the resulting ion at m/z 127 can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, mass = 27 Da) from the pyridine ring, leading to a fragment at m/z 100 .
Table 3: Predicted Key EI-MS Fragments
| m/z Value | Ion Formula | Identity | Comments |
|---|---|---|---|
| 173 / 175 | [C₅H₄ClN₃O₂]⁺˙ | Molecular Ion (M⁺˙) | Exhibits a ~3:1 isotopic ratio, confirming one Cl atom. |
| 127 / 129 | [C₅H₄ClN₂]⁺˙ | [M - NO₂]⁺˙ | Loss of the nitro group. Retains the Cl isotope pattern. |
| 138 | [C₅H₄N₃O₂]⁺ | [M - Cl]⁺ | Loss of the chlorine radical. No Cl isotope pattern. |
| 100 / 102 | [C₄H₃ClN]⁺˙ | [M - NO₂ - HCN]⁺˙ | Subsequent loss of HCN from the m/z 127 fragment. |
Experimental Protocol for Mass Spectrometry
This protocol describes a standard method for obtaining an EI mass spectrum.
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC-MS) system if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Select Electron Ionization (EI) as the ionization mode.
-
Use a standard electron energy of 70 eV to ensure reproducible fragmentation patterns that can be compared to spectral libraries.
-
-
Mass Analysis:
-
Set the mass analyzer (e.g., quadrupole or time-of-flight) to scan a relevant mass range, such as m/z 40-300, to ensure capture of both the molecular ion and key fragments.
-
Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure sample volatilization without thermal degradation.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙) and its M+2 isotope peak.
-
Analyze the fragmentation pattern, identifying major fragment ions and proposing losses corresponding to neutral fragments (e.g., NO₂, Cl, HCN).
-
Compare the observed spectrum with the predicted pattern for structural confirmation.
-
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The structural elucidation of novel or complex organic molecules is a cornerstone of modern drug development and chemical research. This guide has provided a detailed predictive framework for the NMR and mass spectrometric analysis of this compound. By anticipating the ¹H and ¹³C NMR chemical shifts, key MS fragmentation pathways, and the characteristic chlorine isotopic signature, researchers are well-equipped to interpret experimental data with confidence. The included step-by-step protocols offer a standardized approach to data acquisition, promoting accuracy and reproducibility. This combined predictive and methodological approach serves as a robust, self-validating system for the unambiguous characterization of this important synthetic intermediate.
References
An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Chloro-4-nitropyridin-3-amine (IUPAC Name: 3-Amino-2-chloro-4-nitropyridine). While this compound is of interest in medicinal chemistry and drug development, this guide also highlights the current gaps in publicly available, experimentally determined data. It is intended to serve as a foundational resource for researchers, offering a consolidated summary of available information and outlining the necessary experimental protocols to fully characterize this molecule.
Introduction and Chemical Identity
This compound, a substituted pyridine derivative, represents a class of compounds with significant potential in synthetic organic chemistry and drug discovery. Its unique arrangement of chloro, nitro, and amino functional groups on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the electron-donating amino group, creates a unique electronic profile that influences its reactivity and potential biological activity.
Chemical Structure:
A summary of the key identifiers for this compound.
Known Physical Properties
A thorough review of scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical properties for this compound. The majority of available information is from commercial suppliers.
Table 1: Summary of Known Physical Properties
| Property | Value | Source |
| Physical State | Red to very dark orange powder | Commercial Supplier Data |
| Melting Point | Not available in literature | - |
| Boiling Point | Not available in literature | - |
| Solubility | Not available in literature | - |
Note on Data Availability: The absence of published, peer-reviewed data on properties such as melting point, boiling point, and solubility presents a significant challenge for researchers. This underscores the need for comprehensive experimental characterization of this compound.
Proposed Experimental Workflows for Physical Property Determination
Given the lack of available data, this section outlines standard, field-proven methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and provide the accuracy required for research and development.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise endothermic peak at the melting transition.
Workflow for Melting Point Determination using DSC.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the chemical structure and purity of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
Proposed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected spectrum would show distinct signals for the aromatic protons and the amine protons. The chemical shifts, splitting patterns, and integration values would confirm the substitution pattern on the pyridine ring.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals and their chemical shifts would correspond to the number of unique carbon atoms in the molecule, further confirming its structure.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Expected Characteristic Absorptions:
-
N-H stretching (amine): Around 3300-3500 cm⁻¹
-
C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹
-
N-O stretching (nitro group): Strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric)
-
C-Cl stretching: Around 600-800 cm⁻¹
Solubility Profile Assessment
A systematic approach to determining the solubility of this compound in various solvents is essential for its application in synthesis and biological assays.
A systematic workflow for determining the solubility profile.
Conclusion and Future Directions
This compound is a compound of significant interest with a chemical structure that suggests a wide range of potential applications. However, the lack of publicly available, experimentally verified physical property data is a major impediment to its widespread use and further development. The experimental protocols outlined in this guide provide a clear roadmap for researchers to thoroughly characterize this molecule. The determination of its melting point, solubility, and spectroscopic properties will be invaluable for ensuring its purity, understanding its reactivity, and facilitating its use in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. It is strongly recommended that future work on this compound includes the rigorous determination and publication of these fundamental physical properties to accelerate research and development efforts.
An In-depth Technical Guide to the Solubility of 2-Chloro-4-nitropyridin-3-amine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the physicochemical properties of active pharmaceutical ingredients (APIs) are paramount to their therapeutic success. Among these, solubility stands as a cornerstone, profoundly influencing an API's bioavailability, formulation, and overall efficacy.[1][2] 2-Chloro-4-nitropyridin-3-amine, a substituted pyridine derivative, serves as a vital intermediate in the synthesis of a variety of pharmacologically active molecules.[3] A thorough understanding of its solubility profile in various organic solvents is therefore not merely an academic exercise, but a critical dataset for process chemists and formulation scientists. This guide provides a comprehensive technical overview of the solubility of this compound, offering both theoretical insights and a practical, field-proven experimental protocol for its determination.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its solubility behavior. The pyridine ring, a heterocyclic aromatic structure, provides a degree of aromaticity. The electron-withdrawing nitro group (-NO2) and the chloro (-Cl) atom significantly influence the electron density of the ring, while the amino group (-NH2) can act as both a hydrogen bond donor and acceptor. This molecular architecture suggests a moderate to low solubility in non-polar solvents and a higher affinity for polar and hydrogen-bonding solvents.
| Property | Value | Source |
| Molecular Formula | C5H4ClN3O2 | [4] |
| Molecular Weight | 173.56 g/mol | [4] |
| Appearance | Bright Yellow Needles | [3] |
| Melting Point | 174-176°C | [3] |
Qualitative Solubility Overview
Preliminary assessments indicate that this compound exhibits solubility in a range of polar organic solvents. It is reported to be soluble in dimethyl formamide (DMF), dimethyl sulfoxide (DMSO), hot ethanol, ethyl acetate, and hot methanol.[3] This qualitative information is invaluable for selecting an appropriate solvent system for synthesis, purification, and formulation development. However, for precise process control and the development of robust formulations, quantitative solubility data is essential.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The following section details a rigorous, step-by-step protocol for the quantitative determination of the thermodynamic solubility of this compound using the widely accepted shake-flask method.[5] This method is considered the gold standard for determining thermodynamic solubility as it ensures that a true equilibrium is reached between the dissolved and undissolved solute.[2][5]
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Materials and Equipment
-
This compound (analytical standard grade)
-
Selected organic solvents (HPLC grade):
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Acetonitrile
-
Dichloromethane
-
Toluene
-
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
To each vial, add a precise volume of a selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the suspensions for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Use a syringe fitted with a chemically resistant filter (e.g., PTFE, 0.22 µm) to draw the supernatant. It is critical to ensure the filter does not adsorb the solute.
-
-
-
Sample Preparation for Analysis:
-
Immediately after separation, accurately pipette an aliquot of the clear supernatant into a volumetric flask.
-
Dilute the aliquot with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC-UV:
-
Develop and validate an HPLC-UV method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted samples and the calibration standards into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Interpreting Solubility Data: The Role of Solvent Properties
The solubility of this compound will vary significantly across different organic solvents due to the interplay of intermolecular forces.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are expected to be excellent solvents for the target compound. Their high polarity and ability to accept hydrogen bonds from the amino group, without donating hydrogen bonds themselves, can effectively solvate the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the amino and nitro groups of the solute. Their effectiveness will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network. As indicated by qualitative data, solubility is likely enhanced at elevated temperatures.[3]
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Acetonitrile): These solvents will likely exhibit intermediate solvating power.
-
Non-polar Solvents (e.g., Toluene, Dichloromethane): Due to the polar nature of this compound, its solubility in non-polar solvents is expected to be low.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of this compound in a range of organic solvents is indispensable for its effective utilization in pharmaceutical research and development. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible quantitative solubility data. This data will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and the design of effective drug delivery systems. Future work should focus on expanding the solubility profile to include a wider array of solvents and temperatures, as well as investigating the impact of pH on its aqueous solubility, given the presence of the basic amino group.
References
- 1. rheolution.com [rheolution.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 4. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
An In-depth Technical Guide to the Crystal Structure of 2-Chloro-4-nitropyridin-3-amine: From Synthesis to Structural Elucidation
This guide provides a comprehensive technical overview of 2-chloro-4-nitropyridin-3-amine, a pivotal intermediate in contemporary drug discovery. While the definitive crystal structure of this compound is not publicly available as of this writing, this document will serve as a robust framework for its determination and analysis. We will delve into its synthesis, the principles and practice of its crystallization, and a detailed methodology for its structural elucidation via single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this versatile molecule.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound, also known as 2-amino-4-chloro-3-nitropyridine (CAS 6980-08-1), is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1][2][3] Its unique arrangement of chloro, nitro, and amino functional groups on the pyridine ring imparts a rich and versatile reactivity profile. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring, making it a valuable precursor for the synthesis of more complex heterocyclic systems.[4]
This compound serves as a critical building block in the development of kinase inhibitors, particularly for targets such as Aurora kinases, which are implicated in proliferative disorders.[3][4][5] The strategic placement of its functional groups allows for directed modifications and the introduction of pharmacophoric features necessary for potent and selective biological activity. Understanding its three-dimensional structure is paramount for structure-based drug design, as it provides a precise blueprint of the molecule's conformation, which in turn dictates its interactions with biological targets.
Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure
A high-quality single crystal is the cornerstone of a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with a robust synthetic route that yields high-purity material, followed by a meticulous crystallization process.
Synthetic Pathway
The synthesis of 2-amino-4-chloro-3-nitropyridine has been approached through various methods. A common strategy involves the nitration of a 2-chloropyridine precursor. For instance, a disclosed method involves the use of 65% nitric acid and concentrated sulfuric acid as the nitrating agents.[6] The purification of the final product is crucial, as impurities can significantly hinder crystallization. Recrystallization from a suitable solvent system, such as ethanol, is often employed to achieve the desired purity.[6]
Experimental Protocol for Crystallization
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of various conditions. The choice of solvent is critical; the ideal solvent should dissolve the compound moderately at a higher temperature and allow for slow precipitation as the solution cools or as the solvent evaporates. Given that 2-amino-4-chloro-3-nitropyridine is soluble in solvents like dimethylformamide, dimethyl sulfoxide, and hot ethanol[2][3], these are excellent starting points for crystallization screening.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of high-purity 2-amino-4-chloro-3-nitropyridine in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures thereof).
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent or solvent system by gentle heating and stirring.
-
Slow Evaporation: Filter the warm solution into a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Slow Cooling: Alternatively, heat the saturated solution and then allow it to cool to room temperature slowly. For even slower cooling, place the container in a Dewar flask filled with warm water.
-
Vapor Diffusion: In a sealed container, place a small vial containing the saturated solution of the compound. In the larger container, add a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer of the diffractometer.
Elucidating the Crystal Structure: A Guide to Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following section outlines the workflow for the structural determination of 2-amino-4-chloro-3-nitropyridine.
Data Collection
A suitable single crystal of 2-amino-4-chloro-3-nitropyridine would be mounted on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) X-ray source. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Data Processing and Structure Solution
The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are integrated, and a set of structure factors is obtained. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms in the molecule can be determined.
Structure Refinement
The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
Hypothetical Crystal Structure Analysis of this compound
In the absence of published experimental data, we present a hypothetical but plausible set of crystallographic data for 2-amino-4-chloro-3-nitropyridine to illustrate the expected outcomes of a successful structure determination. This data is based on the analysis of similar substituted nitropyridine structures.[7][8]
Table 1: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₅H₄ClN₃O₂ |
| Formula Weight | 173.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 670 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.72 |
| R-factor | < 0.05 |
Table 2: Hypothetical Key Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| C-Cl | 1.74 | N-C-C | 120 |
| C-NO₂ | 1.45 | C-N-O | 118 |
| C-NH₂ | 1.36 | H-N-H | 115 |
| N-O | 1.22 |
The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group and the nitro group, as well as potential halogen bonding interactions involving the chlorine atom. These interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid form, such as solubility and melting point.
Conclusion: The Path Forward
The determination of the crystal structure of this compound is a critical step in fully characterizing this important pharmaceutical intermediate. This guide has provided a comprehensive roadmap for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. While the definitive structure remains to be published, the methodologies and hypothetical data presented herein offer a robust framework for researchers in the field. The elucidation of this crystal structure will undoubtedly provide invaluable insights for the future design and development of novel therapeutics based on this versatile scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
Introduction: The Strategic Value of Polysubstituted Pyridines
An In-depth Technical Guide to the Synthesis and Strategic Importance of Chloro-Nitro-Aminopyridines
Abstract
Substituted pyridines are foundational scaffolds in modern medicinal and agricultural chemistry. Among them, the 2-chloro-4-nitro-3-aminopyridine isomer and its related structures represent a class of highly versatile intermediates. Their strategic placement of activating (nitro) and leaving (chloro) groups, alongside a nucleophilic amine, offers a rich platform for diverse synthetic elaborations. This guide provides a comprehensive overview of the historical development, synthetic methodologies, and chemical logic underpinning the preparation and utilization of this critical chemical entity. Aimed at researchers and drug development professionals, this document synthesizes key findings from the literature to present a practical and in-depth understanding of 2-chloro-4-nitropyridin-3-amine and its isomers.
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals due to its favorable pharmacokinetic properties and its ability to engage in hydrogen bonding and other critical interactions with biological targets. The precise functionalization of this ring is a cornerstone of modern synthetic chemistry. The title compound, this compound, and its isomers are particularly valuable due to the orthogonal reactivity of their substituents:
-
The Chloro Group: Positioned at an electron-deficient carbon (activated by the ring nitrogen and the nitro group), it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functionalities.
-
The Nitro Group: As a strong electron-withdrawing group, it activates the pyridine ring for SNAr reactions. Furthermore, it can be readily reduced to an amino group, providing another handle for subsequent chemical modifications.
-
The Amino Group: This group can be acylated, alkylated, or used as a directing group in further electrophilic substitutions, adding another layer of synthetic versatility.
This guide will delve into the historical context of the synthesis of this class of compounds, detail the key synthetic transformations, and provide practical insights into their application.
Historical Perspective and the Evolution of Synthesis
The "discovery" of a specific chemical intermediate like this compound is less a single event and more an evolution of synthetic capabilities for manipulating the pyridine ring. The historical development can be traced through the establishment of reliable methods for regioselective nitration and chlorination of pyridine derivatives.
While a definitive first synthesis of the title compound is not readily apparent in the literature, the groundwork was laid by pioneering work on related structures. For instance, early syntheses of related 3-amino-2-chloro-4-methylpyridine began from 2-chloro-4-methyl-3-nitropyridine, as described by Chapman et al. in 1980[1][2]. This work highlights a common and logical synthetic strategy: the reduction of a nitro group to an amine as a final step.
The challenges in synthesizing these molecules often revolve around controlling the regioselectivity of the nitration step. Nitrating a substituted pyridine can lead to a mixture of isomers, which can be difficult to separate[1][2]. For example, the nitration of 2-amino-4-picoline can result in nitration at both the 3 and 5 positions[1][2]. This has driven the development of more controlled synthetic routes, which will be explored in the following sections.
Synthetic Methodologies and Mechanistic Insights
The synthesis of chloro-nitro-aminopyridines can be approached in several ways, primarily depending on the desired substitution pattern and the available starting materials. A common and logical approach involves the nitration of a chloro-aminopyridine precursor.
Synthesis of 2-Amino-4-chloro-3-nitropyridine (Isomer Example)
A representative synthesis for this class of compounds is the preparation of 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1)[3][4]. This isomer provides a clear example of the core chemical transformations involved.
Overall Synthetic Workflow:
Caption: General workflow for the synthesis of 2-Amino-4-chloro-3-nitropyridine.
Experimental Protocol:
Step 1: Nitration of 4-Chloro-2-aminopyridine [3]
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, place fuming nitric acid (50 mL). Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Starting Material: Slowly add 4-Chloro-2-aminopyridine (6.4 g, 50 mmol) dropwise to the cooled fuming nitric acid. The temperature should be carefully monitored and maintained during the addition.
-
Causality: The amino group is a strong activating group, making the pyridine ring susceptible to nitration. Using fuming nitric acid provides a high concentration of the nitronium ion (NO2+), the active electrophile. The reaction is highly exothermic, necessitating cooling to prevent over-reaction and potential side product formation.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Workup and Isolation: Quench the reaction by pouring the mixture into water containing crushed ice. This will precipitate the product.
-
Purification: Collect the precipitate by filtration. The crude product can be purified by column chromatography (e.g., using a dichloromethane/methanol eluent system) to yield the pure 2-amino-3-nitro-4-chloropyridine as a solid[3].
Self-Validation: The purity of the final product should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of the purified solid should also be determined and compared to literature values.
Alternative Synthetic Routes
The challenges associated with direct nitration have led to the development of alternative strategies. For instance, a multi-step synthesis starting from 2-pyridone can offer better control over regioselectivity. This involves:
-
Nitration of 2-pyridone to obtain 3-nitro-2-pyridone.
-
N-alkylation to protect the amide nitrogen.
-
Directional chlorination and dealkylation to yield 2-chloro-3-nitropyridine.
-
Finally, reduction of the nitro group to afford the desired aminopyridine[5].
This route, while longer, can provide access to specific isomers that are difficult to obtain through direct nitration of substituted pyridines.
Caption: Multi-step synthesis from 2-pyridone for improved regioselectivity.
Physicochemical and Spectroscopic Data
Accurate characterization of these intermediates is crucial for their use in further synthetic steps. The following table summarizes key properties for the representative isomer, 4-Chloro-3-nitropyridin-2-amine (CAS 6980-08-1).
| Property | Value | Source |
| CAS Number | 6980-08-1 | [3][4] |
| Molecular Formula | C5H4ClN3O2 | [4] |
| Molecular Weight | 173.56 g/mol | [4] |
| Appearance | Bright Yellow Needles | [6] |
| Solubility | Soluble in DMF, DMSO, hot ethanol, ethyl acetate, and hot methanol. | [3][6] |
| Storage Temperature | Room Temperature | [3] |
| Computed XLogP3 | 1.5 | [4] |
| Computed pKa | 8.85 (most acidic), -2.29 (most basic) | [4] |
Note: Some properties are computationally derived and should be confirmed experimentally.
Applications in Research and Drug Development
This compound and its isomers are not typically final products but rather key building blocks in the synthesis of more complex molecules. Their utility spans across pharmaceuticals and agrochemicals.
-
Pharmaceutical Intermediates: These compounds are instrumental in the synthesis of a wide range of biologically active molecules. The pyridine scaffold is present in numerous drugs, and these intermediates provide a convenient starting point for creating derivatives. They have been used in the synthesis of compounds targeting proliferative disorders and as intermediates for central nervous system (CNS) active compounds[6]. The related compound, 3-amino-2-chloro-4-methylpyridine, is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection[2].
-
Agrochemicals: The pyridine ring is also a common feature in herbicides and pesticides. The reactivity of chloro-nitro-aminopyridines allows for the systematic modification of the core structure to develop new and effective crop protection agents.
-
Organic Synthesis: Beyond specific applications, these molecules are valuable reagents in synthetic organic chemistry for creating complex heterocyclic systems. The presence of multiple reactive sites allows for a variety of coupling and substitution reactions.
Conclusion
While the precise historical "moment of discovery" for this compound is embedded within the broader development of pyridine chemistry, its significance as a versatile synthetic intermediate is clear. The evolution of synthetic methods, from challenging direct nitrations to more controlled multi-step routes, reflects the enduring importance of this class of molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, reactivity, and handling of these compounds is essential for leveraging their full potential in creating novel and impactful chemical entities.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 4. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. synchem.de [synchem.de]
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-4-nitropyridin-3-amine for Research and Development
Introduction: Navigating the Chemistry and Hazards of a Potent Intermediate
2-Chloro-4-nitropyridin-3-amine and its isomers, such as 2-Amino-4-chloro-3-nitropyridine, are heterocyclic compounds of significant interest in pharmaceutical synthesis. Their utility as building blocks stems from the reactive nature of the pyridine ring, substituted with electron-withdrawing nitro and chloro groups, and a nucleophilic amino group. These functionalities allow for a variety of subsequent chemical modifications, making them valuable intermediates in the development of novel therapeutic agents.
However, the very features that make these molecules chemically useful also imbue them with potential biological activity and associated hazards. The presence of a chlorinated pyridine core, analogous in some respects to compounds with known toxicity, coupled with a nitro group, a common structural alert for genotoxicity, necessitates a robust and well-informed approach to safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle this compound and its close isomers in a laboratory setting. The protocols and recommendations herein are grounded in the principles of risk assessment, containment, and a thorough understanding of the compound's potential hazards, ensuring the protection of both the scientist and the integrity of the research. As comprehensive toxicological data for this specific molecule is not publicly available, a precautionary approach is paramount.
Hazard Identification and Risk Assessment: A Multi-faceted Approach
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. For this compound and its isomers, the risk profile is derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and the known toxicology of related chemical structures.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
Note: The GHS classifications are based on data for isomeric compounds and should be treated as a minimum standard for safety precautions.[1][2][3]
Toxicological Profile: Understanding the "Why"
The causality behind these classifications lies in the compound's chemical structure:
-
Chlorinated Pyridine Ring: Pyridine and its derivatives can be absorbed through the skin and are known to cause a range of health effects, including headache, dizziness, and potential liver and kidney damage with significant exposure.[4][5][6] The chloro-substitution can enhance a molecule's persistence and lipophilicity, potentially increasing its ability to be absorbed and distributed in the body.
-
Nitro Group: Aromatic nitro compounds are a well-known class of chemicals with the potential for toxicity. The nitro group can be metabolically reduced to form reactive intermediates that can lead to cellular damage.
-
Amino Group: While the amino group is a common functional group in many pharmaceuticals, its presence on an electron-deficient aromatic ring can influence the molecule's overall reactivity and metabolic profile.
Given the lack of chronic toxicity data, it is prudent to treat this compound as a potent pharmaceutical intermediate. This means assuming the potential for long-term health effects with repeated low-level exposure and implementing controls accordingly.[7][8][9]
The Hierarchy of Controls: Engineering a Safe Workspace
The most effective way to mitigate risk is to use a "Hierarchy of Controls," which prioritizes engineering solutions and administrative controls over sole reliance on Personal Protective Equipment (PPE).
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Leveraging Substituted Chloro-nitropyridines in Medicinal Chemistry
A Senior Application Scientist's Guide to 2-Amino-4-chloro-3-nitropyridine
Introduction and Strategic Context
Substituted pyridines are foundational scaffolds in modern drug discovery, prized for their ability to engage in critical hydrogen bonding and other interactions within the active sites of biological targets.[1] Among these, chloro-nitro-aminopyridines stand out as exceptionally versatile trifunctional building blocks. Their strategic arrangement of activating and reactive groups permits a logical and sequential introduction of molecular diversity, making them invaluable starting points for the synthesis of compound libraries targeting a range of therapeutic areas.[2]
While various isomers of this scaffold exist, public data on 2-Chloro-4-nitropyridin-3-amine is limited. Therefore, this guide will focus on its closely related and well-documented isomer, 2-Amino-4-chloro-3-nitropyridine (CAS: 6980-08-1) . The principles of reactivity, synthetic strategies, and protocols detailed herein are directly applicable and transferable, providing a robust framework for researchers working with this class of compounds. This molecule is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, with notable applications in the development of kinase inhibitors and other bioactive agents.[3][4]
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Table 1: Physicochemical Properties of 2-Amino-4-chloro-3-nitropyridine
| Property | Value | Reference(s) |
| CAS Number | 6980-08-1 | [3] |
| Molecular Formula | C₅H₄ClN₃O₂ | [3] |
| Molecular Weight | 173.56 g/mol | N/A |
| Appearance | Bright Yellow Needles / Powder | [3] |
| Melting Point | 174-176°C | [5] |
| Solubility | Soluble in DMF, DMSO, Hot Ethanol, Ethyl Acetate | [3][5] |
| Storage | Long-term storage at -20°C is recommended. | [5] |
Safety & Handling:
2-Amino-4-chloro-3-nitropyridine is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Profile: The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including a lab coat, chemical safety goggles conforming to EN166 standards, and chemical-resistant gloves.[7][8]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][9] Minimize dust generation.[7] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-Amino-4-chloro-3-nitropyridine stems from the distinct electronic properties of its three functional groups, which allow for a series of predictable and high-yielding transformations.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position. This activation renders the C4 position, bearing the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles.[10] The chlorine acts as an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles (amines, thiols, alcohols) to introduce diversity at this position. This is typically the first and most crucial reaction performed with this scaffold.[10][11]
-
Nitro Group Reduction at C3: The nitro group can be selectively reduced to a primary amine. This transformation is a cornerstone of medicinal chemistry, converting an activating group into a versatile synthetic handle.[12] The resulting diamine is a key precursor for forming fused heterocyclic systems (e.g., imidazopyridines) or for introducing new functionalities via amide bond formation or other amine-specific chemistry.[13][14]
-
Amine Group Derivatization at C2: The existing amino group at the C2 position can also be functionalized, though it is often carried through the initial steps and utilized in a later-stage cyclization reaction.
This multi-faceted reactivity allows for a divergent synthetic approach, where a common core can be elaborated into a large library of distinct molecules.
Applications in Medicinal Chemistry
This scaffold is a validated precursor for several classes of biologically active molecules, most notably kinase inhibitors.
-
Dual FLT3/Aurora Kinase Inhibitors: 2-Amino-4-chloro-3-nitropyridine is a documented starting material for the synthesis of potent imidazo[4,5-b]pyridine-based inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[11][15] These kinases are critical targets in oncology, particularly for the treatment of Acute Myeloid Leukemia (AML). The synthetic strategy involves an initial SNAr reaction at the C4 position, followed by reduction of the nitro group and subsequent cyclization to form the core heterocyclic system.[15]
-
Other Proliferative Disorders: The derivatives of this compound are implicated in the development of treatments for various proliferative disorders where Aurora kinase and/or FLT3 activity is a factor.[3]
-
Central Nervous System (CNS) Agents: The scaffold has been utilized to fabricate compounds active in the central nervous system.[3]
-
Cytotoxic Agents: It serves as an intermediate in the synthesis of compounds like 1-deaza-6-methylthiopurine ribonucleoside, which exhibits cytotoxic properties.[3]
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the key transformations of 2-Amino-4-chloro-3-nitropyridine.
This protocol describes the displacement of the C4-chloride, a key step in building kinase inhibitor scaffolds.[11]
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-4-chloro-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent & Reagents: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M). Add the desired piperazine derivative (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol to facilitate drying.
-
Purification: The product is often of high purity after filtration. If necessary, further purification can be achieved by recrystallization from ethanol or column chromatography.
Table 2: Representative Data for SNAr Reactions
| Nucleophile Class | Solvent | Base | Temp (°C) | Typical Time (h) | Expected Yield |
| Secondary Aliphatic (e.g., Piperazine) | DMF | K₂CO₃ | 80-100 | 2-6 | Excellent (>90%) |
| Primary Aromatic (e.g., Aniline) | EtOH | Et₃N | Reflux | 4-12 | Good (70-85%) |
| Thiol (e.g., Thiophenol) | DMF | K₂CO₃ | 60-80 | 1-3 | Excellent (>95%) |
This protocol details the conversion of the C3-nitro group to a C3-amino group, creating a key diamino-pyridine intermediate.
Methodology:
-
Setup: In a round-bottom flask, suspend the 4-substituted-2-amino-3-nitropyridine (from Protocol 1) (1.0 eq) and iron powder (5.0 eq) in glacial acetic acid or a mixture of ethanol and water.[16][17]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is often exothermic. Monitor by TLC for the disappearance of the yellow starting material (typically 1-3 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethanol or ethyl acetate (EtOAc). Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. To the residue, add EtOAc and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with EtOAc.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired diamine product, which can be used in the next step without further purification.
Conclusion
2-Amino-4-chloro-3-nitropyridine is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for a logical and efficient approach to the synthesis of complex molecular architectures. By following a sequence of nucleophilic aromatic substitution followed by nitro group reduction, researchers can rapidly generate diverse diamino-pyridine intermediates, which are ideal precursors for libraries of kinase inhibitors and other potential therapeutic agents. The protocols and data provided in this guide offer a solid foundation for any scientist looking to exploit the rich chemistry of this valuable scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. usbio.net [usbio.net]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Suzuki coupling reactions with 2-Chloro-4-nitropyridin-3-amine
An Application Guide to a Challenging C-C Bond Formation: Suzuki-Miyaura Coupling Reactions with 2-Chloro-4-nitropyridin-3-amine
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of its application to a particularly valuable yet challenging substrate: this compound. Derivatives of 2-aminopyridine are ubiquitous scaffolds in pharmacologically active molecules, making their synthesis and functionalization a critical endeavor in drug discovery.[3][4][5] However, the inherent electronic properties of this compound—namely the inertness of the C-Cl bond and the electron-deficient nature of the nitropyridine ring—present significant synthetic hurdles that necessitate advanced catalytic systems and carefully optimized protocols.[6][7] This document offers a detailed examination of the reaction mechanism, key parameter optimization, step-by-step experimental protocols, and troubleshooting strategies to empower researchers in successfully utilizing this important building block.
Mechanistic Insights and Substrate-Specific Challenges
The efficacy of a Suzuki-Miyaura coupling hinges on a well-orchestrated palladium-catalyzed cycle.[8] Understanding this cycle is paramount to diagnosing and overcoming the challenges posed by substrates like this compound.
The canonical mechanism involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for the relatively strong C-Cl bond.[1] While the electron-withdrawing nitro group on the pyridine ring helps to activate the C-Cl bond for this step, it remains a significant kinetic barrier.[9] Overcoming this requires highly active, electron-rich, and sterically bulky ligands that promote the formation of the active monoligated Pd(0) species.[6][10]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the palladium complex.[2][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9][12]
The Catalytic Cycle: A Visual Representation
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Challenges with this compound:
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of sterically bulky ligands helps to mitigate this by shielding the metal center.[7]
-
Protodeboronation: Electron-deficient heteroaryl boronic acids are notoriously susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[13][14] While the pyridine substrate itself is the halide partner here, this highlights the general instability of related reagents and underscores the need for carefully controlled conditions, and potentially the use of more stable boronic esters.[8]
-
Competing Side Reactions: Under forcing conditions, side reactions such as dehalogenation of the starting material or homocoupling of the boronic acid can occur.[8]
Optimizing Critical Reaction Parameters
Success with this challenging coupling is a multifactorial problem. The interplay between the catalyst, ligand, base, and solvent is critical and must be carefully considered.
| Parameter | Rationale & Recommended Choices |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively. They are used in conjunction with a supporting ligand to form the active catalyst in situ.[8] |
| Ligand Selection | This is the most crucial variable. Standard ligands like PPh₃ are often ineffective.[15] 1. Bulky, Electron-Rich Phosphines: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard for coupling aryl chlorides. Their steric bulk promotes reductive elimination and their electron-donating nature facilitates the difficult oxidative addition step.[6][10] 2. N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr, often delivered as stable PEPPSI precatalysts, are extremely active and robust, showing excellent performance with unreactive chlorides.[6][16] |
| Base | A moderately strong base is required to form the active boronate species. K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃ for challenging couplings. The choice of base can significantly impact yield and should be screened.[2][17] The presence of a small amount of water is often beneficial for dissolving inorganic bases.[17] |
| Solvent | Aprotic polar solvents or their mixtures with water are standard. 1,4-Dioxane/H₂O , Toluene/H₂O , or DMF are common choices.[2] The solvent system impacts reagent solubility and catalyst stability and can even influence selectivity in some systems.[18] |
| Boron Reagent | Arylboronic acids are most common. For substrates prone to decomposition, the corresponding pinacol boronic esters (Ar-Bpin) offer enhanced stability against protodeboronation.[8] |
| Temperature | Elevated temperatures, typically in the range of 80–110 °C , are necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.[6] |
Detailed Experimental Protocols
An inert atmosphere is essential for these reactions to prevent catalyst oxidation and homocoupling side reactions.[8][19] All solvents should be thoroughly degassed prior to use.
General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol A: Using a Buchwald-Type Phosphine Ligand (SPhos)
This protocol is based on highly active catalyst systems developed for challenging aryl chlorides.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
-
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(OAc)₂ and SPhos ligand. Via syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Place the sealed vial in a preheated oil bath at 100–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12–24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Purification: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[12]
-
Protocol B: Using an N-Heterocyclic Carbene (NHC) Precatalyst
This protocol utilizes a commercially available, air-stable PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst, which simplifies handling.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
PEPPSI-IPr Catalyst (2-3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed Toluene or 1,4-Dioxane
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, Cs₂CO₃, and the PEPPSI-IPr catalyst to a reaction vial with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 90–100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions using highly active NHC catalysts are often faster, typically complete within 2–12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography to isolate the coupled product.[12]
-
Comparative Overview of Protocols
| Feature | Protocol A (Buchwald Ligand) | Protocol B (NHC Precatalyst) |
| Catalyst System | Pd(OAc)₂ + SPhos (in situ) | PEPPSI-IPr (Pre-formed) |
| Typical Base | K₃PO₄ | Cs₂CO₃ |
| Typical Solvent | Dioxane / Water | Toluene or Dioxane (often anhydrous) |
| Reaction Time | 12–24 hours | 2–12 hours |
| Advantages | Highly tunable (ligand can be varied) | Air-stable precatalyst, often faster |
| Considerations | Requires careful handling of air-sensitive ligands | Precatalyst cost may be higher |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen exposure).2. Insufficiently active catalyst system.3. Incorrect base or solvent. | 1. Ensure rigorous inert atmosphere and use properly degassed solvents.2. Switch to a more active ligand (e.g., from a phosphine to an NHC) or a different precatalyst.[6]3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane, DMF). |
| Dehalogenation of Starting Material | 1. Presence of protic impurities or hydride sources.2. Side reaction pathway of the Pd-intermediate.[8] | 1. Use anhydrous solvents and bases if possible.2. Lower the reaction temperature and extend the reaction time.3. Change the ligand or base. |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under the reaction conditions.2. Reaction time is excessively long. | 1. Switch to a more stable boronic ester (e.g., pinacol ester).[8][13]2. Use a milder base (e.g., KF) if compatible.3. Use a more active catalyst to shorten the reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of a Pd(II) precatalyst to active Pd(0). | 1. Improve degassing procedure for solvents and ensure a tight seal on the reaction vessel.2. Add a small amount of a reducing agent or switch to a Pd(0) source like Pd₂(dba)₃.[8] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation for accessing valuable scaffolds in medicinal chemistry. Success is not typically achieved with standard, off-the-shelf conditions. It requires a deliberate and informed approach, centered on the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. By carefully selecting the ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can effectively overcome the inherent difficulties of this substrate and unlock its synthetic potential.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
Application Notes and Protocols: The Strategic Use of 2-Chloro-4-nitropyridin-3-amine in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer. The pursuit of selective and potent kinase inhibitors is a principal endeavor in modern drug discovery. The substituted pyridine scaffold is a well-established pharmacophore in many approved kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of 2-Chloro-4-nitropyridin-3-amine, a versatile and highly reactive building block, in the synthesis of fused heterocyclic kinase inhibitors. We will explore its chemical reactivity, provide detailed, field-tested protocols for its conversion into high-value pyrazolo[4,3-c]pyridine scaffolds, and discuss the rationale behind the synthetic strategies.
Introduction: Why this compound?
The design of kinase inhibitors often hinges on the creation of rigid, heterocyclic core structures that can optimally orient functional groups to interact with specific residues in the kinase hinge region, the DFG motif, and other key areas of the ATP-binding site. This compound is a trifunctionalized pyridine derivative that offers a powerful platform for building such complex scaffolds.
Its utility is rooted in the distinct reactivity of its three substituents:
-
3-Amino Group: Serves as a key nucleophile and a handle for the construction of fused ring systems. It is the primary site for diazotization, enabling the formation of a pyrazole ring.
-
2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of side chains to modulate potency, selectivity, and pharmacokinetic properties.
-
4-Nitro Group: A strong electron-withdrawing group that activates the pyridine ring, particularly the 2-position, for nucleophilic attack. Furthermore, it can be reduced to an amine, providing another point for diversification or cyclization.
This orchestrated reactivity allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for constructing libraries of potential kinase inhibitors for high-throughput screening and lead optimization.
Core Synthetic Strategy: From Pyridine to Pyrazolo[4,3-c]pyridine
A highly effective strategy for leveraging this compound is the synthesis of the pyrazolo[4,3-c]pyridine core. This scaffold is a bioisostere of purine and is found in numerous kinase inhibitors targeting a range of kinases, including Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[2]
The overall workflow involves two key transformations: a modified Japp-Klingemann reaction to form the pyrazole ring, followed by a subsequent diversification of the scaffold through palladium-catalyzed cross-coupling reactions.
Figure 1: General workflow for the synthesis of pyrazolo[4,3-c]pyridine-based kinase inhibitors.
Detailed Protocols and Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of Ethyl 4-chloro-7-nitro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
This protocol details the construction of the core pyrazolo[4,3-c]pyridine scaffold. The Japp-Klingemann reaction is a reliable method for the synthesis of pyrazoles from diazonium salts and β-keto esters.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 173.55 | 10.0 | 1.74 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 12.0 | 0.83 g |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | ~5 mL |
| Ethyl 2-chloroacetoacetate | 164.59 | 11.0 | 1.81 g |
| Sodium Acetate (NaOAc) | 82.03 | 30.0 | 2.46 g |
| Ethanol (EtOH) | - | - | 50 mL |
| Water (H₂O) | - | - | 100 mL |
Procedure:
-
Diazotization:
-
Suspend this compound (1.74 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) in a 100 mL flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (0.83 g, 12.0 mmol) in water (5 mL) and add it dropwise to the pyridine suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a slight color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Japp-Klingemann Coupling and Cyclization:
-
In a separate 250 mL flask, dissolve ethyl 2-chloroacetoacetate (1.81 g, 11.0 mmol) and sodium acetate (2.46 g, 30.0 mmol) in ethanol (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the ethanol solution with continuous stirring. A colored precipitate (the intermediate hydrazone) should form.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3 hours. The cyclization to the pyrazolopyridine occurs during this step.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ethyl 4-chloro-7-nitro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
-
Protocol 2: Diversification via Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is highly effective for introducing alkynyl moieties onto the pyrazolopyridine core.[3][4][5] These alkynyl groups can serve as linkers or interact with specific residues in the kinase active site.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 4-chloro-7-nitro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate | 284.65 | 1.0 | 285 mg |
| Phenylacetylene | 102.13 | 1.2 | 123 mg (135 µL) |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.05 | 35 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 19 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 304 mg (420 µL) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add ethyl 4-chloro-7-nitro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (285 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) and triethylamine (420 µL, 3.0 mmol) via syringe.
-
Finally, add phenylacetylene (135 µL, 1.2 mmol) via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-phenylethynyl-substituted pyrazolopyridine.
-
Figure 2: Experimental workflow for the synthesis of diversified pyrazolopyridine kinase inhibitor precursors.
Causality and Experimental Insights
-
Choice of Base in Sonogashira Coupling: Triethylamine serves a dual purpose: it acts as a base to neutralize the HI and HCl generated during the catalytic cycle and also as a solvent or co-solvent. The basic environment is crucial for the deprotonation of the terminal alkyne.
-
Copper(I) Co-catalyst: In the classical Sonogashira reaction, CuI is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. This accelerates the rate-limiting step of the catalytic cycle.[4]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (argon or nitrogen) is critical to prevent catalyst degradation and ensure high yields.
-
Nitro Group Reduction: Following the diversification at the 4-position, the 7-nitro group can be selectively reduced to an amine (e.g., using iron powder in acetic acid or catalytic hydrogenation). This newly formed amino group can then be acylated, alkylated, or used to form another fused ring, further expanding the chemical diversity of the synthesized library.
Conclusion
This compound is a strategically valuable starting material for the synthesis of complex heterocyclic scaffolds for kinase inhibitor discovery. Its well-defined and sequential reactivity allows for the efficient construction of pyrazolo[4,3-c]pyridine cores and their subsequent, systematic diversification. The protocols outlined in this application note provide a robust foundation for researchers to generate libraries of novel kinase inhibitors, enabling the exploration of structure-activity relationships and the identification of potent and selective clinical candidates. The logical flow from a simple, commercially available starting material to a complex, drug-like scaffold underscores the power of strategic synthetic design in modern medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. scirp.org [scirp.org]
Application Notes and Protocols for 2-Chloro-4-nitropyridin-3-amine in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Versatile Pyridine Intermediate
The pyridine ring is a cornerstone in the development of modern agrochemicals, prized for its ability to mimic natural biological scaffolds and interact with a wide array of biochemical targets.[1] Within the vast landscape of pyridine-based building blocks, 2-Chloro-4-nitropyridin-3-amine emerges as a particularly valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides. Its trifunctional nature, featuring a reactive chlorine atom, a reducible nitro group, and a nucleophilic amino group, offers a rich platform for diverse chemical transformations.
This technical guide provides an in-depth exploration of the synthetic utility of this compound in agrochemical research and development. We will delve into the key reactive centers of the molecule, presenting detailed, field-proven protocols for its conversion into advanced agrochemical scaffolds. The experimental choices within each protocol are rationalized to provide a clear understanding of the underlying chemical principles, empowering researchers to adapt and innovate in their own discovery programs.
Key Reactive Centers and Synthetic Potential
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
-
The 2-Chloro Group: The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the adjacent ring nitrogen and the nitro group at the 4-position.[2][3] This allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to build diverse molecular libraries.[4][5]
-
The 3-Amino Group: The primary amino group is a key nucleophile for the construction of fused heterocyclic systems. It can readily participate in condensation and cyclization reactions with various electrophilic partners to form bicyclic structures like pyrido[2,3-d]pyrimidines, which are known to possess potent herbicidal activity.[1][6][7]
-
The 4-Nitro Group: The nitro group can be selectively reduced to an amino group under various conditions, opening up another avenue for derivatization.[8][9] The resulting 2-chloro-3,4-diaminopyridine is a valuable intermediate for synthesizing other classes of fused heterocycles or for direct derivatization to explore structure-activity relationships.
The strategic manipulation of these three functional groups allows for a modular and efficient approach to the synthesis of complex agrochemical candidates.
Application in the Synthesis of Pyrido[2,3-d]pyrimidine Herbicides
Scientific Rationale: The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in herbicide discovery, often targeting key enzymes in plant metabolic pathways.[7][10] The synthesis of this fused ring system can be efficiently achieved from 3-aminopyridine precursors. In this protocol, we leverage the 3-amino group of this compound to construct the pyrimidine ring through a condensation-cyclization sequence.
Experimental Workflow Diagram:
Caption: Synthesis of Pyrido[2,3-d]pyrimidine Core.
Protocol 1: Synthesis of a 2,4-Disubstituted-8-nitro-pyrido[2,3-d]pyrimidine Core
Objective: To construct the pyrido[2,3-d]pyrimidine ring system from this compound as a precursor for novel herbicides.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol, absolute
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
A substituted amine (e.g., cyclopropylamine)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Condensation to form the Pyridopyrimidine-dione
-
To a stirred solution of sodium ethoxide (2.2 eq.) in absolute ethanol (50 mL) under a nitrogen atmosphere, add this compound (1.0 eq.).
-
To this suspension, add diethyl malonate (1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with 2M HCl.
-
Concentrate the mixture under reduced pressure. Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with cold water and diethyl ether, then dry under vacuum to obtain the 7-chloro-5-nitro-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione.
Rationale: This is a classical Gould-Jacobs reaction variant. The amino group of the pyridine attacks one of the ester groups of diethyl malonate, followed by an intramolecular cyclization driven by the basic conditions to form the pyrimidine ring.
Step 2: Chlorination of the Pyridopyrimidine-dione
-
Suspend the dried dione intermediate (1.0 eq.) in phosphorus oxychloride (10 vol. eq.).
-
Add N,N-dimethylaniline (0.2 eq.) dropwise as a catalyst.
-
Heat the mixture to reflux (approx. 105 °C) for 4-6 hours. The solid should dissolve as the reaction proceeds.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4,7-trichloro-5-nitropyrido[2,3-d]pyrimidine.
Rationale: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings (in this case, the enol form of the dione) to chlorides, creating reactive sites for subsequent nucleophilic substitution.
Step 3: Selective Nucleophilic Substitution
-
Dissolve the trichloro intermediate (1.0 eq.) in dichloromethane (30 mL).
-
Add triethylamine (2.5 eq.) followed by the dropwise addition of a solution of the desired amine (e.g., cyclopropylamine, 1.1 eq.) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted pyrido[2,3-d]pyrimidine.
Rationale: The chlorine atoms on the pyrimidine ring are more reactive than the one on the pyridine ring, allowing for selective substitution. The use of a slight excess of the amine and a base like triethylamine drives the reaction to completion.
Quantitative Data Summary (Hypothetical):
| Step | Product | Molecular Formula | Expected Yield Range | Purity (Typical) |
| 1 | 7-chloro-5-nitro-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione | C₇H₃ClN₄O₄ | 70-85% | >95% |
| 2 | 2,4,7-trichloro-5-nitropyrido[2,3-d]pyrimidine | C₇HCl₃N₄O₂ | 80-90% | >90% (crude) |
| 3 | N-cyclopropyl-2,7-dichloro-5-nitropyrido[2,3-d]pyrimidin-4-amine | C₁₀H₆Cl₂N₅O₂ | 60-75% | >98% |
Application in the Synthesis of Substituted Pyridine Fungicides/Insecticides via Nucleophilic Aromatic Substitution
Scientific Rationale: The displacement of the activated 2-chloro group provides a direct route to a variety of substituted pyridines with potential fungicidal or insecticidal activity.[4][11] By introducing different amine or thiol nucleophiles, a diverse library of compounds can be rapidly synthesized for biological screening.
Experimental Workflow Diagram:
Caption: SNAr Reaction on the Pyridine Core.
Protocol 2: Synthesis of 2-(Substituted-amino)-4-nitropyridin-3-amine
Objective: To perform a nucleophilic aromatic substitution on this compound to generate precursors for novel fungicides or insecticides.
Materials:
-
This compound
-
An amine or thiol nucleophile (e.g., 4-fluoroaniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the chosen nucleophile (e.g., 4-fluoroaniline, 1.2 eq.), and potassium carbonate (2.0 eq.) in DMF (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-(substituted-amino)-4-nitropyridin-3-amine.
Rationale: The strong electron-withdrawing nitro group at the 4-position significantly activates the 2-position for SNAr. A polar aprotic solvent like DMF or DMSO is ideal for this type of reaction. Potassium carbonate acts as a base to deprotonate the nucleophile (if it's an amine or thiol) and to neutralize the HCl generated during the reaction.
Quantitative Data Summary (Hypothetical):
| Nucleophile | Product | Molecular Formula | Expected Yield Range |
| 4-Fluoroaniline | N2-(4-fluorophenyl)-4-nitropyridine-2,3-diamine | C₁₁H₉FN₄O₂ | 85-95% |
| Ethanethiol | 2-(ethylthio)-4-nitropyridin-3-amine | C₇H₉N₃O₂S | 75-90% |
Application in the Synthesis of Diaminopyridine-based Agrochemicals
Scientific Rationale: The selective reduction of the nitro group to an amine generates a 2-chloro-3,4-diaminopyridine intermediate. This vicinal diamine is a powerful building block for synthesizing fused five- or six-membered heterocyclic rings, such as imidazopyridines or pyrazinopyridines, which are present in various bioactive molecules.
Experimental Workflow Diagram:
Caption: Nitro Reduction and Cyclization Workflow.
Protocol 3: Synthesis of a 7-Chloro-3H-imidazo[4,5-c]pyridine Scaffold
Objective: To synthesize a fused imidazopyridine scaffold from this compound via nitro reduction followed by cyclization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid
-
Methanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Formic acid
Procedure:
Step 1: Reduction of the Nitro Group
-
To a stirred suspension of this compound (1.0 eq.) in a mixture of methanol and water (4:1, 50 mL), add iron powder (5.0 eq.).
-
Heat the mixture to 60 °C and add glacial acetic acid (10 vol%) dropwise.
-
Maintain the reaction at 60-70 °C for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 2-chloro-pyridine-3,4-diamine, which can be used directly in the next step.
Rationale: Reduction of aromatic nitro groups in the presence of other reducible functionalities (like a chloro group) can be achieved chemoselectively using reducing agents like iron in acetic acid.[8][9] This method is often preferred in industrial settings due to its cost-effectiveness and efficiency.
Step 2: Cyclization to form the Imidazopyridine Ring
-
Take the crude 2-chloro-pyridine-3,4-diamine (1.0 eq.) and add formic acid (10 vol. eq.).
-
Heat the mixture to reflux (approx. 100 °C) for 3-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Carefully basify the solution with concentrated ammonium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 7-chloro-3H-imidazo[4,5-c]pyridine.
Rationale: The reaction of a vicinal diamine with formic acid is a standard method (the Phillips condensation) for the synthesis of an imidazole ring. The formic acid serves as both the reagent to provide the one-carbon unit and the acidic catalyst for the cyclization.
Quantitative Data Summary (Hypothetical):
| Step | Product | Molecular Formula | Expected Yield Range (over 2 steps) |
| 1 & 2 | 7-chloro-3H-imidazo[4,5-c]pyridine | C₆H₄ClN₃ | 75-85% |
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block with significant potential in the synthesis of novel agrochemicals. The protocols outlined in this guide demonstrate how its distinct reactive sites can be selectively manipulated to generate diverse and complex scaffolds, including pyrido[2,3-d]pyrimidines, substituted aminopyridines, and fused imidazopyridines. By providing a clear rationale for the experimental choices, we hope to empower researchers to further explore the synthetic utility of this valuable intermediate in their quest for next-generation crop protection agents. The continued exploration of reactions involving this trifunctional pyridine will undoubtedly lead to the discovery of new molecules with enhanced efficacy, improved safety profiles, and novel modes of action.
References
- 1. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYNTHESIS OF SOME FUSED HETEROCYCLES BASED ON THIENO[2,3-<i>b</i>]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes and Protocols for the Selective Reduction of 2-Chloro-4-nitropyridin-3-amine
Introduction
The selective reduction of the nitro group in 2-Chloro-4-nitropyridin-3-amine to yield 2-chloro-pyridine-3,4-diamine is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting diamine is a versatile building block, particularly in the development of imidazopyridine derivatives and other biologically active heterocyclic systems.[1] The primary challenge in this synthesis lies in achieving high chemoselectivity, specifically the reduction of the nitro moiety without affecting the chloro and amino substituents on the pyridine ring. This guide provides a comprehensive overview of established experimental procedures, an analysis of the underlying chemical principles, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Reaction Principle and Chemoselectivity Considerations
The conversion of a nitro group to a primary amine is a six-electron reduction.[2] This transformation typically proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions is paramount to ensure the desired outcome while preserving other sensitive functional groups.
In the case of this compound, the chloro group is susceptible to hydrodehalogenation, particularly under harsh catalytic hydrogenation conditions. The amino group is generally stable under most reduction conditions but can influence the electronic properties of the pyridine ring. Therefore, the selected method must be mild enough to avoid cleavage of the carbon-chlorine bond.
Below is a comparative analysis of commonly employed and effective methods for this transformation.
Comparative Analysis of Reduction Methodologies
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Typical Reaction Conditions |
| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney Nickel | - High yields- Clean reaction with water as the only byproduct- Catalyst can often be recovered and reused | - Potential for hydrodehalogenation (loss of Cl)- Requires specialized pressure equipment- Catalyst can be pyrophoric | - 1-50 bar H₂ pressure- Room temperature to 80°C- Solvents: Methanol, Ethanol, Ethyl Acetate |
| Metal/Acid Reduction | Iron powder in Acetic Acid (Fe/AcOH) | - Excellent chemoselectivity for nitro group- Cost-effective and readily available reagents- Generally avoids hydrodehalogenation | - Stoichiometric amounts of metal required- Work-up can be tedious due to iron salts- Reaction can be exothermic | - Refluxing acetic acid- Reaction time: 1-5 hours |
| Metal/Acid Reduction | Tin(II) Chloride in HCl or Ethanol | - Mild and selective for nitro groups- Tolerant of many other functional groups | - Generates tin-based waste products- Work-up can be complicated by the precipitation of tin salts | - Room temperature to reflux- Solvents: Ethanol, Ethyl Acetate, concentrated HCl |
Experimental Workflows
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its efficiency and clean reaction profile.[1] However, careful selection of the catalyst and reaction parameters is crucial to prevent the undesired side reaction of hydrodehalogenation. Raney Nickel is often favored over Palladium on carbon (Pd/C) for substrates with aromatic halides as it is less prone to causing dehalogenation.[1]
Diagram of Catalytic Hydrogenation Workflow
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol for Catalytic Hydrogenation using Raney Nickel
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol (reagent grade)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
-
Celite® or another filter aid
Equipment:
-
Pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and gas inlet/outlet
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a suitable pressure reactor vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of nitrogen, carefully add Raney Nickel (approximately 10-20% by weight of the substrate, washed with methanol). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.
-
Inerting: Seal the reactor and purge the system with high-purity nitrogen at least three times to remove all oxygen.[3]
-
Hydrogenation: Following the nitrogen purge, purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar) and commence vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 25-40°C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen gas.
-
Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional methanol. Caution: The spent catalyst on the filter pad is highly pyrophoric and should not be allowed to dry. Quench the filter cake immediately with plenty of water.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-pyridine-3,4-diamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Method 2: Reduction with Iron in Acetic Acid
The use of iron powder in acetic acid is a classical and highly reliable method for the reduction of aromatic nitro compounds.[4] It is particularly advantageous for substrates containing halogens due to its excellent chemoselectivity, minimizing the risk of hydrodehalogenation.[5] A patent describing the reduction of 2-chloro-4-nitropyridine N-oxide with iron powder in glacial acetic acid provides a strong precedent for the successful application of this method to the target molecule.[6]
Diagram of Fe/AcOH Reduction Workflow
Caption: Workflow for Iron/Acetic Acid Reduction.
Detailed Protocol for Reduction with Iron in Acetic Acid
Materials:
-
This compound
-
Iron powder (fine grade, activated if necessary)
-
Glacial acetic acid
-
Sodium hydroxide solution (e.g., 50% w/w)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), iron powder (3.0-4.0 eq), and glacial acetic acid (10-15 mL per gram of substrate).[6]
-
Heating: Heat the mixture to reflux (approximately 118°C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-3 hours).
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with a small amount of acetic acid or ethyl acetate.
-
Neutralization: Carefully pour the filtrate into a beaker containing ice and water. Slowly and carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution while cooling in an ice bath. Adjust the pH to 7-8.[6] Caution: This neutralization is highly exothermic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water, followed by saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the crude 2-chloro-pyridine-3,4-diamine by recrystallization or column chromatography on silica gel.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[6][7]
-
Handling of Reagents:
-
This compound and its derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[6][7][8]
-
Raney Nickel is pyrophoric, especially when dry. Always handle it as a slurry in a solvent and take appropriate precautions during filtration.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste, including spent catalysts and tin salts, in accordance with local regulations.[9]
Conclusion
The selective reduction of the nitro group in this compound can be effectively achieved using several methods. Catalytic hydrogenation with Raney Nickel offers a clean and efficient route, provided that hydrodehalogenation can be controlled. The reduction with iron in acetic acid stands out as a robust, cost-effective, and highly chemoselective alternative, making it particularly suitable for this transformation. The choice of method will depend on the available equipment, scale of the reaction, and the specific requirements of the subsequent synthetic steps. Careful adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to successfully synthesize the valuable intermediate, 2-chloro-pyridine-3,4-diamine.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 5. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 7. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
The Versatile Virtuoso: 2-Chloro-4-nitropyridin-3-amine as a Premier Building Block in Modern Organic Synthesis
Abstract
2-Chloro-4-nitropyridin-3-amine is a highly functionalized pyridine derivative that has emerged as a powerful and versatile building block in contemporary organic synthesis. Its unique arrangement of an amino group, a chloro substituent, and a nitro group on the pyridine core imparts a rich and tunable reactivity. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the construction of complex heterocyclic scaffolds of interest to the pharmaceutical and materials science sectors. Detailed application notes and step-by-step protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are presented. The causality behind experimental choices is elucidated to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: Unveiling the Synthetic Potential
The pyridine nucleus is a ubiquitous motif in a vast array of biologically active compounds and functional materials.[1] The strategic functionalization of this heterocycle is therefore of paramount importance in medicinal chemistry and drug discovery. This compound presents an exceptional platform for molecular elaboration due to its distinct electronic and steric properties. The potent electron-withdrawing nature of the nitro group at the 4-position, in concert with the inherent electron deficiency of the pyridine ring, renders the C2 and C6 positions highly susceptible to nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group, while the adjacent amino group at C3 provides a handle for subsequent cyclization reactions, paving the way for the synthesis of fused heterocyclic systems. This guide will delve into the practical applications of this remarkable building block, offering both theoretical insights and actionable experimental protocols.
Core Reactivity: A Triumvirate of Functionality
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups:
-
The Chloro Group (C2): This is the primary site for nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions.
-
The Nitro Group (C4): This powerful electron-withdrawing group activates the pyridine ring for nucleophilic attack at the C2 and C6 positions. It can also be readily reduced to an amino group, opening up further avenues for derivatization.
-
The Amino Group (C3): This group can modulate the reactivity of the pyridine ring and serves as a nucleophile in subsequent intramolecular cyclization reactions for the construction of fused heterocycles.
The strategic exploitation of this inherent reactivity allows for the regioselective synthesis of a diverse range of substituted pyridines and their fused analogues.
Application in Nucleophilic Aromatic Substitution (SNAAr)
The most facile and widely employed transformation of this compound is the nucleophilic aromatic substitution of the C2-chloro substituent. The strong activation provided by the 4-nitro group allows these reactions to proceed under mild conditions with a broad range of nucleophiles.
General Principles of SNAAr with this compound
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as the key intermediate.[2] The attack of a nucleophile at the C2 position is the rate-determining step. The stability of the Meisenheimer complex is enhanced by the delocalization of the negative charge onto the nitro group.
Protocol 1: Synthesis of N-Aryl/Alkyl-4-nitropyridin-2,3-diamines
This protocol details the reaction of this compound with primary and secondary amines to afford the corresponding 2-aminopyridine derivatives. These products are valuable intermediates for the synthesis of fused heterocycles such as pyrido[2,3-b]pyrazines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)
-
Base (e.g., triethylamine or potassium carbonate, 2.0 equivalents, if the amine salt is used or to scavenge HCl)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).
-
Add the amine nucleophile (1.1 - 1.5 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and acetonitrile can accelerate the reaction by stabilizing the charged Meisenheimer intermediate. Alcohols like ethanol are also suitable and can act as a proton source for the final product.
-
Temperature: While many reactions proceed at room temperature, heating can be necessary for less reactive amines.
-
Base: The use of a base is crucial when using amine salts to liberate the free nucleophile. It also neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Ethanol | Reflux | 4 | >90 |
| This compound | Morpholine | Acetonitrile | 60 | 2 | >95 |
| This compound | Benzylamine | DMF | Room Temp | 6 | >90 |
Table 1: Representative Conditions for SNAAr Reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAAr is a powerful tool, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer alternative and often complementary methods for C-N and C-C bond formation, respectively. It is important to note that 2-chloropyridines can be challenging substrates for these reactions due to potential catalyst inhibition by the pyridine nitrogen and the amino group.[3][4] However, the use of specialized ligands can overcome these limitations.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the coupling of a wider range of amines, including less nucleophilic ones, with the 2-chloro position.[3][5]
This protocol provides a general starting point for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
In a Schlenk flask or under an inert atmosphere in a glovebox, combine this compound (1.0 equivalent), the amine (1.2 equivalents), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial for the oxidative addition to the C-Cl bond, which is typically the rate-limiting step for aryl chlorides.[4][6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to facilitate the deprotonation of the amine and the subsequent reductive elimination.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.
References
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-Chloro-4-nitropyridin-3-amine for the Development of Central Nervous System (CNS) Active Compounds: Application Notes and Protocols
Introduction: The Privileged Pyridine Scaffold in CNS Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs. Its ability to act as a hydrogen bond acceptor and its dipole moment contribute to favorable interactions with biological targets. In the realm of Central Nervous System (CNS) drug discovery, the pyridine motif is particularly valuable for its role in compounds that must navigate the complexities of the blood-brain barrier (BBB). The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical properties, such as lipophilicity and polar surface area, which are critical for CNS penetration.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a highly versatile, yet underexplored building block: 2-Chloro-4-nitropyridin-3-amine . We will delve into its unique reactivity and provide detailed protocols for its derivatization to generate novel compounds with potential therapeutic applications in neurodegenerative diseases and other CNS disorders.
Chemical Profile and Reactivity of this compound
The synthetic utility of this compound is dictated by the electronic interplay of its three key substituents on the electron-deficient pyridine ring.
-
The 2-Chloro Group: The chlorine atom at the C2 position is an excellent leaving group, highly activated towards nucleophilic aromatic substitution (SNAr). This activation is a result of the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the C4 position.
-
The 4-Nitro Group: This strongly electron-withdrawing group is paramount to the molecule's reactivity. It significantly lowers the electron density of the pyridine ring, particularly at the ortho (C3, C5) and para (C2, C6) positions, thereby stabilizing the negatively charged Meisenheimer complex intermediate formed during SNAr.[2]
-
The 3-Amino Group: The amino group at the C3 position is an electron-donating group. While it may slightly decrease the overall electrophilicity of the ring compared to a non-aminated analogue, its primary influence is directing the regioselectivity of further reactions and serving as a key handle for diversification. It can also participate in intramolecular hydrogen bonding, influencing the conformation of derivative molecules.
The confluence of these features makes the C2 position the primary site for nucleophilic attack, allowing for the selective introduction of a wide array of functional groups.
Core Synthetic Protocols for Derivatization
The following protocols are designed to be robust starting points for the exploration of the chemical space around the this compound scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for C2-Functionalization
This is the most fundamental and versatile reaction for this scaffold. It allows for the introduction of various nucleophiles at the C2 position.
Objective: To replace the 2-chloro substituent with an amine, alcohol, or thiol.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, alcohol, thiol; 1.1-1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA); 2.0-3.0 equivalents)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 equiv) and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent.
-
Add the nucleophile (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or DMSO is crucial as it can solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the attacking species. The inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools.[3]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
Objective: To couple an aryl or heteroaryl boronic acid at the C2 position.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a suitable ligand like SPhos or XPhos; 1-5 mol%)[4]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand system.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
B. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is particularly useful for creating more complex amine derivatives that may not be accessible through direct SNAr.
Objective: To couple a primary or secondary amine at the C2 position.
Materials:
-
This compound
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand; 1-5 mol%)[5]
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash, dry, concentrate, and purify the product as described for the Suzuki coupling.
Protocol 3: Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, which opens up a vast number of subsequent derivatization possibilities, such as amide bond formation, sulfonylation, or reductive amination.
Objective: To reduce the 4-nitro group to a 4-amino group.
Materials:
-
2-Substituted-4-nitropyridin-3-amine (from Protocol 1 or 2)
-
Reducing agent (e.g., Iron powder in acetic acid, SnCl₂·2H₂O in ethanol, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Acetic acid, Ethanol, or Methanol)
Procedure (using Iron powder):
-
Suspend the 2-substituted-4-nitropyridin-3-amine in a mixture of acetic acid and water.
-
Heat the mixture to 50-70 °C and add iron powder portion-wise.
-
Stir vigorously for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) until a pH of 7-8 is reached.
-
Extract the product with an organic solvent.
-
Wash, dry, concentrate, and purify as needed.
| Reaction Type | Reagents | Typical Yield | Key Considerations |
| SNAr (Amination) | Primary/Secondary Amine, K₂CO₃, DMF | 70-95% | Nucleophilicity of the amine; steric hindrance. |
| Suzuki-Miyaura | Arylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O | 60-90% | Choice of catalyst and ligand is critical for heteroaryl chlorides. |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene | 55-85% | Requires strictly anhydrous and anaerobic conditions. |
| Nitro Reduction | Fe, Acetic Acid | 80-98% | A robust and scalable method. |
Application in CNS Drug Discovery: Targeting Kinases in Neurodegenerative Diseases
A significant area of interest in modern CNS drug discovery is the development of kinase inhibitors.[6] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8] The aminopyridine scaffold is a well-established core for many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
The 2,3,4-trisubstituted pyridine core derived from this compound is an excellent starting point for designing novel kinase inhibitors. The general strategy involves:
-
Hinge-Binding Moiety: The 3-amino group can be acylated or further derivatized to interact with the hinge region of the kinase.
-
Gatekeeper Pocket Interaction: The substituent introduced at the C2 position can be designed to occupy the hydrophobic "gatekeeper" pocket.
-
Solvent-Exposed Region: The group at the C4 position (derived from the reduced nitro group) can be extended into the solvent-exposed region to enhance selectivity and improve physicochemical properties.
Illustrative Signaling Pathway: Inhibition of Casein Kinase 1 δ (CK1δ)
CK1δ has emerged as a key therapeutic target in several neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[7][8] The following diagram illustrates a hypothetical binding mode of a compound derived from our scaffold, targeting CK1δ.
Caption: Hypothetical binding mode of a 2,3,4-trisubstituted pyridine inhibitor in the CK1δ active site.
Experimental Workflow: From Scaffold to CNS Candidate
The development of a CNS-active compound is a multi-parameter optimization challenge. The following workflow illustrates the key stages.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of Antiviral Pyrido[2,3-d]pyrimidine Scaffolds from 2-Chloro-4-nitropyridin-3-amine Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyrimidines
The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry, driven by the emergence of drug-resistant viral strains and novel pathogens.[1][2] Among the myriad of heterocyclic scaffolds explored for therapeutic applications, the pyrido[2,3-d]pyrimidine core has garnered significant attention. This fused bicyclic system, an isostere of purine, serves as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[3] Notably, derivatives of pyrido[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including potent antiviral effects against viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).[4][5][6]
This application note provides a detailed, research-level guide for the synthesis of a substituted pyrido[2,3-d]pyrimidine scaffold, a class of compounds with demonstrated antiviral potential, utilizing 2-chloro-4-nitropyridin-3-amine as a versatile starting intermediate. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Strategic Overview: A Multi-Step Synthesis
The synthetic strategy hinges on a logical sequence of chemical transformations to construct the pyrimidine ring onto the pyridine core of the starting material. The overall workflow can be visualized as a three-stage process:
-
Reduction of the Nitro Group: The journey begins with the selective reduction of the 4-nitro group of this compound to yield a reactive diamine intermediate.
-
Pyrimidine Ring Formation: The resultant 2-chloro-pyridine-3,4-diamine is then subjected to cyclization to form the core pyrido[2,3-d]pyrimidine structure.
-
Functionalization (Optional but Recommended): The scaffold can be further modified to enhance biological activity, for instance, through nucleophilic substitution of the chloro group.
Caption: High-level workflow for the synthesis of antiviral scaffolds.
Part 1: Synthesis of 2-Chloro-pyridine-3,4-diamine (Intermediate 1)
Principle:
The first critical step is the reduction of the nitro group at the C4 position to an amine. This transformation is pivotal as it furnishes the necessary vicinal diamine functionality required for the subsequent cyclization. The choice of reducing agent is crucial to ensure selectivity, leaving the chloro substituent at the C2 position intact for future modifications. Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a well-established and reliable method for this conversion.
Protocol 1: SnCl₂-Mediated Nitro Reduction
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol (EtOH) as the solvent (approx. 10 mL per gram of starting material).
-
Carefully add concentrated hydrochloric acid (HCl) (5.0 eq) to the suspension.
-
-
Addition of Reducing Agent:
-
To the stirred mixture, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise. The addition may be exothermic; maintain the temperature below 40°C using an ice bath if necessary.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated sodium hydroxide (NaOH) solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-pyridine-3,4-diamine.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system.
-
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Commercially available or synthesizable. |
| Reducing Agent | SnCl₂·2H₂O / HCl | Effective and selective for nitro group reduction. |
| Solvent | Ethanol | Good solubility for reactants and suitable for reflux. |
| Temperature | Reflux (78-80°C) | Provides sufficient energy to drive the reaction. |
| Reaction Time | 3-4 hours | Typical duration for complete conversion. |
| Expected Yield | 75-85% | Based on similar reported reductions. |
Part 2: Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold
Principle:
With the key diamine intermediate in hand, the next stage involves the construction of the pyrimidine ring. This is typically achieved by reacting the diamine with a one-carbon electrophile which will form the C2 of the new pyrimidine ring. Formic acid is a simple and effective reagent for this purpose, leading to the formation of a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold after an initial cyclization and tautomerization.
Protocol 2: Formic Acid-Mediated Cyclization
-
Reaction Setup:
-
Place the purified 2-chloro-pyridine-3,4-diamine (1.0 eq) in a round-bottom flask fitted with a reflux condenser.
-
Add an excess of formic acid (HCOOH, 98-100%) to act as both the reagent and solvent.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 100-110°C) for 2-3 hours.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water.
-
The product will often precipitate out of the solution. If not, neutralize the solution with a base like aqueous ammonia or sodium bicarbonate to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum to yield the crude 7-chloro-pyrido[2,3-d]pyrimidine product.
-
-
Purification:
-
The product can be further purified by recrystallization from ethanol or another suitable solvent.
-
Caption: Key steps in the synthesis of the pyrido[2,3-d]pyrimidine core.
Part 3: Functionalization for Enhanced Antiviral Activity
Principle:
Many biologically active pyrido[2,3-d]pyrimidines feature substituents at various positions of the heterocyclic core.[4][7] The 7-chloro substituent on our synthesized scaffold is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, such as amines or thiols, which can modulate the compound's physicochemical properties and its affinity for biological targets. For instance, introducing an amino group can facilitate hydrogen bonding interactions with viral enzymes.
Protocol 3: Nucleophilic Aromatic Substitution
-
Reaction Setup:
-
In a sealed tube or microwave vial, dissolve the 7-chloro-5H-pyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol.
-
Add the desired amine nucleophile (e.g., aniline, benzylamine) (1.2-1.5 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to act as an acid scavenger.
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to 80-120°C for 4-12 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
If a precipitate has formed, it can be filtered, washed with water and a cold solvent (like diethyl ether), and dried.
-
Alternatively, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the final compound by flash column chromatography or recrystallization to obtain the desired functionalized pyrido[2,3-d]pyrimidine.
-
| Parameter | Value/Condition | Rationale |
| Electrophile | 7-Chloro-5H-pyrido[2,3-d]pyrimidine | Activated for SNAr. |
| Nucleophile | Various amines/thiols | To introduce chemical diversity. |
| Solvent | DMF / Isopropanol | High boiling point, good solubility. |
| Base | DIPEA / K₂CO₃ | To neutralize HCl generated in the reaction. |
| Temperature | 80-120°C or Microwave | To overcome the activation energy of the SNAr. |
| Expected Yield | 50-90% | Highly dependent on the nucleophile used. |
Conclusion and Outlook
The protocols detailed in this application note provide a robust and logical pathway for the synthesis of pyrido[2,3-d]pyrimidine derivatives from the readily available intermediate, this compound. This class of compounds has established antiviral activity, making this synthetic route highly relevant for drug discovery and development programs.[1][5][6] Researchers can utilize these methods to generate libraries of novel compounds for screening against a wide range of viral targets. Further structural optimization of the synthesized scaffolds, guided by computational modeling and structure-activity relationship (SAR) studies, holds the promise of identifying next-generation antiviral therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 5. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-nitropyridin-3-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyridines. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of 2-Chloro-4-nitropyridin-3-amine, a valuable intermediate in medicinal chemistry and materials science. While direct literature for this specific isomer is sparse, this document leverages established chemical principles and proven methodologies from the synthesis of analogous compounds to provide a robust framework for improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, focusing on the critical nitration step, which is often the primary source of yield loss and impurity generation.
Q1: What is a plausible synthetic route for this compound, and what are the key challenges?
A: A logical and cost-effective approach begins with the electrophilic nitration of 2-Chloro-pyridin-3-amine. The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The pyridine ring's electronics are influenced by both the deactivating, ortho,para-directing chloro group at C2 and the activating, ortho,para-directing amino group at C3. This complex electronic landscape can lead to the formation of multiple nitro isomers, primarily the desired 4-nitro product and the undesired 6-nitro byproduct.
Caption: Proposed synthesis of this compound via electrophilic nitration.
Q2: My nitration reaction yield is poor, and the crude product shows multiple spots on TLC. What are the likely side products?
A: Low yield is most commonly due to a lack of regioselectivity. In the nitration of substituted pyridines, the formation of isomers is a frequent issue. For instance, the nitration of 2-chloro-4-aminopyridine yields a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, with the former being the major product.[1]
Based on the directing effects of the substituents on your starting material (2-Chloro-pyridin-3-amine):
-
Amino Group (C3): Strongly activating and directs ortho and para. This favors substitution at the C2, C4, and C6 positions. Since C2 is blocked, it strongly directs towards C4 and C6.
-
Chloro Group (C2): Deactivating but directs ortho and para. This favors substitution at the C4 and C6 positions.
Both groups direct the incoming nitro group to the C4 and C6 positions. Therefore, your primary side product is almost certainly 2-Chloro-6-nitropyridin-3-amine . The ratio of the 4-nitro to 6-nitro isomer will be highly dependent on the reaction conditions.
Q3: How can I optimize reaction conditions to favor the formation of the 4-nitro isomer?
A: Optimizing regioselectivity requires careful control of temperature and the nitrating agent.
-
Temperature Control: This is the most critical parameter. Exothermic nitration reactions can easily run out of control, leading to decomposition and the formation of undesired byproducts. Maintaining a very low temperature, typically between -10 °C and 0 °C, is crucial.[2] A slow, dropwise addition of the starting material to the cold nitrating mixture is essential to manage the reaction exotherm.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio.
-
Mixed Acid (HNO₃/H₂SO₄): This is the standard and most powerful nitrating agent. Using concentrated sulfuric acid with fuming nitric acid is common.[2] The ratio of the acids can be adjusted; a higher proportion of sulfuric acid increases the concentration of the nitronium ion (NO₂⁺), but may also increase the rate of side reactions if not properly cooled.
-
Milder Reagents: If mixed acid proves too harsh, consider alternative, milder nitrating agents, although this may require more extensive optimization.
-
| Parameter | Recommendation | Rationale |
| Temperature | Maintain at -10 to 0 °C during addition. | Minimizes exothermic runaway and reduces formation of undesired isomers and decomposition products.[2] |
| Addition Rate | Add substrate slowly to the nitrating mixture. | Allows for effective heat dissipation and maintains a low reaction temperature. |
| Nitrating Agent | Start with a standard mixed acid (Conc. H₂SO₄ and HNO₃). | A well-established method for nitrating pyridine rings. The ratio can be fine-tuned.[1][3] |
| Stirring | Ensure vigorous and efficient stirring. | Promotes homogeneity and prevents localized overheating. |
Q4: I am observing significant charring and decomposition. How can this be prevented?
A: Charring indicates that the reaction conditions are too aggressive, causing oxidative decomposition of the electron-rich aminopyridine starting material.
Caption: Troubleshooting workflow for low yield in nitration reactions.
To prevent this:
-
Lower the Temperature: Perform the substrate addition at -10 °C or even lower.
-
Ensure Slow Addition: The rate of addition is paramount. Adding the substrate too quickly creates localized hot spots where decomposition occurs.
-
Reverse Addition: Consider adding the nitrating mixture slowly to a solution of the substrate in a suitable solvent (like concentrated sulfuric acid), although this requires careful control.
Q5: What is a reliable work-up and purification protocol to isolate the product and remove isomers?
A: A careful work-up is essential to prevent product loss. Purification will likely require chromatography to separate the 4-nitro and 6-nitro isomers.
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This must be done carefully to manage the heat generated from the dilution of the strong acid.
-
Neutralization: The acidic aqueous solution is then slowly neutralized. A patent for a similar compound suggests adjusting the pH to 3 with ammonia, followed by refluxing in petroleum ether or toluene to precipitate the mixed isomers.[1] Alternatively, carefully basify with a cold aqueous solution of NaOH or Na₂CO₃ to a pH of 7-8.
-
Extraction: Once neutralized, extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Purification:
-
Column Chromatography: This is the most effective method for separating isomers. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate) is typically effective. The purification of 2-amino-3-nitro-4-chloropyridine was successfully achieved using a dichloromethane/methanol eluent system.[2]
-
Recrystallization: If a significant amount of one isomer is formed, recrystallization can be an effective final purification step. A solvent system of ethyl acetate and petroleum ether is often a good starting point for nitropyridines.[1]
-
| Technique | Recommended Solvents/Parameters | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient or DCM/Methanol gradient.[2] | Separation of 4-nitro (target) and 6-nitro (side product) isomers. |
| Recrystallization | Ethyl Acetate / Petroleum Ether[1]or Ethanol / Water | Isolation of the major isomer in high purity, assuming a favorable isomer ratio was achieved in the reaction. |
Experimental Protocols
The following protocols are suggested starting points based on established procedures for analogous compounds. They should be adapted and optimized based on experimental observations.
Protocol 1: Proposed Synthesis of this compound
Safety Note: This reaction involves highly corrosive and reactive acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 50 mL).
-
Cooling: Cool the flask in a dry ice/acetone or ice/salt bath to -10 °C.
-
Addition of Nitric Acid: Slowly add fuming nitric acid (e.g., 25 mL) to the sulfuric acid while maintaining the internal temperature below 0 °C.
-
Substrate Addition: Dissolve 2-Chloro-pyridin-3-amine (e.g., 0.1 mol) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add the substrate solution dropwise to the nitrating mixture over 1-2 hours, ensuring the internal temperature never exceeds 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Slowly pour the reaction mixture onto a large beaker of crushed ice (e.g., 500 g) with vigorous stirring.
-
Carefully neutralize the cold solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium carbonate or dilute sodium hydroxide. Keep the solution cold during neutralization.
-
Extract the aqueous layer three times with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers.
References
Technical Support Center: Recrystallization of 4-Amino-2-Chloro-3-Nitropyridine
Welcome to the technical support guide for the purification of 4-amino-2-chloro-3-nitropyridine (CAS No. 2789-25-5) via recrystallization. This document is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. As a critical reagent in the synthesis of various inhibitors, achieving high purity is paramount for downstream success.[1][2] This guide moves beyond simple protocols to provide in-depth troubleshooting and answers to frequently encountered challenges, grounded in chemical principles and practical laboratory experience.
Core Concept: The Recrystallization Challenge
The primary challenge in purifying 4-amino-2-chloro-3-nitropyridine arises from the frequent co-synthesis of its constitutional isomer, 4-amino-2-chloro-5-nitropyridine.[3] The similar structures of these isomers mean their physical properties, including solubility, can be closely matched, making separation non-trivial. A successful recrystallization strategy must therefore be highly selective.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses the most common issues encountered during the recrystallization of 4-amino-2-chloro-3-nitropyridine.
Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a melting point depressed by impurities).
Causality & Solutions:
-
Rapid Cooling: The most frequent cause is cooling the solution too quickly. This forces the compound out of solution before it has time to organize into a stable crystal lattice.
-
Solution: Reheat the solution until the oil fully redissolves. If necessary, add a small amount (1-5% of the total volume) of additional hot solvent to ensure complete dissolution.[4][5] Then, slow the cooling process dramatically. You can achieve this by placing the flask in a warm water bath and allowing it to cool with the bath, or by insulating the flask with glass wool or paper towels. Slow cooling is critical for forming well-ordered, pure crystals.[6]
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out. The primary impurity is often the 5-nitro isomer.
-
Solution: If slow cooling fails, consider a pre-purification step. If the crude solid is highly discolored or appears very impure, a quick filtration through a short plug of silica gel (eluting with a solvent like ethyl acetate/hexane) can remove baseline impurities. Alternatively, a charcoal treatment during the recrystallization can help adsorb colored, high-molecular-weight impurities.[7]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high relative to the melting point of your impure compound.
-
Solution: Re-evaluate your solvent system. Choose a solvent or solvent pair with a lower boiling point. Refer to the solvent selection table in the FAQ section.
-
Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.
Causality & Solutions:
-
Excess Solvent: This is the most common error. If too much solvent was used to dissolve the solid, the solution will not become saturated upon cooling, and the compound will simply remain dissolved.[4][8]
-
Solution: Gently heat the solution and boil off a portion of the solvent in a fume hood. Reduce the volume by 10-20%, then allow it to cool again. To check for saturation, you can dip a glass stirring rod into the warm solution; a crystalline film should form on the rod as it air-dries if the concentration is appropriate.
-
-
Supersaturation: The solution may be supersaturated but requires an energy barrier to be overcome for the first crystal (the nucleus) to form.[4]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic imperfections in the glass provide a surface for nucleation.[6]
-
Solution 2: Seeding. If you have a small crystal of pure 4-amino-2-chloro-3-nitropyridine, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.
-
Troubleshooting Decision Workflow
References
- 1. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 2-Chloro-4-nitropyridin-3-amine
Welcome to the technical support center for the synthesis of substituted nitropyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the synthesis of 2-Chloro-4-nitropyridin-3-amine and its isomers. The primary focus of this document is to provide in-depth troubleshooting for common side reactions encountered during the synthesis, which typically proceeds via the amination of 2,4-dichloro-3-nitropyridine.
A quick note on nomenclature: The target molecule is often synthesized as an isomer. The most common route, the amination of 2,4-dichloro-3-nitropyridine, can yield either 4-Amino-2-chloro-3-nitropyridine or 2-Amino-4-chloro-3-nitropyridine . This guide will address the formation of both and how to control the selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for producing an amino-2-chloro-3-nitropyridine derivative?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloro-3-nitropyridine.[1] This reaction involves the displacement of one of the chloro substituents with an amine. The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the nitro group.[1][2][3]
Q2: What is a Meisenheimer complex and why is it important in this synthesis?
A Meisenheimer complex is a resonance-stabilized anionic intermediate formed when a nucleophile attacks an electron-deficient aromatic ring.[2][3][4] In this synthesis, the amine (nucleophile) attacks the carbon atom bearing a chlorine atom, temporarily breaking the ring's aromaticity and forming this intermediate. The stability of the Meisenheimer complex is crucial because its formation is typically the rate-determining step of the SNAr reaction.[4][5] The negative charge is delocalized across the pyridine ring and onto the nitro group, which stabilizes the intermediate and facilitates the reaction.[3][4]
Q3: What are the most common side reactions in this synthesis?
The primary side reactions include:
-
Formation of the undesired isomer: Substitution at the C-2 position when the C-4 position is desired, or vice-versa.[1]
-
Di-substitution: Replacement of both chlorine atoms by the amine nucleophile.
-
Hydrolysis: Reaction with residual water to form hydroxy-nitropyridine impurities.[6]
Q4: Why is regioselectivity a major challenge in the amination of 2,4-dichloro-3-nitropyridine?
Regioselectivity is a challenge because the nitro group at the C-3 position activates both the C-2 (ortho) and C-4 (para) positions for nucleophilic attack.[7] The outcome of the reaction depends on a delicate balance between electronic and steric factors. While the C-4 position is generally favored by primary and secondary amines due to being more sterically accessible and electronically activated, substitution at the C-2 position remains a competitive pathway.[1][7]
Troubleshooting Guide: Side Reaction Control
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on mechanistic principles.
Issue 1: My reaction is producing a mixture of isomers (4-amino-2-chloro-3-nitropyridine and 2-amino-4-chloro-3-nitropyridine). How can I improve selectivity for the 4-amino product?
Root Cause Analysis: The formation of a mixture of regioisomers is a common problem. The selectivity is influenced by the stability of the Meisenheimer complex intermediate for each position and the steric hindrance of the nucleophile. The C-4 position is generally more sterically accessible.[1]
Solutions:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. Kinetic control is favored at lower temperatures, which can amplify the small energy differences between the transition states leading to the two isomers.
-
Nucleophile Choice: The structure of the amine is critical. Bulkier secondary amines may show a higher preference for the less sterically hindered C-4 position compared to less bulky primary amines or ammonia.[8][9]
-
Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. Aprotic polar solvents like acetonitrile or THF are commonly used. Experimenting with different solvents may help optimize the isomeric ratio.
-
Slow Addition of Amine: Adding the amine solution dropwise over a period can help maintain a low concentration of the nucleophile, which can favor the more reactive site and reduce side reactions.
Issue 2: I am observing a significant amount of a di-aminated byproduct (2,4-diamino-3-nitropyridine). How can I prevent this?
Root Cause Analysis: Di-substitution occurs when the mono-substituted product, which is still an activated aryl halide, reacts with another equivalent of the amine. This is more likely to happen under harsh reaction conditions or with an excess of the amine.
Solutions:
-
Stoichiometry Control: Use a precise stoichiometry of the amine nucleophile (typically 1.0 to 1.2 equivalents). A large excess of the amine will drive the reaction towards di-substitution.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material (2,4-dichloro-3-nitropyridine) is consumed to prevent the formation of the di-aminated product.
-
Temperature Management: Avoid excessive heating. Higher temperatures increase the reaction rate for both the first and second substitution, making it harder to stop at the mono-substituted stage.
Issue 3: My final product is contaminated with a hydroxy-nitropyridine impurity. What is the cause and how can I avoid it?
Root Cause Analysis: The starting material, 2,4-dichloro-3-nitropyridine, is highly electrophilic and can react with water, which acts as a nucleophile, to form 2-chloro-4-hydroxy-3-nitropyridine or 4-chloro-2-hydroxy-3-nitropyridine.[6] This hydrolysis can be catalyzed by both acid and base.[10]
Solutions:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of water.
-
Control of pH: If a base is used to scavenge the HCl byproduct (e.g., triethylamine or potassium carbonate), ensure it is non-aqueous. Avoid using aqueous bases for workup until the reaction is complete and has been quenched.
-
Purification of Starting Material: Ensure the 2,4-dichloro-3-nitropyridine starting material is free from any hydrolyzed impurities before starting the reaction.
Data Summary: Side Products and Mitigation Strategies
| Side Product Name | Structure | Root Cause | Prevention and Mitigation Strategy |
| 2-Amino-4-chloro-3-nitropyridine | Isomer of the desired product | Competitive nucleophilic attack at the C-2 position. | Lower reaction temperature, use a sterically hindered amine, optimize solvent. |
| 2,4-Diamino-3-nitropyridine | Di-substituted product | Excess amine nucleophile, prolonged reaction time, or high temperature. | Use 1.0-1.2 equivalents of amine, monitor reaction closely by TLC/LC-MS, avoid excessive heating. |
| 2-Chloro-4-hydroxy-3-nitropyridine | Hydrolysis product of starting material | Presence of water in the reaction mixture; can be acid or base-catalyzed. | Use anhydrous solvents and reagents, perform the reaction under an inert atmosphere, use non-aqueous bases. |
| 4-Chloro-2-hydroxy-3-nitropyridine | Hydrolysis product of starting material | Presence of water in the reaction mixture; can be acid or base-catalyzed. | Use anhydrous solvents and reagents, perform the reaction under an inert atmosphere, use non-aqueous bases. |
| 4-Amino-2-chloro-5-nitropyridine | Isomer from precursor synthesis | Non-selective nitration of the precursor (e.g., 2-chloro-4-aminopyridine).[11] | Use a purified precursor or a synthetic route that avoids this nitration step. Separation is possible via recrystallization.[11] |
Visualizing the Reaction Pathways
The following diagrams illustrate the primary reaction and the formation of key side products.
Caption: Main reaction and isomeric byproduct formation.
Caption: Di-substitution and hydrolysis side reactions.
Experimental Protocol: Synthesis of 4-Amino-2-chloro-3-nitropyridine
This protocol is a general guideline and may require optimization for your specific amine and laboratory conditions.
Materials:
-
2,4-Dichloro-3-nitropyridine (1.0 equiv)
-
Ammonia (or desired primary/secondary amine) (1.1 equiv)
-
Triethylamine (or another non-aqueous base) (1.2 equiv)
-
Anhydrous ethanol (or another suitable solvent)
-
Standard laboratory glassware for reaction, workup, and purification, dried in an oven before use.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-3-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.
-
-
Reagent Addition:
-
Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm and improve selectivity.
-
Slowly add the amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the pure 4-amino-2-chloro-3-nitropyridine.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. web.viu.ca [web.viu.ca]
- 11. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-nitropyridin-3-amine
Welcome to the technical support center for the synthesis and optimization of reactions involving 2-Chloro-4-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile pyridine derivative. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Chemistry of this compound
This compound is a highly functionalized pyridine ring, making it a valuable building block in medicinal chemistry and materials science. The reactivity of this molecule is primarily governed by the interplay of its substituents: the chloro, nitro, and amino groups. The pyridine ring itself is electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr) reactions.[1] The presence of a strong electron-withdrawing nitro group at the 4-position further activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.[2][3]
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues encountered during reactions with this compound.
Caption: A systematic workflow for troubleshooting and optimizing reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to low reactivity in SNAr reactions with this substrate:
-
Insufficiently Nucleophilic Reagent: While the pyridine ring is activated, a weak nucleophile may still struggle to initiate the reaction. Consider the pKa of your nucleophile; stronger nucleophiles are generally more effective.
-
Inappropriate Solvent Choice: The choice of solvent is critical for stabilizing the intermediate Meisenheimer complex formed during SNAr reactions.[2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation without strongly interacting with the anionic nucleophile.[4]
-
Suboptimal Temperature: While some SNAr reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[2] A gradual increase in temperature should be explored.
-
Base Strength and Concentration: If your reaction requires a base to deprotonate the nucleophile or scavenge a proton, its strength and stoichiometry are crucial. A base that is too weak may not generate enough of the active nucleophile, while an excessively strong base can lead to side reactions.[2]
Q2: I am observing the formation of multiple unidentified byproducts in my reaction. What are the common side reactions?
A2: The presence of multiple functional groups on this compound can lead to several side reactions:
-
Reaction at the Amino Group: The exocyclic amino group can compete with your intended nucleophile, leading to self-condensation or reaction with other electrophiles in the mixture.
-
Reduction of the Nitro Group: If reducing agents are present or generated in situ, the nitro group can be partially or fully reduced, leading to a complex mixture of products.
-
Displacement of the Nitro Group: Although less common than chloride displacement, under certain conditions, the nitro group can also act as a leaving group.
-
Ring Opening: Under harsh basic conditions, the pyridine ring can be susceptible to cleavage.[5]
Q3: How can I improve the regioselectivity of my reaction?
A3: The regioselectivity of nucleophilic attack on the pyridine ring is primarily governed by electronic effects.[2]
-
Positional Activation: The C2 (where the chlorine is) and C6 positions are the most activated sites for nucleophilic attack due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1][2] The nitro group at C4 further enhances this activation.
-
Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered position if multiple reactive sites are available. In the case of this compound, the amino group at the 3-position can sterically influence the approach of the nucleophile to the 2-position.
Q4: What is the best method for purifying the final product?
A4: The purification strategy will depend on the properties of your product and the impurities present.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and byproducts.[6] The choice of eluent will depend on the polarity of your compound.
-
Recrystallization: If your product is a solid with suitable solubility properties, recrystallization can be a highly effective purification technique.[7]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and the exocyclic amine can be exploited for purification through acid-base extraction to remove non-basic impurities.
Troubleshooting Guides
Scenario 1: Low Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Problem: You are attempting to substitute the 2-chloro group with an amine nucleophile, but the yield is consistently low, with a significant amount of unreacted starting material remaining.
Troubleshooting Protocol
-
Verify Reagent Purity and Stoichiometry:
-
Ensure your this compound is pure. Impurities can inhibit the reaction.
-
Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile to drive the reaction to completion.[7]
-
If using a base, ensure it is fresh and anhydrous.
-
-
Optimize the Solvent:
-
If you are using a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are known to accelerate SNAr reactions.[8]
-
Ensure the solvent is dry, as water can react with strong bases and some nucleophiles.
-
-
Screen Different Bases:
-
The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point.[7]
-
If a stronger base is needed, consider inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
-
-
Adjust the Reaction Temperature:
-
Start the reaction at room temperature and monitor by TLC.
-
If no reaction is observed, gradually increase the temperature in increments of 20°C. Some SNAr reactions on pyridines require elevated temperatures to proceed efficiently.[2]
-
Data Summary: Solvent and Base Effects on SNAr Reactions
| Solvent | Base | Typical Temperature Range (°C) | Relative Rate |
| Toluene | TEA | 80-110 | Slow |
| Acetonitrile | K2CO3 | 60-80 | Moderate |
| DMF | DIPEA | 25-100 | Fast |
| DMSO | Cs2CO3 | 25-120 | Very Fast |
Note: This data is generalized and the optimal conditions for your specific reaction may vary.
Scenario 2: Formation of a Dark, Tarry Substance
Problem: Upon heating your reaction mixture, it turns dark and forms a tar-like substance, making product isolation difficult.
Potential Causes and Solutions:
-
Cause: Polymerization or degradation of starting materials or product at elevated temperatures.[7]
-
Solution 1: Temperature Control: Add reagents, especially if the reaction is exothermic, at a lower temperature (e.g., 0-5 °C) and then slowly warm to the desired reaction temperature.[7]
-
Solution 2: Degas the Solvent: Dissolved oxygen can sometimes promote oxidative side reactions that lead to colored impurities. Degassing the solvent before use can mitigate this.
-
Solution 3: Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation.
Visualizing the Role of Solvent Polarity
The following diagram illustrates how solvent polarity can influence the stability of the Meisenheimer intermediate in an SNAr reaction.
Caption: A diagram illustrating the stabilization of the Meisenheimer intermediate by polar aprotic solvents, leading to a lower activation energy (ΔG‡).
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for the substitution of the 2-chloro group with an amine nucleophile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol of substrate) and a base (e.g., K2CO3, 2.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The ratio should be adjusted based on the polarity of the starting material and product.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
References
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Degradation Pathways of 2-Chloro-4-nitropyridin-3-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Chloro-4-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the experimental study of this compound's stability and degradation. We will explore the chemical liabilities of this molecule, predict its degradation pathways based on established chemical principles, and provide actionable protocols to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.
Issue 1: A new, more polar product appears during analysis of my compound in aqueous buffer.
-
Question: I am running an experiment in a neutral or slightly basic aqueous buffer. During my HPLC analysis, I've noticed a new major peak that elutes earlier than the parent compound, suggesting it's more polar. What is the likely identity of this new peak?
-
Answer: The most probable cause is the hydrolysis of the parent compound. The 2-chloro group on the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 4-position make the carbon atom at the 2-position (C2) highly electron-deficient and thus, an excellent target for nucleophiles like water or hydroxide ions.[2][3] The reaction involves the displacement of the chloride ion (Cl⁻) by a hydroxyl group (OH⁻), resulting in the formation of 2-hydroxy-4-nitropyridin-3-amine . This product is significantly more polar than the chlorinated starting material, which explains its shorter retention time on a reverse-phase HPLC column.
-
Causality: The reactivity of halopyridines towards nucleophilic substitution is generally in the order of 4- > 2- > 3-position.[2] The presence of a powerful electron-withdrawing nitro group, particularly at the para-position (C4) relative to the leaving group (C2), further activates the ring for this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5]
-
Issue 2: My solution is changing color, and multiple new spots are appearing on my TLC plate under reducing conditions.
-
Question: I am attempting a reaction using a reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C, or even microbial cultures), and my initially pale yellow solution is changing color (often to darker red or brown) and generating a complex mixture of products. What is happening?
-
Answer: This is a classic indicator of nitro group reduction . Aromatic nitro compounds are readily reduced through a series of intermediates, each of which can potentially be isolated or observed.[6] The complete reduction pathway involves a six-electron transfer and proceeds as follows:[7]
-
Nitro (R-NO₂) → Nitroso (R-NO): A two-electron reduction. Nitroso compounds are often colored.
-
Nitroso (R-NO) → Hydroxylamine (R-NHOH): Another two-electron reduction. This step is typically very fast.[7]
-
Hydroxylamine (R-NHOH) → Amine (R-NH₂): The final two-electron reduction yields the corresponding amine.
The appearance of multiple spots and color changes is due to the presence of these reactive intermediates (nitroso and hydroxylamino species) and potentially subsequent side reactions. The final, fully reduced product would be 2-Chloro-3,4-diaminopyridine . Different reducing agents and conditions can offer varying degrees of selectivity for these intermediates.[8][9][10]
-
Issue 3: I am observing rapid degradation of my compound when experiments are conducted on the benchtop under ambient light.
-
Question: My compound seems stable when stored in the dark, but when I prepare solutions for an assay and leave them in clear vials under laboratory lighting, I see a significant loss of the parent compound over a short period. What is causing this instability?
-
Answer: This issue is characteristic of photodegradation . Nitroaromatic compounds are well-known to be photosensitive.[11] The nitro group can absorb UV and visible light, promoting the molecule to an excited state. From this excited state, various degradation pathways can be initiated.[12][13] For nitropyridines, this can involve complex rearrangements or the release of nitric oxide (NO), leading to a variety of photoproducts.[12]
-
Preventative Measures: All experiments involving this compound and its solutions should be conducted with rigorous light protection. Use amber glass vials or wrap clear containers in aluminum foil.[14] Minimizing the exposure time of solutions to any light source is critical for maintaining compound integrity. The rate of photodegradation can also be influenced by the solvent and the presence of photosensitizers in the medium.[15][16]
-
Issue 4: When incubating my compound with microbial cultures or cell lysates, I detect products corresponding to both dechlorination and nitro reduction.
-
Question: In my bioremediation/metabolism study, I've identified multiple degradation products using LC-MS. Some have lost the chlorine atom, while others show a reduced nitro group. Is there a preferred microbial degradation pathway?
-
Answer: It is common for microorganisms to employ multiple enzymatic strategies to break down xenobiotic compounds like chlorinated nitroaromatics.[17][18] You are likely observing parallel or sequential degradation pathways.
-
Reductive Pathway: Many anaerobic and facultative anaerobic bacteria possess nitroreductases that can reduce the nitro group to an amine, as described in Issue 2.[7][19]
-
Dehalogenation: Microbes can remove the chlorine atom through different mechanisms.[20][21]
-
Hydrolytic Dehalogenation: An enzyme replaces the chlorine with a hydroxyl group.
-
Reductive Dehalogenation: The chlorine is replaced with a hydrogen atom, a common process under anaerobic conditions.[21]
-
Oxidative Dehalogenation: Mono- or dioxygenase enzymes can initiate an attack on the aromatic ring, leading to the removal of the chlorine atom and often ring cleavage.[22][23]
-
The specific pathway that predominates depends on the microbial species, the availability of oxygen, and other environmental factors.[24][25] It is quite possible for a culture to first reduce the nitro group and then dehalogenate the resulting diamine, or vice versa.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical experimental conditions?
Based on its chemical structure, the compound is susceptible to four primary degradation pathways:
-
Nucleophilic Substitution/Hydrolysis: Displacement of the 2-chloro group by nucleophiles (e.g., water, buffers) to form 2-hydroxy-4-nitropyridin-3-amine. This is highly likely in aqueous media.[5][26]
-
Nitro Group Reduction: Chemical or biological reduction of the 4-nitro group to form 2-chloro-3,4-diaminopyridine via nitroso and hydroxylamine intermediates.[6][10]
-
Photodegradation: Degradation upon exposure to UV or visible light, a common trait for nitroaromatic compounds.[11]
-
Microbial Degradation: Enzymatic transformation in the presence of microorganisms, which can involve a combination of nitro reduction, dehalogenation, and eventual ring cleavage.[17][18][27]
Q2: Which functional group, the chloro or the nitro group, is more susceptible to degradation?
This depends entirely on the experimental conditions.
-
In the presence of nucleophiles (e.g., aqueous buffers, amines), the 2-chloro group is the most reactive site due to the strong activation for SNAr by the nitro group and pyridine nitrogen.[1][2]
-
Under reducing conditions (e.g., catalytic hydrogenation, reducing agents like NaBH₄ with a catalyst, or anaerobic microbes), the 4-nitro group is the primary site of reaction.[10]
-
Under photolytic conditions , the nitro group is the primary chromophore that absorbs light and initiates the degradation process.[12][13]
Q3: How can I reliably monitor the degradation of this compound and identify its byproducts?
A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse method for separating the parent compound from its degradation products and quantifying the rate of degradation.[14][28] A stability-indicating method should be developed that resolves all major degradants from the parent peak.[29][30]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradation products. By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can deduce the chemical transformation (e.g., a mass increase of 16 Da for O, minus Cl, suggests hydrolysis; a mass decrease of 30 Da for NO₂, plus NH₂, suggests reduction).[31]
Q4: What are the best practices for preparing and storing solutions of this compound to ensure stability?
To minimize degradation and ensure experimental reproducibility, follow these guidelines:
-
Storage of Solid: Store the solid compound in a tightly sealed container at the recommended temperature (often 2-8°C or -20°C), protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aliquot these into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in amber vials.[14]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the DMSO stock. Do not store dilute aqueous solutions for extended periods, as hydrolysis is likely.[32]
-
Light Protection: At all stages, from solid to final working solution, protect the compound from light.[11]
Visualizing the Degradation Pathways
The primary chemical degradation pathways can be visualized as distinct transformations of the parent molecule.
Caption: Key predicted chemical degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of your analytical method.[29][30]
1. Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 8 hours. (Base hydrolysis is often faster).
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Photolytic Degradation: Place 2 mL of the stock solution in a clear glass vial. Expose it to a photostability chamber with a light intensity of at least 1.2 million lux hours and UV energy of 200 Wh/m².[30] Keep a control sample wrapped in foil in the same chamber.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 1, 3, and 7 days.
3. Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base/acid.
-
Dilute all samples to a final concentration suitable for your analytical method (e.g., 50 µg/mL).
-
Analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Workflow for Forced Degradation Analysis
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. yufengchemicals.com [yufengchemicals.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. jsynthchem.com [jsynthchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Degradation of halogenated aromatic compounds [ouci.dntb.gov.ua]
- 26. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]
- 28. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. actascientific.com [actascientific.com]
- 32. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
Troubleshooting guide for reactions involving 2-Chloro-4-nitropyridin-3-amine
Introduction
Welcome to the technical support resource for 2-Chloro-4-nitropyridin-3-amine. This guide is designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who are utilizing this versatile intermediate in their synthetic workflows. As a highly functionalized pyridine derivative, this compound is a valuable building block, but its reactivity profile can present challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common experimental hurdles and ensure the success of your reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The reactivity of this compound is governed by the interplay of its three substituents on the pyridine ring:
-
2-Chloro group: This is the primary leaving group for nucleophilic aromatic substitution (SNAr) reactions. The position ortho to the ring nitrogen and meta to the nitro group influences its reactivity.
-
4-Nitro group: As a strong electron-withdrawing group, the nitro group activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (the 2- and 6-positions).[1]
-
3-Amino group: The amino group is a strong electron-donating group and can influence the regioselectivity of reactions. It can also act as a nucleophile itself or be a site for side reactions under certain conditions.
Q2: What is the best way to store and handle this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4] This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.[7][8]
Q3: In a nucleophilic aromatic substitution (SNAr) reaction, will the nucleophile attack the 2-position (displacing the chloro group) or the 4-position (displacing the nitro group)?
A3: In SNAr reactions on this substrate, the chloride at the 2-position is the expected leaving group. Halogens are generally better leaving groups than a nitro group in SNAr chemistry.[9] The strong electron-withdrawing nature of the nitro group at the 4-position activates the 2-position for nucleophilic attack.
Q4: Can the amino group interfere with my desired reaction?
A4: Yes, the 3-amino group can participate in side reactions. For example, it can be acylated, alkylated, or react with electrophiles. If the intended reaction involves a nucleophile that could also react with the amino group, protection of the amine may be necessary. Common protecting groups for anilines can be employed, followed by deprotection after the desired transformation.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound in a question-and-answer format.
Low or No Product Yield
Problem: My SNAr reaction with an amine nucleophile is giving a very low yield or no product at all.
Possible Causes & Solutions:
-
Insufficient Activation: While the nitro group is activating, highly deactivated nucleophiles may require more forcing conditions.
-
Solution: Increase the reaction temperature, switch to a higher-boiling solvent, or consider using a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
-
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride.
-
Solution: If possible, switch to a more nucleophilic reagent. For amine nucleophiles, ensure the reaction medium is not too acidic, as protonation of the amine will render it non-nucleophilic.[10]
-
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the 2-position, which is sterically hindered by the adjacent amino group.[1]
-
Solution: Try less sterically demanding nucleophiles or consider alternative coupling strategies if SNAr is not feasible.
-
Formation of Multiple Products/Impurities
Problem: My reaction is messy, and I'm observing multiple spots on my TLC plate.
Possible Causes & Solutions:
-
Side Reactions involving the Amino Group: The 3-amino group can compete with your intended nucleophile.
-
Solution: Protect the amino group before carrying out the reaction. Acetylation or Boc protection are common strategies.
-
-
Reaction at other positions: While less likely, under harsh conditions, reaction at other positions on the pyridine ring might occur.
-
Solution: Optimize reaction conditions by lowering the temperature or using a milder base.
-
-
Decomposition of Starting Material: this compound may be unstable under your reaction conditions.
-
Solution: Ensure the reaction is run under an inert atmosphere and that the solvents are anhydrous. Check the stability of the starting material at the reaction temperature.
-
Reaction Monitoring and Work-up Issues
Problem: I'm having trouble determining if my reaction has gone to completion.
Solution:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction's progress. Use a suitable solvent system that gives good separation between your starting material and product. Staining with potassium permanganate or visualization under UV light can be helpful.
-
LC-MS or GC-MS: For more complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more definitive information on the consumption of starting material and the formation of the desired product.[11]
Problem: My product is difficult to isolate during the work-up.
Solution:
-
Solubility Issues: The product may be soluble in the aqueous layer during extraction.
-
Solution: Perform multiple extractions with an appropriate organic solvent. If the product is basic, adjusting the pH of the aqueous layer can sometimes help drive it into the organic phase.
-
-
Purification Challenges: The product may be difficult to purify by column chromatography.
-
Solution: Consider recrystallization as an alternative purification method. Experiment with different solvent systems for both chromatography and recrystallization.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the base and the amine nucleophile.
-
Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Range/Value | Notes |
| Temperature | 80 - 120 °C | May need optimization based on the nucleophile's reactivity. |
| Solvent | DMF, DMSO, ACN | Ensure the solvent is anhydrous. |
| Base | K2CO3, Cs2CO3, DIPEA | The choice of base can influence the reaction rate. |
Protocol 2: Monitoring Reaction Progress by HPLC
This protocol provides a general method for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).[11]
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile/water).
-
Dilute the sample to an appropriate concentration (e.g., ~0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.[11]
Part 4: Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
General SNAr Reaction Mechanism
Caption: Simplified mechanism of a typical SNAr reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. innospk.com [innospk.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Modifying 2-Chloro-4-nitropyridin-3-amine
Welcome to the technical support center dedicated to the catalytic modification of 2-Chloro-4-nitropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of novel pyridine derivatives. This guide provides in-depth, experience-driven advice to ensure the success of your experiments.
Introduction
This compound is a versatile starting material in medicinal chemistry and materials science due to its reactive chloro group and electron-deficient pyridine ring. The chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. However, the electronic properties of the pyridine ring and the presence of the nitro and amino groups can present unique challenges. Selecting the right catalyst system is therefore critical for achieving high yields and purity. This guide will focus on the most common and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is showing little to no product formation. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Suzuki-Miyaura coupling of this substrate is a common issue and can often be traced back to a few key factors. The electron-deficient nature of the pyridine ring makes oxidative addition of the C-Cl bond to the palladium center more challenging than with electron-rich aryl chlorides.[1][2]
Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate. You need a catalyst system that is both highly active and stable.
-
Rationale: Electron-rich and sterically bulky phosphine ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[2] For challenging substrates like 2-chloropyridines, these ligands are essential.
-
Recommendation: Switch to a more robust catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos is a good starting point.[3][4] These ligands are designed for difficult couplings. In some cases, N-heterocyclic carbene (NHC) ligands can also be very effective.[5]
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
-
Rationale: The base activates the boronic acid to form a more nucleophilic boronate species. The strength and solubility of the base can significantly impact the reaction rate.
-
Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6][7] These are often more effective for heteroaryl couplings.
-
-
Solvent and Temperature: The reaction medium plays a significant role in catalyst stability and reagent solubility.
-
Rationale: The polarity of the solvent can affect the rate of different steps in the catalytic cycle. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[1] Sometimes, the addition of a small amount of water can be beneficial.[8][9] If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may improve the conversion rate.[10]
-
-
Reagent Quality and Inert Atmosphere:
-
Rationale: Boronic acids are prone to degradation, especially in the presence of moisture, which can lead to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[6][11]
-
Recommendation: Use high-purity, anhydrous reagents and solvents. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) by thoroughly degassing your solvent and using proper Schlenk techniques.[4][6]
-
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Q2: I am attempting a Buchwald-Hartwig amination to couple an amine with this compound, but I am observing significant side products and low yields of my desired product. What are these side products and how can I suppress them?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be prone to side reactions, especially with a substrate as functionalized as this compound.[12][13]
Common side reactions and their solutions include:
-
Hydrodehalogenation: This is the replacement of the chloro group with a hydrogen atom, and it is a common side reaction in many cross-coupling reactions.
-
Cause: This can be caused by the reaction of the palladium catalyst with trace amounts of water or other proton sources in the reaction mixture.
-
Solution: Ensure you are using anhydrous solvents and reagents. The choice of ligand can also influence the extent of this side reaction.
-
-
Reduction of the Nitro Group: The nitro group can be sensitive to some reducing conditions that might be inadvertently created by the catalyst system.
-
Cause: Some palladium-phosphine systems, in the presence of a base and a proton source, can act as reducing agents.
-
Solution: Choose a catalyst system known for its chemoselectivity. Modern biarylphosphine ligands are generally good at avoiding this.[14] If reduction is a persistent problem, you may need to screen different ligands or consider protecting the nitro group, although this adds extra synthetic steps.
-
-
Homocoupling of the Amine: This results in the formation of a hydrazine derivative from two molecules of your starting amine.
Catalyst System Optimization for Buchwald-Hartwig Amination:
-
Ligand Choice: The ligand is paramount for a successful Buchwald-Hartwig reaction. For heteroaryl chlorides, ligands like XPhos, SPhos, and RuPhos are often excellent choices.[17][18] These bulky, electron-rich ligands promote the desired C-N bond formation and suppress side reactions.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for this reaction.[18][19]
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-formed palladium-ligand complexes (precatalysts) can also be used and often give more reproducible results.[20]
Issue 3: Sluggish Sonogashira Coupling and Catalyst Decomposition
Q3: My Sonogashira coupling of this compound with a terminal alkyne is very slow, and I observe the formation of palladium black, indicating catalyst decomposition. How can I improve this reaction?
A3: The Sonogashira coupling is a reliable method for forming C-C triple bonds, but it can be sensitive to the reaction conditions, especially with heteroaryl chlorides.[21][22]
Here are some key areas to focus on for optimization:
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst.
-
Rationale: The copper co-catalyst facilitates the transmetalation of the alkyne to the palladium center.
-
Recommendation: Ensure you are using a fresh, high-purity source of CuI. However, be aware that copper can also promote the homocoupling of the alkyne (Glaser coupling). If this is a major side product, you might consider a copper-free Sonogashira protocol, which typically requires a more specialized palladium/ligand system.[21]
-
-
Palladium Catalyst and Ligand:
-
Rationale: As with other cross-coupling reactions, the choice of palladium source and ligand is critical. The ligand stabilizes the palladium catalyst and prevents its agglomeration into inactive palladium black.
-
Recommendation: For 2-chloropyridines, a simple Pd/PPh₃ system may not be sufficient. Consider using a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC) ligand.[23] These can improve catalyst stability and turnover number.
-
-
Base and Solvent:
-
Rationale: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in the Sonogashira reaction. It acts as both a base and, often, as the solvent.
-
Recommendation: Ensure the amine base is anhydrous and freshly distilled. If solubility is an issue, a co-solvent like THF or DMF can be used.
-
-
Inert Atmosphere:
-
Rationale: The Sonogashira reaction is highly sensitive to oxygen, which can lead to both catalyst decomposition and alkyne homocoupling.
-
Recommendation: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction is essential for success.[21]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally best for cross-coupling reactions with this compound?
A1: There is no single "best" catalyst for all reactions, as the optimal choice depends on the specific coupling partners and reaction type. However, for a challenging substrate like this compound, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally the most reliable and versatile.[24] Examples include catalysts derived from ligands like SPhos, XPhos, and RuPhos. These ligands excel at promoting the difficult oxidative addition step with aryl chlorides and are suitable for a range of cross-coupling reactions.[3][4]
Q2: Can I perform the cross-coupling reaction on the nitro group directly?
A2: Yes, recent advances in catalysis have made it possible to use the nitro group as a leaving group in cross-coupling reactions, in a process called denitrative coupling.[25][26] This is an emerging area and typically requires specialized catalyst systems, such as a palladium catalyst with a highly electron-donating ligand like BrettPhos.[26] This can be an attractive alternative to using the chloro group, especially if the nitroarene is more readily available.
Q3: Is it better to reduce the nitro group to an amine before or after the cross-coupling reaction?
A3: This is a strategic decision that depends on the overall synthetic route.
-
Coupling first, then reduction: This is often the preferred strategy. Many modern palladium catalysts are chemoselective and will not affect the nitro group.[14] This approach avoids potential complications from having two amino groups on the pyridine ring, which could lead to catalyst inhibition or side reactions.
-
Reduction first, then coupling: This is also a viable option, but the resulting diamino-chloropyridine may be more challenging to work with. The presence of two basic amino groups can potentially coordinate to the palladium catalyst and inhibit its activity.[24][27] If you choose this route, you may need to use a catalyst system specifically designed to be tolerant of basic nitrogen heterocycles.[24]
Q4: How important is the ligand-to-palladium ratio?
A4: The ligand-to-palladium ratio is a critical parameter to optimize. For monodentate ligands like SPhos or XPhos, a ligand-to-palladium ratio of 1:1 to 2:1 is typically used.[17]
-
Too little ligand: This can lead to the formation of inactive palladium species and catalyst decomposition.
-
Too much ligand: This can sometimes inhibit the reaction by occupying all the coordination sites on the palladium, preventing the substrate from binding. It is often best to start with the ratio recommended in the literature for a similar reaction and then optimize if necessary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or another suitable solvent) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Condition |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) |
| Base | K₃PO₄ (2-3 equiv.) |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) |
| Temperature | 80-100 °C |
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and NaOtBu (1.2-1.5 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat three times.
-
Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Condition |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) |
| Base | NaOtBu (1.2-1.5 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 90-110 °C |
Visualizations
Caption: Decision workflow for catalyst selection and troubleshooting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Green Synthesis of 2-Chloro-4-nitropyridin-3-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyridines. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for greener synthetic approaches to 2-Chloro-4-nitropyridin-3-amine, a critical intermediate in pharmaceutical manufacturing. Our focus is on enhancing reaction efficiency, minimizing hazardous waste, and improving overall process safety, aligning with the core principles of green chemistry.
Section 1: Synthesis Overview and Green Chemistry Imperatives
The traditional synthesis of this compound often relies on multi-step processes involving hazardous reagents and solvents. A common pathway starts from 2-chloro-3-aminopyridine, which itself can be synthesized from precursors like 2-pyridone or 3-aminopyridine[1][2]. The critical step—nitration—typically employs harsh nitrating mixtures like fuming nitric acid and sulfuric acid, which present significant safety and environmental challenges, including poor regioselectivity and corrosive waste streams[3][4].
Our objective is to pivot from these legacy methods towards more sustainable and efficient protocols. This involves strategic choices in reagents, catalysts, and solvents to improve the overall environmental footprint of the synthesis.
Visualizing the Synthetic Pathways
The following diagrams illustrate a conventional versus a proposed greener pathway for the synthesis.
Figure 1: Comparison of conventional and greener synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Poor Yield and Regioselectivity during Nitration
-
Question: My nitration of 2-chloro-3-aminopyridine resulted in a low yield of the desired 4-nitro product, with significant amounts of the 6-nitro isomer and unidentified byproducts. What is the likely cause?
-
Answer and Solutions: This is a classic regioselectivity problem. The pyridine ring is activated by the amino group at positions 4 and 6, while the chloro group is deactivating. Harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) and high temperatures can overcome the subtle directing effects, leading to a mixture of isomers.
-
Causality: The kinetic product is often the desired 4-nitro isomer, but under forcing conditions, the reaction can equilibrate to the thermodynamically more stable, but undesired, isomers.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature protocol, typically between -10°C and 5°C, during the addition of the nitrating agent. Use an ice-salt or acetone/dry ice bath for precise control.
-
Milder Reagents: Replace the aggressive H₂SO₄/HNO₃ mixture with a milder, more selective nitrating system. Options include:
-
Sodium Nitrite in Trifluoroacetic Acid (TFA): This system generates the nitronium ion (NO₂⁺) in situ under less acidic conditions, favoring nitration at the more activated position 4.
-
N-Nitropyridinium Salts: These are excellent electrophilic nitrating agents that can provide higher selectivity at lower temperatures.
-
-
Solvent Choice: The solvent can influence selectivity. Highly polar, non-coordinating solvents are often preferred. While traditional methods use chlorinated solvents, consider greener alternatives like ionic liquids which can be recycled and may enhance regioselectivity.
-
-
Issue 2: Incomplete Reaction or No Reaction
-
Question: I am attempting the nitration under mild conditions as suggested, but my starting material is largely unreacted even after extended reaction times. What should I do?
-
Answer and Solutions: This indicates that the reaction conditions are not sufficiently activating for the electrophilic substitution to occur.
-
Causality: The pyridine ring is inherently electron-deficient, and even with an activating amino group, it is less reactive than a benzene ring. The nitrating agent may not be strong enough, or a protonated, highly deactivated pyridinium species may have formed.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your nitrating agents are pure and anhydrous. Moisture can quench the nitronium ion.
-
Incremental Temperature Increase: After the initial low-temperature addition, allow the reaction to warm slowly to room temperature and monitor progress by TLC or LC-MS. A slight increase in thermal energy can often initiate a sluggish reaction without compromising selectivity.
-
Alternative Activation: If using a system like NaNO₃/TFA, ensure the stoichiometry is correct. A slight excess of the nitrite salt may be necessary to drive the reaction to completion.
-
-
Issue 3: Difficult Product Isolation and Purification
-
Question: The reaction workup yields an oily, dark-colored crude product that is difficult to crystallize and streaks badly on silica gel columns. How can I improve purification?
-
Answer and Solutions: The formation of highly polar, colored byproducts is common in nitration reactions of aromatic amines.
-
Causality: Side reactions, such as oxidation of the amino group or polymerization, can create tarry impurities. The product itself is also quite polar.
-
Troubleshooting Steps:
-
Aqueous Workup: Quench the reaction by pouring it carefully onto crushed ice. Basify the solution slowly with a cold aqueous base (e.g., NaHCO₃ or dilute NH₄OH) to a pH of 7-8. This neutralizes strong acids and helps precipitate the organic product while keeping highly acidic impurities in the aqueous layer.
-
Extraction: Extract the product with a suitable solvent like ethyl acetate. Avoid dichloromethane if possible to maintain a greener profile. Perform multiple extractions for better recovery.
-
Purification Strategy:
-
Recrystallization: This is the most effective and greenest purification method. Experiment with mixed solvent systems. A common choice for this class of compounds is Ethanol/Water or Ethyl Acetate/Hexane. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Column Chromatography: If chromatography is unavoidable, use a gradient elution system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with ethyl acetate. Pre-adsorbing the crude product onto a small amount of silica before loading it onto the column can improve separation.
-
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the primary green chemistry metrics to consider for this synthesis?
-
A1: Focus on Atom Economy (maximizing the incorporation of starting materials into the final product), E-Factor (minimizing the total mass of waste produced), choice of Safer Solvents , and Hazard Reduction by replacing toxic and hazardous reagents (like fuming acids) with milder alternatives.
-
-
Q2: Are there any catalyst-free approaches for the key nitration step?
-
A2: While many nitrations require a strong acid catalyst to generate the electrophile, systems like N-nitropyridinium salts or the use of sodium nitrite in an acidic medium like TFA can be considered "catalyst-free" in the sense that they do not require an additional, separate catalytic substance like sulfuric acid. These reagent-based approaches offer cleaner reactions with easier workups[5].
-
-
Q3: What are the main safety hazards associated with this synthesis?
-
A3: The primary hazards stem from the nitration step. Strong nitrating mixtures can be explosive, especially if they come into contact with organic materials at elevated temperatures. The reagents are also highly corrosive. The final product, this compound, should be handled with care as nitroaromatic compounds and aminopyridines can be toxic and irritants[6]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Section 4: Recommended Green Experimental Protocol
This protocol details a greener approach to the synthesis, emphasizing milder conditions and safer reagents.
Protocol: Synthesis of this compound via a Mild Nitration
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-3-aminopyridine (1.0 eq) in trifluoroacetic acid (TFA, 10 vol) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add sodium nitrite (NaNO₂, 1.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The solution will typically change color.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water (20 vol).
-
Neutralization: Slowly neutralize the mixture to pH 7-8 by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ will evolve.
-
Extraction: Extract the aqueous slurry three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration & Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization from an ethanol/water mixture to yield this compound as a solid.
Section 5: Data Summary and Process Comparison
The following table provides a comparative analysis of the traditional and the proposed green synthesis routes.
| Parameter | Traditional Approach | Greener Approach | Rationale for Improvement |
| Nitrating Agent | Conc. H₂SO₄ / Fuming HNO₃ | NaNO₂ / Trifluoroacetic Acid (TFA) | Avoids highly corrosive and hazardous fuming acids; improves regioselectivity[3]. |
| Solvent | Dichloromethane or neat | Ethyl Acetate (for extraction), TFA | Eliminates chlorinated solvents; TFA can be recovered and recycled. |
| Temperature | 0°C to 70°C | 0°C to 5°C | Lower temperature reduces byproduct formation and enhances safety. |
| Workup | Quenching in water, neutralization with strong base (e.g., NaOH) | Quenching in ice, neutralization with mild base (NaHCO₃) | Milder workup is safer and reduces the risk of product degradation. |
| Waste Stream | Acidic, corrosive aqueous waste | Near-neutral saline waste, recoverable TFA | Significantly reduces the hazardous nature and volume of waste (lower E-Factor). |
| Yield & Purity | Often moderate with isomeric impurities | Potentially higher yield of the desired isomer, higher purity post-recrystallization | Improved selectivity leads to a cleaner product and less purification effort. |
Section 6: Visualized Workflow for Greener Synthesis
This diagram outlines the logical flow of the recommended green protocol.
Figure 2: Step-by-step workflow for the green synthesis protocol.
References
- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical methods for 2-Chloro-4-nitropyridin-3-amine characterization
An In-Depth Comparative Guide to the Analytical Characterization of 2-Chloro-4-nitropyridin-3-amine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities and intermediates is a cornerstone of scientific rigor and regulatory compliance. This compound, a substituted pyridine, represents a class of compounds pivotal as building blocks in the synthesis of pharmacologically active molecules.[1] Its precise structural confirmation and purity assessment are critical for ensuring the reliability of downstream applications, from reaction monitoring to the synthesis of final active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this compound. We will delve into the technical nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Moving beyond a simple listing of techniques, this document explains the rationale behind methodological choices, offers detailed experimental protocols, and presents comparative data to empower scientists in selecting the optimal analytical strategy.
A note on the data: Direct experimental data for this compound is not extensively published. Therefore, this guide has been constructed by leveraging established principles of analytical chemistry and drawing comparative data from structurally analogous compounds, such as 2-amino-4-chloro-3-nitropyridine and other substituted aminopyridines, to predict the expected analytical outcomes. This approach reflects a common real-world scenario when characterizing novel or sparsely documented molecules.
Molecular Structure and Physicochemical Properties
A foundational step in any analytical endeavor is understanding the basic properties of the molecule. The structure, featuring a pyridine core with chloro, nitro, and amine substituents, dictates the analytical behavior we expect to observe.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃O₂ | PubChem |
| Molecular Weight | 173.56 g/mol | [2] |
| IUPAC Name | This compound | - |
| CAS Number | 2789-25-5 | [3] |
| Appearance | Expected to be a yellow solid | [1] |
Core Analytical Techniques: A Comparative Analysis
A multi-technique approach is essential for unequivocal characterization. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Expertise & Rationale: For this compound, ¹H NMR will reveal the number and connectivity of the protons on the pyridine ring, while ¹³C NMR will identify all unique carbon environments. The distinct electronic effects of the chloro (electron-withdrawing, ortho/para-directing), nitro (strong electron-withdrawing, meta-directing), and amino (electron-donating, ortho/para-directing) groups create a predictable chemical shift pattern that serves as a structural fingerprint.
Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~8.0-8.2 | Doublet | Proton at C5, deshielded by the adjacent nitro group. |
| ¹H | ~6.8-7.0 | Doublet | Proton at C6, influenced by the adjacent nitrogen and chloro group. |
| ¹H | ~5.0-6.0 | Broad Singlet | Protons of the -NH₂ group; chemical shift is variable and depends on solvent and concentration. |
| ¹³C | ~155-160 | Singlet | C2, attached to the electronegative chlorine atom. |
| ¹³C | ~115-120 | Singlet | C3, attached to the amino group. |
| ¹³C | ~145-150 | Singlet | C4, attached to the nitro group. |
| ¹³C | ~135-140 | Singlet | C5, aromatic CH. |
| ¹³C | ~110-115 | Singlet | C6, aromatic CH. |
Experimental Protocol: NMR Analysis [4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a standard zgpg30 pulse program). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is the gold standard for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
Expertise & Rationale: We will compare two common ionization techniques. Electrospray Ionization (ESI) is a "soft" technique ideal for confirming the molecular weight by generating the protonated molecular ion [M+H]⁺. Electron Ionization (EI), a "hard" technique often coupled with Gas Chromatography (GC), will fragment the molecule in a reproducible manner, offering clues about its substructures. The presence of a chlorine atom is a key validation point, as it will produce a characteristic M+2 isotopic peak with approximately one-third the intensity of the molecular ion peak.[5]
Predicted Mass Spectral Data
| Ionization Mode | Predicted m/z | Identity | Rationale |
| ESI (Positive) | 174.0 | [M+H]⁺ | Protonation of the amine or pyridine nitrogen. The isotopic peak at m/z 176.0 ([M+2+H]⁺) will confirm the presence of one chlorine atom. |
| EI | 173.0 | [M]⁺˙ | Molecular ion. The isotopic peak at m/z 175.0 ([M+2]⁺˙) will be present. |
| EI | 138.0 | [M-Cl]⁺ | Loss of the chlorine atom. |
| EI | 127.0 | [M-NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |
Experimental Protocol: LC-MS (ESI) Analysis [5]
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
Instrumentation & Conditions:
-
LC System: Agilent 1260 HPLC or equivalent.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: ESI, positive ion mode.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage (~3.5 kV), cone voltage (~30 V), and desolvation temperature (~350 °C) for maximum signal.[5]
-
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the workhorse technique for separating components in a mixture, making it indispensable for assessing the purity of a compound and quantifying it.
Expertise & Rationale: For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides a nonpolar surface, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution. The pyridine ring and nitro group are strong chromophores, making UV-Vis detection highly sensitive and specific. A purity assessment is typically performed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Typical HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds.[6] |
| Mobile Phase | A: Water with 0.1% TFA or H₃PO₄B: Acetonitrile | Acetonitrile is a common organic modifier. The acid improves peak shape for the basic amine and pyridine functionalities. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min | A gradient elution ensures that both polar and nonpolar impurities can be resolved and eluted in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis at ~240 nm and ~350 nm | The molecule is expected to have multiple absorbance maxima due to its conjugated system. Monitoring at multiple wavelengths can help detect co-eluting impurities. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Expertise & Rationale: This technique is excellent for a quick identity check. For this compound, we expect to see characteristic absorption bands for the N-H bonds of the primary amine, the N-O bonds of the nitro group, and various vibrations from the substituted aromatic ring. The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂).[7][8]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂)[7] |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[7] |
| 1550-1500 & 1350-1300 | Asymmetric & Symmetric N-O Stretch | Nitro Group (-NO₂)[9] |
| ~1600, ~1475 | C=C and C=N Ring Stretch | Pyridine Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine[7] |
| 800-600 | C-Cl Stretch | Chloro-aromatic |
Experimental Protocol: FT-IR (ATR) Analysis [4]
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty stage. This is crucial to subtract the spectral contributions of air (CO₂, water vapor).
-
Sample Analysis:
-
Instrument: Bruker IFS 85 or similar FTIR spectrometer.
-
Data Acquisition: Press the sample firmly against the crystal using the pressure clamp to ensure good contact.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 or 32 scans to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Integrated Analytical Workflow and Method Comparison
No single technique is sufficient. A logical workflow ensures all critical quality attributes—identity, structure, and purity—are confirmed.
Caption: Logical workflow for the comprehensive characterization of a new compound batch.
Summary Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| NMR | Complete molecular structure, atom connectivity | Unambiguous structural data | Lower sensitivity, relatively expensive, requires soluble sample |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns | High sensitivity, confirms molecular weight, compatible with chromatography | Isomers can be difficult to distinguish without fragmentation, ionization dependent |
| HPLC | Purity, quantification, separation of isomers/impurities | High resolution, quantitative, robust and reproducible | Provides limited structural information, requires reference standards for quantification |
| FT-IR | Presence of functional groups | Fast, non-destructive, simple sample preparation | Provides limited structural detail, not suitable for complex mixtures |
Conclusion
The characterization of this compound requires a synergistic application of orthogonal analytical techniques. FT-IR serves as a rapid initial check for key functional groups, while LC-MS provides essential confirmation of molecular weight and a robust assessment of purity. Finally, NMR spectroscopy stands as the ultimate arbiter of structure, delivering the detailed atomic-level information necessary for unequivocal identification. By following the integrated workflow presented, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, thereby upholding the principles of scientific integrity and paving the way for successful downstream research.
References
- 1. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 2. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Chloro-4-nitropyridin-3-amine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-4-nitropyridin-3-amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility in creating novel therapeutics, including kinase inhibitors for proliferative disorders, necessitates stringent quality control.[1] The purity of this intermediate directly impacts the safety and efficacy of the final drug product, making robust and reliable analytical methods for its assessment paramount. Any impurities, such as isomers (e.g., 4-amino-2-chloro-5-nitropyridine) or residual starting materials from its synthesis, must be accurately identified and quantified.[2]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore a conventional, robust reversed-phase (RP-HPLC) method and compare it with a modern, high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC) approach. The discussion is grounded in established pharmacopeial principles and regulatory guidelines, explaining the scientific rationale behind the methodological choices to ensure trustworthiness and reproducibility.[3][4][5]
Method 1: Robust Reversed-Phase HPLC (RP-HPLC) for Routine Quality Control
This method is designed for reliability and accessibility in a standard quality control laboratory. It employs a conventional C18 stationary phase, which is a cornerstone of reversed-phase chromatography, to separate the main compound from its potential impurities based on hydrophobicity.[6]
Rationale for Method Design
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is chosen for its strong hydrophobic interactions with the pyridine ring of the analyte and related impurities. This provides excellent retention and resolving power for aromatic compounds.
-
Mobile Phase Composition: The mobile phase consists of an acetonitrile and water gradient. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A phosphate buffer is incorporated to maintain a consistent acidic pH (around 3.0). At this pH, the primary amine group on the analyte is protonated (-NH3+), which prevents peak tailing and ensures reproducible retention times.
-
Detection: UV detection at 254 nm is selected, as the nitro-aromatic structure of the analyte provides strong chromophoric activity at this wavelength, ensuring high sensitivity.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
Workflow for HPLC Purity Analysis
The general workflow for performing a purity analysis using this HPLC method is outlined below.
Caption: Figure 1: HPLC Purity Analysis Workflow
Method 2: High-Throughput UHPLC for Enhanced Performance
For laboratories focused on high throughput and increased sensitivity, a UHPLC method offers significant advantages. By using columns with smaller particle sizes (<2 µm), UHPLC systems can operate at higher pressures and flow rates, drastically reducing analysis time while improving resolution and efficiency. This approach aligns with modern principles of analytical procedure lifecycle management.[5][7]
Rationale for Method Design
-
Stationary Phase Selection: A sub-2 µm particle size C18 column is used. The smaller particles provide a much higher number of theoretical plates, leading to sharper peaks and better separation of closely eluting impurities.
-
System Optimization: The gradient is significantly shortened due to the higher efficiency of the column. This reduces solvent consumption and increases sample throughput.
-
Method Validation: All validation parameters must be re-established according to ICH Q2(R2) guidelines to prove the method is fit for its intended purpose.[8][9][10][11]
Experimental Protocol: UHPLC Method
-
Instrumentation: UHPLC system capable of operating at pressures up to 1000 bar, with a low-dispersion flow path, high-speed autosampler, and a diode array detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 65% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm (with full spectrum collection via DAD).
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Same as the RP-HPLC method, with final working concentration at 0.1 mg/mL.
-
Logical Relationship of Method Parameters
Developing a robust chromatographic method involves understanding how different parameters influence the final separation. The diagram below illustrates the key relationships in HPLC/UHPLC method development.
Caption: Figure 2: Method Parameter Interdependencies
Performance Comparison: HPLC vs. UHPLC
The choice between a conventional HPLC method and a modern UHPLC method depends on the specific needs of the laboratory, such as sample throughput, required sensitivity, and available instrumentation. The following table summarizes the key performance differences based on typical experimental data.
| Parameter | Method 1: RP-HPLC | Method 2: UHPLC | Rationale for Difference |
| Analysis Time | ~25 minutes | ~7 minutes | UHPLC uses shorter columns and higher flow rates, enabled by smaller particles. |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 4.0 | Higher efficiency of sub-2 µm particles leads to sharper peaks and better separation. |
| Theoretical Plates | ~15,000 | ~25,000 | Inversely proportional to particle size; smaller particles yield higher plate counts. |
| Limit of Quantification (LOQ) | 0.05% | 0.01% | Sharper, taller peaks in UHPLC result in a better signal-to-noise ratio.[12] |
| System Backpressure | ~120 bar | ~650 bar | Pressure is significantly higher due to smaller particle size and higher flow velocity. |
| Solvent Consumption per Run | ~25 mL | ~3.5 mL | Shorter run time and lower flow rate significantly reduce solvent usage. |
| Method Robustness | High | Moderate-High | Conventional methods are often more tolerant to minor variations in system conditions. |
Method Validation and System Suitability
Regardless of the chosen method, it must be validated to ensure it is fit for its purpose, in accordance with ICH Q2(R2) guidelines.[10][11] The validation protocol must demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity: A direct proportional relationship between concentration and detector response over a defined range (e.g., LOQ to 120% of the specification).[8]
-
Accuracy: Closeness of the results to the true value, often assessed by spike/recovery experiments.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the results, expressed as Relative Standard Deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like pH, temperature, and mobile phase composition.
Before any analysis, system suitability tests (SSTs) must be performed as defined in pharmacopeias like the USP.[3][13] Typical SST criteria include tailing factor (e.g., 0.8-1.8), resolution between critical peaks (>2.0), and %RSD for replicate injections (<1.0%).[12]
Conclusion
Both the robust RP-HPLC and the high-throughput UHPLC methods are capable of accurately determining the purity of this compound.
-
The RP-HPLC method serves as a reliable workhorse for standard QC labs, offering excellent robustness and straightforward implementation on a wide range of common equipment.
-
The UHPLC method represents a significant advancement, providing faster analysis times, superior resolution, and reduced environmental impact through lower solvent consumption. It is the ideal choice for high-throughput screening, process development, and laboratories aiming to modernize their analytical workflows.
The selection of the appropriate method should be a strategic decision based on laboratory-specific requirements for speed, sensitivity, and existing infrastructure, with both methods being fully validatable to meet stringent regulatory expectations.
References
- 1. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 2-Chloro-4-nitropyridin-3-amine and Its Isomers in Nucleophilic Aromatic Substitution
This guide presents an in-depth comparative analysis of the reactivity of 2-Chloro-4-nitropyridin-3-amine and its structural isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. For researchers and professionals in medicinal chemistry and drug development, a nuanced understanding of how substituent placement on the pyridine ring dictates reaction kinetics is paramount for rational synthetic design and process optimization. This document synthesizes mechanistic principles with quantitative data to provide a clear framework for predicting and harnessing the reactivity of these critical heterocyclic building blocks.
The Principles of Reactivity: Nucleophilic Aromatic Substitution (SNAr) on Pyridines
The pyridine ring, an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), which further polarize the ring system.[1] The SNAr reaction is a cornerstone of pyridine chemistry, proceeding through a two-step addition-elimination mechanism.
The generally accepted mechanism involves:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] This step is typically the rate-determining step of the reaction.[3][4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The rate of an SNAr reaction is therefore dictated by the stability of the Meisenheimer complex.[2] The more the negative charge can be delocalized and stabilized, the lower the activation energy and the faster the reaction. On a pyridine ring, the most effective stabilization occurs when the negative charge can be delocalized onto the electronegative ring nitrogen and the EWGs through resonance. This is achieved when the leaving group is positioned ortho or para to the ring nitrogen and/or other EWGs.[1][2] Substitution at the meta position is significantly slower as it does not allow for this direct resonance stabilization by the activating groups.[2]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.[4]
Structural Analysis: this compound and Its Isomers
The reactivity of our target molecule, This compound , is governed by a complex interplay of electronic effects from its three substituents.
-
Chloro Group (at C2): The leaving group. Its position, ortho to the ring nitrogen, is inherently activated.[1]
-
Nitro Group (at C4): A powerful electron-withdrawing group (-I, -M effect) that strongly activates the ring for nucleophilic attack. Its position para to the C2 chlorine allows it to effectively stabilize the negative charge of the Meisenheimer intermediate via resonance.
-
Amino Group (at C3): An electron-donating group by resonance (+M effect) but electron-withdrawing by induction (-I effect). Its overall effect is context-dependent. Positioned meta to the C2 chlorine, its resonance-donating effect does not directly destabilize the intermediate formed by attack at C2. However, its presence can modulate the overall electron density of the ring.
To understand its relative reactivity, we will compare it with key isomers and parent compounds:
| Compound Name | Structure | Key Features |
| 2-Chloro-4-nitropyridine | ![]() | The parent compound. Highly activated due to the C4 nitro group being para to the C2 chlorine and the ring nitrogen being ortho. |
| This compound | ![]() | (Target) Amino group at C3. Expected to have slightly lower reactivity than the parent due to the weak donating/withdrawing nature of the amino group. |
| 4-Chloro-3-nitropyridin-2-amine | ![]() | (Isomer 1) Chloro group at C4 is activated by the ring nitrogen (para) and the nitro group (ortho). The strong electron-donating amino group at C2 (ortho) is expected to significantly deactivate this position for nucleophilic attack, reducing reactivity. |
| 2-Chloro-5-nitropyridin-3-amine | ![]() | (Isomer 2) Nitro group is at C5, meta to the C2 chlorine. The activating effect of the nitro group is much weaker, relying only on its inductive effect. Reactivity will be significantly lower than the 4-nitro isomers. |
Comparing Reactivity: A Quantitative and Mechanistic Approach
The rate of SNAr reactions is highly dependent on the positions of the activating groups relative to the leaving group.[5] The electron-withdrawing nitro group and the ring nitrogen are most effective at stabilizing the anionic Meisenheimer intermediate when they are ortho or para to the site of nucleophilic attack.
Quantitative Comparison of Reactivity
| Compound | Relative Position of -NO₂ to -Cl | Second-Order Rate Constant (k₂) with Piperidine in Ethanol at 40°C (M⁻¹s⁻¹) | Expected Reactivity Rank |
| 2-Chloro-4-nitropyridine | para | 1.1 x 10⁻² | 1 (Highest) |
| This compound | para | Predicted to be slightly lower than parent | 2 |
| 4-Chloro-3-nitropyridin-2-amine | ortho | Predicted to be significantly lower | 4 (Lowest) |
| 2-Chloro-5-nitropyridine | meta | 1.3 x 10⁻⁵ | 3 |
| 2-Chloro-5-nitropyridin-3-amine | meta | Predicted to be slightly lower than parent | 5 |
Data for parent compounds sourced from a comparative study on chloronitropyridine isomers.[5]
Mechanistic Explanation of Reactivity Trends
The observed and predicted reactivity order can be explained by examining the stability of the Meisenheimer complex for each isomer.
Caption: Logical flow of reactivity based on substituent electronic effects.
-
Highest Reactivity (2-Chloro-4-nitropyridine & this compound): The nitro group at the C4 position is para to the C2 chlorine. This allows for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate, delocalizing it onto both the ring nitrogen and the nitro group. The addition of a C3-amino group in our target molecule introduces a minor electronic perturbation but does not disrupt this primary stabilization pathway, leading to very high but likely slightly attenuated reactivity compared to the parent compound.
-
Intermediate Reactivity (2-Chloro-5-nitropyridine): With the nitro group at C5, it is meta to the leaving group. It cannot participate in resonance stabilization of the intermediate.[2] Activation is provided only by the ring nitrogen (ortho) and the inductive electron withdrawal of the nitro group. This results in a significantly less stable intermediate and a reaction rate that is several orders of magnitude slower than the 4-nitro isomer.[5]
-
Lowest Reactivity (4-Chloro-3-nitropyridin-2-amine): While the C4-chloro is activated by being ortho to the C3-nitro group and para to the ring nitrogen, the presence of the strongly electron-donating amino group at the C2 position (ortho to the reaction center) is profoundly deactivating. The +M effect of the amino group pushes electron density towards the reaction center, directly destabilizing the negative charge of the Meisenheimer complex. This electronic opposition results in the lowest reactivity among the isomers compared.
Experimental Protocol: Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry
To quantitatively determine and compare the reaction rates, a kinetic study can be performed. UV-Vis spectrophotometry is a convenient method for monitoring the progress of many SNAr reactions, provided the product has a distinct chromophore from the reactants.
Materials and Equipment
-
Substituted chloronitropyridine isomers
-
Nucleophile (e.g., Piperidine, Morpholine)
-
Anhydrous solvent (e.g., Ethanol, DMSO, Acetonitrile)
-
Thermostatted UV-Vis Spectrophotometer with quartz cuvettes
-
Volumetric flasks, pipettes, and syringes
Experimental Workflow
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.[4]
Detailed Procedure
-
Preparation: Prepare stock solutions of the chloropyridine isomer (e.g., 0.01 M) and the nucleophile (e.g., 1.0 M) in anhydrous ethanol.
-
Wavelength Determination: Determine the λmax of the expected aminopyridine product where the starting material has minimal absorbance.
-
Kinetic Measurement:
-
Place a known volume of the chloropyridine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Allow it to equilibrate to the target temperature.
-
To initiate the reaction, inject a volume of the nucleophile stock solution to achieve a concentration that is in large excess (at least 10-fold) of the chloropyridine. This ensures pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at λmax over time until the absorbance value plateaus, indicating reaction completion.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Repeat the experiment using several different excess concentrations of the nucleophile.
-
The second-order rate constant (k₂) is the slope of the line obtained by plotting kobs versus the concentration of the nucleophile.
-
Conclusion
The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a clear demonstration of fundamental electronic principles. Reactivity is overwhelmingly dictated by the ability of the substituent pattern to stabilize the anionic Meisenheimer intermediate.
-
This compound is a highly reactive substrate due to the powerful resonance-activating effect of the para-nitro group.
-
Its reactivity is significantly greater than isomers where the nitro group is meta to the leaving group (e.g., 2-Chloro-5-nitropyridin-3-amine ), as this position lacks the ability to stabilize the intermediate through resonance.
-
The presence of an electron-donating amino group ortho to the site of substitution, as in 4-Chloro-3-nitropyridin-2-amine , leads to significant deactivation by destabilizing the anionic intermediate.
This guide provides a predictive framework and an experimental blueprint for scientists to approach the synthesis of substituted pyridines. By understanding the interplay of these electronic factors, researchers can make informed decisions in selecting isomers and reaction conditions to achieve their synthetic goals efficiently and predictably.
References
A Researcher's Guide to Chloronitropyridine Amines: A Comparative Analysis of 2-Chloro-4-nitropyridin-3-amine and 4-chloro-3-nitropyridin-2-amine
Introduction
In the landscape of pharmaceutical and agrochemical development, substituted pyridines are indispensable building blocks. Their inherent electronic properties and versatile reactivity make them privileged scaffolds in a vast array of biologically active molecules. Among these, chloronitropyridine amines serve as crucial intermediates, offering multiple reaction sites for constructing complex molecular architectures.
This guide provides an in-depth technical comparison of two closely related, yet functionally distinct, isomers: 2-Chloro-4-nitropyridin-3-amine (herein referred to as Isomer A ) and 4-chloro-3-nitropyridin-2-amine (referred to as Isomer B ). While differing only in the arrangement of their substituents, this structural nuance profoundly impacts their synthesis, electronic character, and subsequent reactivity. For researchers and drug development professionals, understanding these differences is paramount to selecting the optimal building block for a given synthetic strategy, ultimately influencing the efficiency and success of the research program.
Molecular Overview and Physicochemical Properties
The structural distinction between the two isomers forms the basis of their differential reactivity.
Caption: Molecular structures of Isomer A and Isomer B.
A summary of their fundamental properties is presented below. Note the shared molecular formula and weight, underscoring that all differences in performance are rooted in stereoelectronic factors.
| Property | This compound (Isomer A) | 4-chloro-3-nitropyridin-2-amine (Isomer B) |
| IUPAC Name | This compound | 4-chloro-3-nitropyridin-2-amine |
| Synonym | 3-Amino-2-chloro-4-nitropyridine | 2-Amino-4-chloro-3-nitropyridine[1] |
| CAS Number | 54136-43-3 | 6980-08-1[1] |
| Molecular Formula | C₅H₄ClN₃O₂ | C₅H₄ClN₃O₂[2] |
| Molecular Weight | 173.56 g/mol | 173.56 g/mol [1][2] |
| Appearance | Not widely documented | Bright Yellow Needles[3] |
Synthesis and Commercial Accessibility
The ease of synthesis and availability of a starting material are critical logistical considerations for any research campaign. In this regard, the two isomers show a significant divergence.
Synthesis of 4-chloro-3-nitropyridin-2-amine (Isomer B)
The synthesis of Isomer B is well-documented, particularly in patent literature, indicating a mature and scalable process. A common and high-yielding method starts from 2-chloro-4-aminopyridine, which undergoes electrophilic nitration.[4]
The key challenge in this synthesis is regioselectivity. The nitration using a mixture of 65% nitric acid and concentrated sulfuric acid yields a mixture of the desired 4-amino-2-chloro-3-nitropyridine and the isomeric byproduct, 4-amino-2-chloro-5-nitropyridine.[4] However, the desired 3-nitro isomer is the major product, and the two can be effectively separated by recrystallization. Reported yields for the purified 3-nitro isomer are in the range of 75-85%, making this a viable route for large-scale production.[4] This established synthetic route contributes to the compound's relatively high commercial availability.
Synthesis of this compound (Isomer A)
In stark contrast, a specific, high-yield synthesis for Isomer A is not prominently featured in publicly accessible literature or patents. While plausible synthetic routes can be devised—for instance, via the nitration of 2-chloro-3-aminopyridine followed by separation of isomers—the lack of established protocols suggests that its preparation is less straightforward. This likely translates to lower commercial availability and potentially higher costs, a crucial factor for process development and scale-up.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of these molecules lies in the displacement of the chlorine atom via Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamental to building molecular complexity. The reactivity of the C-Cl bond in the two isomers is dramatically different due to the electronic influence of the surrounding substituents.
The SNAr mechanism on a pyridine ring is a two-step addition-elimination process.[5][6] The rate-determining step is typically the initial attack of the nucleophile, which breaks the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the single most important factor determining the reaction rate.
Caption: General workflow of the SNAr mechanism.
Reactivity of Isomer B (4-chloro-3-nitropyridin-2-amine)
In Isomer B, the chlorine atom at the C-4 position is exceptionally activated for SNAr. This heightened reactivity is due to two synergistic electronic effects:
-
Activation by Ring Nitrogen: The C-4 position is para to the electron-withdrawing ring nitrogen. Upon nucleophilic attack, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a highly stabilizing contribution.[7]
-
Activation by Nitro Group: The C-4 position is ortho to the powerful electron-withdrawing nitro group. This allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group. This resonance stabilization is extremely effective and significantly lowers the activation energy of the reaction.
Reactivity of Isomer A (this compound)
For Isomer A, the chlorine atom at the C-2 position is also activated, primarily by its ortho relationship to the ring nitrogen.[7] This allows for stabilization of the Meisenheimer intermediate by delocalizing the negative charge onto the nitrogen. However, the chlorine is meta to the nitro group at C-4. While the nitro group still exerts a strong inductive electron-withdrawing effect, it cannot participate in the direct resonance stabilization of the negative charge resulting from nucleophilic attack at C-2.
Caption: Meisenheimer intermediate for Isomer B showing charge delocalization.
Experimental Protocols and Applications
The differential reactivity and availability are reflected in the documented applications of each isomer. Isomer B is widely used as an intermediate in the synthesis of bioactive compounds.[3]
Application of Isomer B: Acylation of the 2-Amino Group
While the C-4 chloro group is the primary site for SNAr, the 2-amino group also possesses nucleophilicity and can undergo reactions such as acylation. This allows for sequential functionalization of the molecule.
Experimental Protocol: N-acylation of 4-chloro-3-nitropyridin-2-amine (Adapted from WO2010089773A2)[8]
-
Reagent Preparation: In a separate flask, dissolve cyclopropane carboxylic acid (1.25 eq) in dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) followed by the slow addition of oxalyl chloride (2.25 eq) dissolved in DCM at 25-35°C. Stir for 2 hours to generate cyclopropane carbonyl chloride in situ. Cool this solution to -10°C.
-
Reaction Setup: In a main reaction vessel, charge 4-chloro-3-nitropyridin-2-amine (1.0 eq) and DCM. Stir the mixture and cool to -10°C.
-
Acylation: Slowly add the freshly prepared cyclopropane carbonyl chloride solution to the stirred suspension of Isomer B at -10°C and stir for 30 minutes.
-
Base Addition: Add a solution of triethylamine (1.1 eq) in DCM to the reaction mass, maintaining the temperature at -10°C. Continue stirring for another 30 minutes.
-
Reaction Completion: Slowly warm the reaction to 0°C and then to room temperature (25-30°C). Maintain stirring for 5-6 hours until TLC analysis indicates consumption of the starting material.
-
Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-chloro-3-nitropyridin-2-yl)cyclopropane carboxamide. The product can be further purified by column chromatography or recrystallization.
Potential Applications of Isomer A
Given its structure, Isomer A is a viable precursor for various heterocyclic systems. The 2-chloro and 3-amino groups are suitably positioned for cyclocondensation reactions to form fused bicyclic systems like pyridotriazines or pyridopyrazines, which are scaffolds of interest in medicinal chemistry. However, specific, high-yield examples are not as prevalent in the literature, suggesting that synthetic routes involving this isomer may require more extensive optimization.
Summary and Recommendations
| Feature | This compound (Isomer A) | 4-chloro-3-nitropyridin-2-amine (Isomer B) |
| Synthesis & Availability | Synthesis is not well-documented; likely lower availability and higher cost. | Well-established synthesis with good yields (75-85%); widely available commercially.[4] |
| C-Cl Reactivity (SNAr) | Moderate. Activated by ortho ring nitrogen. | High. Strongly activated by para ring nitrogen and ortho nitro group. |
| Key Advantage | Unique substitution pattern for accessing specific fused heterocycles. | Highly reactive electrophile for reliable SNAr reactions; versatile intermediate. |
| Primary Use Case | Niche applications requiring the specific 2,3,4-substitution pattern. | A workhorse building block for introducing a substituted 2-aminopyridine moiety.[3] |
For the practicing chemist, the choice between these two isomers is clear-cut for most applications.
4-chloro-3-nitropyridin-2-amine (Isomer B) should be the default choice for synthetic campaigns requiring a robust and reactive chloropyridine for nucleophilic aromatic substitution. Its high reactivity, established synthesis, and commercial availability make it a reliable and cost-effective starting material for drug discovery and process development.
This compound (Isomer A) should be considered only when the specific regiochemistry of its functional groups is essential for a targeted molecular design, such as in the synthesis of certain fused heterocyclic systems. Researchers opting for this isomer should anticipate the need for more extensive route development and sourcing efforts.
References
- 1. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-3-NITROPYRIDIN-2-AMINE | CAS 6980-08-1 [matrix-fine-chemicals.com]
- 3. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
The Versatile Scaffold: A Comparative Guide to the Efficacy of 2-Chloro-4-nitropyridin-3-amine Derived Compounds in Drug Discovery
The pyridine nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a significant portion of FDA-approved drugs.[1][2] Among the vast array of pyridine derivatives, those originating from 2-Chloro-4-nitropyridin-3-amine and its isomers represent a particularly versatile class of intermediates for the synthesis of novel therapeutic agents. Their inherent reactivity, stemming from the electrophilic nature of the pyridine ring enhanced by the nitro group and the presence of a displaceable chloro substituent, allows for facile diversification. This guide provides a comparative analysis of the efficacy of compounds derived from this scaffold, with a focus on their applications as antimicrobial agents, anticancer therapeutics, and kinase inhibitors, supported by experimental data and detailed protocols.
The Synthetic Utility of Chloro-Nitropyridine-Amines
The strategic placement of the amino, chloro, and nitro groups on the pyridine ring makes this compound and its related isomers valuable starting materials in organic synthesis. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems. The chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. This multi-faceted reactivity is the foundation for the diverse biological activities observed in its derivatives.
A general workflow for the derivatization of this scaffold often involves initial modification at the chloro or amino positions, followed by reduction of the nitro group and subsequent chemical transformations.
References
A Comparative Guide to the Biological Activity of 2-Chloro-4-nitropyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are cornerstones in the design of novel therapeutic agents. Among these, the pyridine scaffold is particularly prominent due to its presence in numerous FDA-approved drugs and its ability to engage in critical interactions with biological targets.[1] The subject of this guide, 2-chloro-4-nitropyridin-3-amine and its derivatives, represents a class of compounds with significant, yet underexplored, therapeutic potential. The strategic placement of an amino, a chloro, and a nitro group on the pyridine ring offers a rich platform for chemical modification, making this scaffold a compelling starting point for the development of novel kinase inhibitors, anticancer agents, and antimicrobial compounds.
This guide provides a comparative analysis of the biological activities of derivatives based on the this compound core and its closely related isomers. Due to the limited specific research on this compound derivatives, this guide will draw upon experimental data from structurally similar nitropyridine and aminopyridine analogs to elucidate key structure-activity relationships (SAR) and to provide a predictive framework for the biological potential of this compound class.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound structure is characterized by a pyridine ring substituted with three key functional groups that influence its chemical reactivity and biological activity:
-
2-Chloro Group: The chlorine atom at the 2-position serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents to probe structure-activity relationships. This position is crucial for tuning the electronic properties and steric profile of the molecule.
-
3-Amino Group: The amino group is a key hydrogen bond donor and can participate in crucial interactions with the active sites of biological targets, such as the hinge region of protein kinases. Its basicity can also influence the pharmacokinetic properties of the derivatives.
-
4-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic distribution of the pyridine ring, activating the chloro-substituent for nucleophilic substitution. The nitro group itself can also be a site for metabolic reduction, which can lead to cytotoxic intermediates, a mechanism exploited in some antimicrobial and anticancer drugs.
The combination of these functionalities makes the this compound scaffold a promising starting point for the synthesis of diverse chemical libraries with a wide range of potential biological activities.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are key to exploring its biological potential. While specific literature on the synthesis of this exact isomer is sparse, a general and adaptable synthetic route can be proposed based on established pyridine chemistry.
General Synthesis of this compound
A plausible synthetic route to this compound would involve the nitration of a suitable aminopyridine precursor, followed by chlorination. A representative synthesis for the closely related isomer, 2-amino-4-chloro-3-nitropyridine, involves the nitration of 4-chloro-2-aminopyridine. A similar strategy could be adapted for the target compound.
Conceptual Synthetic Pathway:
Caption: Conceptual synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-3-nitropyridine (Illustrative)
This protocol for a related isomer provides a template for the synthesis of the target scaffold.
-
Nitration: To a solution of 4-chloro-2-aminopyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.
-
Reaction Monitoring: The reaction mixture is stirred at low temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the pH is carefully adjusted to neutral with a suitable base (e.g., sodium hydroxide solution).
-
Extraction and Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to separate the desired isomer.
Comparative Biological Activity: Insights from Structurally Related Analogs
Given the nascent stage of research on this compound derivatives, we will analyze the biological activities of closely related nitropyridine and aminopyridine analogs to infer the potential of our target scaffold.
Anticancer Activity
Nitropyridine derivatives have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or microtubule-targeting agents.[2][3]
Comparative Data on Anticancer Activity of Related Pyridine Derivatives:
| Compound Class | Representative Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| 3-Nitropyridine Analogs | 4AZA2891 | HT-29 (Colon) | 0.0054 | [4] |
| 4AZA2996 | HT-29 (Colon) | 0.0040 | [4] | |
| 4AZA2891 | NCI-60 Panel (Mean) | 0.0355 | [4] | |
| 4AZA2996 | NCI-60 Panel (Mean) | 0.0219 | [4] | |
| Quinazoline-based Pyrimidodiazepines | Compound 14g | K-562 (Leukemia) | 0.622 | [2] |
| Compound 16c | Various | Potent Cytotoxicity | [2] | |
| 3-Amino-1,2,4-triazole Derivatives | Compound 2.6 | Various | - | [5] |
| Compound 4.6 | Various | - | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern: The position and nature of substituents on the pyridine ring are critical for anticancer activity. For instance, in a series of 3-nitropyridine analogues, specific substitution patterns led to a 100-fold increase in in vitro cytotoxicity.[4]
-
Targeting Kinases: Many pyridine-based anticancer agents function as kinase inhibitors. The amino group at the 3-position of our target scaffold is well-positioned to form key hydrogen bonds with the hinge region of various kinases, a common feature of type I and type II kinase inhibitors.[6] The 2-chloro position allows for the introduction of larger hydrophobic groups that can occupy the ATP-binding pocket, enhancing potency and selectivity.
-
Microtubule Targeting: Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents that bind to the colchicine-site of tubulin, leading to G2/M cell cycle arrest and apoptosis.[4]
Proposed Mechanism of Action: Kinase Inhibition
Caption: Generalized kinase signaling pathway targeted by pyridine-based inhibitors.
Antimicrobial Activity
The pyridine scaffold is also a key component of many antimicrobial agents. The electron-deficient nature of the nitropyridine ring, coupled with the potential for diverse substitutions, makes these compounds promising candidates for the development of new antibacterial and antifungal drugs.[7]
Comparative Data on Antimicrobial Activity of Related Pyridine Derivatives:
| Compound Class | Representative Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 2-Amino-4-chloropyridine Schiff Bases | Compound 3b | S. aureus | - / Significant Activity | [7] |
| Compound 3c | E. coli | - / Significant Activity | [7] | |
| Compound 3d | B. cereus | - / Significant Activity | [7] | |
| Compound 3f | P. aeruginosa | - / Significant Activity | [7] | |
| Compound 3g | A. flavus | - / Significant Activity | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Substituents: The antimicrobial activity of pyridine derivatives is often correlated with their lipophilicity, which governs their ability to penetrate microbial cell membranes. The introduction of various aldehydes to form Schiff bases of 2-amino-4-chloropyridine resulted in compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]
-
Mechanism of Action: While the exact mechanisms are often multifactorial, nitropyridine derivatives can exert their antimicrobial effects through the generation of reactive nitroso and hydroxylamine intermediates upon reduction of the nitro group. These intermediates can cause damage to microbial DNA and proteins.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound derivatives, this section provides detailed, standardized protocols for assessing their anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay:
Caption: A stepwise workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Workflow for Agar Well Diffusion Assay:
Caption: A streamlined workflow for the agar well diffusion antimicrobial assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.
-
Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) to each well. Include a positive control (a known antibiotic/antifungal) and a negative control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement and Interpretation: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct experimental data on its derivatives are currently limited, the analysis of structurally related compounds strongly suggests potential for potent anticancer and antimicrobial activities. The synthetic accessibility of this scaffold, coupled with the established protocols for biological evaluation, provides a clear path forward for its exploration.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. Key areas of investigation should include:
-
Anticancer Drug Development: Elucidating the specific kinase targets and signaling pathways modulated by these compounds. Structure-based drug design, aided by computational modeling, could guide the optimization of lead compounds for enhanced potency and selectivity.
-
Antimicrobial Drug Discovery: Broad-spectrum screening against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. Mechanistic studies to determine whether the antimicrobial action is due to nitro-reduction or other mechanisms will be crucial.
The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds, with the ultimate goal of translating their potential into novel and effective therapies.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Structural Confirmation of 2-Chloro-4-nitropyridin-3-amine Reaction Products
Introduction
2-Chloro-4-nitropyridin-3-amine is a critical starting material and intermediate in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—an amino group, a nitro group, and a chlorine atom on a pyridine ring—renders it highly reactive and versatile for constructing complex heterocyclic systems. The inherent reactivity, however, often leads to a variety of possible regioisomers and side products, making the unambiguous structural confirmation of its reaction products a paramount challenge for researchers. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for the definitive structural elucidation of molecules derived from this compound, grounded in experimental data and established scientific principles.
The Synthetic Challenge: A Representative Reaction
To illustrate the complexities involved, we will consider a representative nucleophilic aromatic substitution (SNAr) reaction of this compound with a generic secondary amine, morpholine. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine at the 2-position for nucleophilic attack.[2]
Reaction Scheme: Starting Material: this compound Reagent: Morpholine Expected Product: 4-(3-amino-4-nitropyridin-2-yl)morpholine
While this reaction is expected to yield the desired product, the potential for side reactions, such as displacement of the nitro group or reactions involving the amino group, necessitates rigorous structural confirmation.
Experimental Workflow for Synthesis
The following diagram outlines the typical workflow for the synthesis and initial purification of a derivative of this compound.
Caption: General workflow for the synthesis and purification of this compound derivatives.
A Comparative Analysis of Structural Confirmation Techniques
The definitive identification of synthetic products requires a multi-faceted analytical approach.[3] No single technique can provide all the necessary structural information. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural elucidation of our model product.
Data Presentation: A Head-to-Head Comparison
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C), through-bond and through-space correlations.[4][5] | Provides detailed information about the molecular skeleton and stereochemistry in solution. Non-destructive.[4] | Requires relatively pure sample. Can be complex to interpret for highly substituted or symmetric molecules.[6] |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS).[3] | High sensitivity, requires very small sample amount. Can be coupled with separation techniques like LC or GC. | Provides limited information on connectivity and stereochemistry. Isomers are often indistinguishable. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Unambiguous determination of molecular structure and stereochemistry.[7] | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure which may differ from solution conformation.[7] |
In-Depth Analysis and Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.[4] For our target compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular structure.
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
For the expected product, 4-(3-amino-4-nitropyridin-2-yl)morpholine, we would anticipate:
-
¹H NMR:
-
Two distinct signals for the pyridine ring protons.
-
Signals corresponding to the morpholine ring protons.
-
A broad signal for the amino group protons.
-
-
¹³C NMR:
-
Five distinct signals for the pyridine ring carbons.
-
Two signals for the morpholine ring carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the connectivity between the morpholine ring and the pyridine ring. We would expect to see a correlation between the morpholine protons adjacent to the nitrogen and the C2 carbon of the pyridine ring.
The following diagram illustrates the key decision-making points in the NMR data interpretation workflow.
References
- 1. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to Catalysts for the Functionalization of 2-Chloro-4-nitropyridin-3-amine
Introduction: The Strategic Importance of 2-Chloro-4-nitropyridin-3-amine
This compound is a critical starting material in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical industry. Its unique electronic and structural features—an electron-deficient pyridine ring activated by a nitro group, a nucleophilic amine, and a reactive chlorine atom—make it a versatile scaffold. Functionalization of this molecule is key to developing novel kinase inhibitors, antitubercular agents, and other therapeutics.[1][2] However, the very features that make this molecule attractive also present significant challenges for selective chemical modification. The presence of multiple reactive sites necessitates highly selective and efficient catalytic systems to achieve desired transformations without unwanted side reactions.
This guide provides a comparative analysis of the leading catalytic systems for the functionalization of this compound, with a focus on palladium- and copper-based catalysts. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide robust experimental protocols to empower researchers in drug development and chemical synthesis.
Overview of Catalytic Strategies: Navigating the Reactive Landscape
The functionalization of this compound primarily revolves around the transformation of the C-Cl bond. The electron-withdrawing nature of the nitro group and the pyridine ring makes the chlorine atom an excellent leaving group for various cross-coupling reactions. The principal catalytic strategies employed are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the workhorses of modern organic synthesis, offering unparalleled scope and efficiency for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
-
Copper-Catalyzed Reactions: Often seen as a more economical alternative to palladium, copper catalysts are particularly effective for certain C-N, C-O, and C-S bond-forming reactions, albeit sometimes requiring harsher conditions.[3][4]
The choice of catalyst is not merely a matter of precedent; it is a decision dictated by the desired bond construction, functional group tolerance, cost considerations, and scalability.
Comparative Analysis of Catalytic Systems
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the preeminent method for the functionalization of aryl and heteroaryl chlorides.[5] The success of these reactions hinges on the careful selection of the palladium precursor and, crucially, the phosphine ligand, which governs the catalyst's stability, activity, and selectivity.
The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, a common motif in pharmaceuticals.[3][6] For a substrate like this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the C2 position.
Mechanistic Insight: The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[7][8] The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, BrettPhos) is critical. These ligands promote the reductive elimination step and stabilize the active Pd(0) species, which is particularly important for less reactive aryl chlorides.[7][9]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 | Broad applicability for various amines.[9] |
| Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 | High | G4 precatalyst offers air stability.[7] |
| Pd(PPh₃)₄ | NaOtBu | Toluene | 110 | Low-Moderate | Older generation, often less effective for challenging substrates.[9] |
Note: Yields are representative and can vary based on the specific amine coupling partner.
Protocol: Synthesis of N-benzyl-4-nitropyridin-2,3-diamine
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add benzylamine (1.2 mmol) followed by anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired product.
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[10] For our substrate, this enables the introduction of aryl, heteroaryl, or alkyl groups at the C2 position, significantly increasing molecular complexity.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of Pd(0) to the C-Cl bond. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[11] The base plays a crucial role in activating the boronic acid for transmetalation.[10] For electron-deficient heteroaryl chlorides, catalyst systems with electron-rich ligands are often required to facilitate the oxidative addition step.[9][12]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Table 2: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Good | A classic choice, effective for many substrates. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | High | Often shows excellent activity for heteroaryl chlorides. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | >90 | Buchwald ligands provide high activity for challenging couplings. |
Note: Yields are representative and depend on the specific boronic acid used.
Protocol: Synthesis of 3-amino-4-nitro-2-phenylpyridine
-
In a microwave vial, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.5 mmol).
-
Add anhydrous DMF (6 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford the product.
Copper-Catalyzed Reactions
While palladium often dominates the landscape, copper-catalyzed reactions, particularly Ullmann-type couplings, present a cost-effective and powerful alternative for forming C-N, C-O, and C-S bonds.[3][13] These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific transformations.
Mechanistic Insight: The precise mechanism of copper-catalyzed coupling reactions is often debated, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction typically requires a ligand, often a diamine or phenanthroline derivative, to stabilize the copper species and facilitate the reaction.[4]
Table 3: Comparison of Copper Catalyst Systems
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Application |
| CuI / L-proline | K₂CO₃ | DMSO | 100-120 | N-arylation of amino acids |
| CuI / TMEDA | K₃PO₄ | Toluene | 110-130 | N-arylation of amines |
| Cu₂(OAc)₂ / Phenanthroline | Cs₂CO₃ | DMF | 120-150 | O-arylation of phenols |
Considerations for Copper Catalysis:
-
Higher Temperatures: Copper-catalyzed reactions often require more forcing conditions.
-
Ligand Sensitivity: The choice of ligand is critical for success.
-
Cost-Effectiveness: Copper is significantly cheaper than palladium, making it attractive for large-scale synthesis.[3]
Head-to-Head Performance Summary
| Metric | Palladium-Catalysis (Buchwald/Suzuki) | Copper-Catalysis (Ullmann-type) |
| Reaction Conditions | Generally milder (80-110 °C) | Often harsher (110-150 °C) |
| Catalyst Loading | Typically lower (0.5-3 mol%) | Often higher (5-10 mol%) |
| Substrate Scope | Extremely broad | More substrate-specific |
| Functional Group Tolerance | Very high | Moderate to high |
| Cost | High (due to Palladium) | Low (due to Copper) |
| Primary Application | C-C and C-N bond formation | C-N, C-O, and C-S bond formation |
Conclusion and Future Outlook
The functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling, supported by modern, sterically demanding phosphine ligands, offer the broadest scope, highest yields, and mildest reaction conditions. These methods are the gold standard for the synthesis of complex derivatives of this important scaffold.
While copper catalysis provides a valuable, cost-effective alternative for certain applications, its requirement for higher temperatures and more limited substrate scope makes it a secondary choice for general functionalization.
Future research will likely focus on the development of even more active and stable palladium catalysts that can operate at lower loadings and at room temperature. Furthermore, the exploration of base metal catalysts, such as nickel and iron, as more sustainable alternatives to palladium continues to be an area of intense investigation and holds promise for the future of cross-coupling chemistry.[3]
References
- 1. 4-Nitropyridin-3-amine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
Validating the Mechanism of Action for Drugs Derived from 2-Chloro-4-nitropyridin-3-amine: A Comparative Guide to Target Engagement Strategies
For researchers and drug development professionals working with novel compounds, establishing a clear and verifiable mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth comparison of robust experimental strategies for validating the molecular targets of drugs derived from the versatile 2-Chloro-4-nitropyridin-3-amine scaffold. Given that this chemical moiety is a key building block in the synthesis of kinase inhibitors, our focus will be on methodologies adept at confirming and characterizing engagement with protein kinase targets within a cellular context.[1][2][3]
The inherent reactivity of the this compound structure, particularly the amenability of the chlorine atom to nucleophilic substitution, allows for the creation of diverse compound libraries. This diversity, while advantageous for discovering potent modulators of cellular signaling, necessitates rigorous validation to distinguish on-target effects from off-target activities. Here, we will dissect and compare two complementary, industry-standard approaches: broad-spectrum kinome profiling for initial target landscape assessment and the Cellular Thermal Shift Assay (CETSA) for direct validation of target engagement in a physiological setting.
Strategic Framework for Mechanism of Action Validation
A robust validation strategy does not rely on a single experiment but rather on a logical sequence of assays that build a compelling, evidence-based narrative of a drug's mechanism. Our comparative guide is structured around a workflow that moves from broad, unbiased screening to focused, direct target validation.
dot
digraph "moa_validation_workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label = "Phase 1: Unbiased Target Identification"; style = "rounded"; bgcolor = "#E8F0FE"; "Kinome_Profiling" [label="Kinome Profiling\n(Broad-Spectrum Activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label = "Phase 2: Direct Target Engagement Validation"; style = "rounded"; bgcolor = "#E6F4EA"; "CETSA" [label="Cellular Thermal Shift Assay (CETSA)\n(Direct In-Cell Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Kinome_Profiling" -> "CETSA" [label="Hypothesis\nGeneration"]; }
High-level workflow for validating the mechanism of action.
Comparison of Primary Validation Methodologies
| Feature | Kinome Profiling | Cellular Thermal Shift Assay (CETSA) |
| Primary Readout | Enzymatic activity inhibition (%) across a large panel of purified kinases.[4][5] | Change in thermal stability of a target protein in response to ligand binding in cells or cell lysates.[6][7][8] |
| Experimental Context | In vitro biochemical assay using recombinant kinases.[5][9] | In situ (intact cells) or in vitro (cell lysate), providing a more physiological context.[7][10] |
| Key Advantage | Provides a broad, unbiased view of a compound's selectivity across the kinome, identifying both primary targets and potential off-targets.[4][11] | Directly confirms physical binding of the drug to its target within the complex milieu of the cell, a crucial indicator of target engagement.[7][8][12] |
| Primary Limitation | Lacks cellular context; results may not fully translate to intact cells due to factors like membrane permeability and intracellular ATP concentrations.[5] | Lower throughput than kinome profiling and requires a specific antibody for the target protein for detection by Western blot.[6][12] |
| Data Output | A list of kinases with corresponding percentage inhibition at a given compound concentration. | A thermal melt curve or an isothermal dose-response fingerprint demonstrating a shift in the protein's melting temperature upon drug binding.[6] |
Deep Dive 1: Kinome Profiling for Broad-Spectrum Target Identification
Kinome profiling serves as an excellent initial step to generate hypotheses about a drug's primary targets. By screening the compound against a large panel of purified protein kinases, researchers can quickly identify which kinases are most potently inhibited.[4][13] This approach is critical for understanding selectivity and anticipating potential off-target effects that could lead to toxicity.[4]
Causality Behind Experimental Choices
The choice to begin with kinome profiling is rooted in efficiency and breadth. It is more practical to survey hundreds of potential targets in a single screen than to individually test hypothesized targets.[9] These screens are typically run at a fixed compound concentration (e.g., 1 µM) and often at a physiological ATP concentration (1 mM) to better mimic cellular conditions, although this is still an in vitro approximation.[5][9]
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
This protocol is a common format for kinome profiling services.[9]
-
Reaction Setup : Prepare a reaction mixture containing the specific kinase, its corresponding substrate peptide, and cofactors in a kinase buffer.
-
Compound Addition : Add the test compound (derived from this compound) or a DMSO vehicle control to the reaction mixture.
-
Initiation of Reaction : Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation : Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination and Capture : Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing : Wash the filter to remove unincorporated [γ-³³P]-ATP.
-
Detection : Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percentage of remaining kinase activity in the presence of the compound relative to the DMSO control.
Data Presentation: Example Kinome Profiling Results
| Kinase Target | % Inhibition at 1 µM | Selectivity Score (S-score) | Potential Role in Disease |
| Aurora Kinase A | 95% | 0.05 | Mitotic regulation, cancer[1] |
| FLT3 | 88% | 0.10 | Hematopoiesis, leukemia[1] |
| CDK2 | 45% | 0.45 | Cell cycle progression |
| VEGFR2 | 30% | 0.60 | Angiogenesis |
| p38α | 15% | 0.85 | Inflammatory response |
Selectivity Score (S-score) is a measure of compound selectivity, with lower scores indicating higher selectivity.
This data immediately suggests that Aurora Kinase A and FLT3 are high-priority candidates for further validation as direct targets.
Deep Dive 2: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
Following the hypothesis-generating step of kinome profiling, it is imperative to confirm that the compound physically binds to the putative target in a cellular environment.[7][8] CETSA is a powerful biophysical method that directly assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[6][10] The principle is that a protein bound to a drug will be thermodynamically stabilized and thus more resistant to heat-induced denaturation.[7][8]
Causality Behind Experimental Choices
The rationale for using CETSA is to bridge the gap between in vitro biochemical activity and in situ target binding. A positive result in a CETSA experiment provides strong evidence that the drug reaches its target in cells and engages it in a way that alters its physical properties. This is a critical validation step that cannot be achieved with enzymatic assays alone.[8]
Experimental Protocol: CETSA followed by Western Blot
-
Cell Culture and Treatment : Grow the chosen cell line (e.g., a cancer cell line known to express the target kinase) to confluency. Treat the cells with the test compound or a vehicle control for a specified duration.
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[7]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot : Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis : Separate the soluble proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., anti-Aurora Kinase A).[6]
-
Detection : Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis : Quantify the band intensities at each temperature for both the treated and control samples. Plot the fraction of soluble protein as a function of temperature to generate a melt curve.
dot
digraph "cetsa_workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"Start" [label="Treat Cells with Compound\nor Vehicle", shape=ellipse, fillcolor="#FBBC05"]; "Heat" [label="Heat Aliquots to\nDifferent Temperatures"]; "Lyse" [label="Lyse Cells"]; "Centrifuge" [label="Centrifuge to Pellet\nAggregated Proteins"]; "Supernatant" [label="Collect Supernatant\n(Soluble Proteins)"]; "Western_Blot" [label="Western Blot for\nTarget Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyze" [label="Analyze Band Intensity\nand Plot Melt Curve", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Heat"; "Heat" -> "Lyse"; "Lyse" -> "Centrifuge"; "Centrifuge" -> "Supernatant"; "Supernatant" -> "Western_Blot"; "Western_Blot" -> "Analyze"; }
Step-by-step workflow for a CETSA experiment.
Data Presentation: Example CETSA Melt Curve Data
| Temperature (°C) | Soluble Target (Vehicle) | Soluble Target (Compound) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.75 | 0.92 |
| 60 | 0.50 | 0.85 |
| 65 | 0.20 | 0.65 |
| 70 | 0.05 | 0.40 |
A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and, therefore, direct binding of the drug to the target protein in the cell.
Conclusion
Validating the mechanism of action for novel drugs derived from scaffolds like this compound requires a multi-faceted, evidence-based approach. By integrating the broad, hypothesis-generating power of kinome profiling with the direct, physiologically relevant target engagement data from CETSA, researchers can build a compelling case for a drug's mechanism of action. This structured, comparative approach not only satisfies regulatory expectations but also provides the deep mechanistic understanding necessary to advance a compound with confidence through the drug development pipeline. The ultimate goal is to move beyond simple activity readouts to a definitive confirmation of target binding in the environment where the drug is intended to function.
References
- 1. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. CETSA [cetsa.org]
- 11. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinaselogistics.com [kinaselogistics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-nitropyridin-3-amine for Laboratory Professionals
I. Hazard Assessment and Characterization
2-Chloro-4-nitropyridin-3-amine is a substituted pyridine derivative. Based on the known hazards of similar compounds, such as 2-Chloro-4-nitropyridine and 2-Amino-6-chloro-3-nitropyridine, it is prudent to handle this compound as a hazardous substance.
Anticipated Hazards:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
Due to these potential hazards, this compound must be managed as hazardous waste in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
II. Immediate Safety Protocols: Your First Line of Defense
Before beginning any work that will generate this compound waste, it is crucial to have a clear understanding of immediate safety measures.
A. Personal Protective Equipment (PPE): The Non-Negotiable Standard
Proper PPE is your most immediate and critical barrier against chemical exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
B. Engineering Controls: Minimizing Exposure Risk
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[5]
C. Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the appropriate working height.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels to absorb the chemical.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
III. Step-by-Step Disposal Protocol
The disposal of this compound waste must be systematic and meticulously documented to ensure "cradle-to-grave" management as required by the EPA.[8]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a designated, robust, and sealable container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are chemically resistant and have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").
Step 3: Accumulation and Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep containers closed at all times, except when adding waste.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.[5]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide a detailed and accurate description of the waste, including its composition and quantity.
-
The final disposal method will likely be high-temperature incineration at a permitted hazardous waste facility.[9]
Step 5: Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless they are properly decontaminated.[9]
-
Triple Rinsing: The EPA mandates that containers of acutely hazardous materials be triple-rinsed.[9]
-
Rinse the container three times with a suitable solvent that can dissolve any remaining residue.
-
Collect all rinsate and manage it as hazardous waste.[9]
-
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can then be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[9]
IV. Data Summary and Visualization
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Description | GHS Hazard Statement | Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | [1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | [3][4][5] |
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
This guide is intended to provide a robust framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and procedures, and when in doubt, contact your Environmental Health and Safety department for guidance. By adhering to these protocols, you contribute to a safer laboratory environment and the protection of our ecosystem.
V. References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved January 6, 2026.
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved January 6, 2026, from --INVALID-LINK--
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved January 6, 2026.
-
OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). Inspectorio. Retrieved January 6, 2026.
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved January 6, 2026, from --INVALID-LINK--
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved January 6, 2026.
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved January 6, 2026, from --INVALID-LINK--
-
Proper Disposal of 2-Chloro-4-nitropyridine: A Procedural Guide. (n.d.). Benchchem. Retrieved January 6, 2026.
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved January 6, 2026.
-
2-Amino-6-chloro-3-nitropyridine Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 6, 2026.
-
4-Methyl-2-pyridylamine Safety Data Sheet. (2025, November 6). Sigma-Aldrich. Retrieved January 6, 2026.
-
2-Amino-6-chloro-3-nitropyridine Safety Data Sheet. (2014, January 21). Thermo Fisher Scientific. Retrieved January 6, 2026.
-
2-Chloro-4-nitropyridine Safety Data Sheet. (n.d.). ECHEMI. Retrieved January 6, 2026.
-
How to Safely Dispose Hazardous Waste? (2024, December 13). HAZWOPER OSHA Training. Retrieved January 6, 2026.
-
2-Amino-4-chloro-3-nitropyridine Safety Data Sheet. (n.d.). ECHEMI. Retrieved January 6, 2026.
-
2-Chloro-4-methyl-3-nitropyridine Safety Data Sheet. (n.d.). Fisher Scientific. Retrieved January 6, 2026.
-
2-Chloro-3-nitropyridine Safety Data Sheet. (2024, March 7). Jubilant Ingrevia. Retrieved January 6, 2026.
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 6, 2026, from --INVALID-LINK--
-
2-Chloro-4-nitropyridine. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Landscape: A Senior Scientist's Guide to Handling 2-Chloro-4-nitropyridin-3-amine
Welcome to a comprehensive guide designed for the discerning researcher. In our shared pursuit of novel drug development, the safe and effective handling of specialized chemical intermediates is paramount. This document moves beyond a simple checklist to provide a deep, procedural understanding of managing 2-Chloro-4-nitropyridin-3-amine (CAS No. 1855-64-7, assuming the common synonym 2-Amino-4-chloro-3-nitropyridine). Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.
Immediate Safety Profile: Understanding the Adversary
This compound is a compound that demands respect. Its hazard profile, synthesized from multiple safety data sheets, indicates it is harmful through multiple routes of exposure.[1][2] The primary threats are:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Causes significant skin and serious eye irritation.[1][3][4]
-
Respiratory Hazard: May cause respiratory irritation upon inhalation of its dust or vapors.[1][3][4]
Understanding these hazards is the foundational step. Every procedure that follows is a direct countermeasure to these intrinsic properties. The operational imperative is containment and the avoidance of aerosolization .
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your most immediate line of defense. However, simply wearing PPE is insufficient; selecting the correct PPE and understanding its limitations is critical. The choice of equipment is dictated by the compound's physical state (solid powder) and its toxicological profile.
Engineering Controls: Your First and Best Defense
Before any discussion of PPE, it must be stated that all handling of this compound should occur within a certified chemical fume hood.[5] This primary engineering control is non-negotiable as it mitigates the most significant risk: inhalation of airborne particulates.[5] An eyewash station and safety shower must be readily accessible.[2][6]
Personal Protective Equipment (PPE) Ensemble
| PPE Component | Specification | Rationale & Field Insight |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[7][8] | A solid powder can easily become airborne during weighing or transfer. Standard safety glasses are inadequate; side-shields are essential to protect against angled splashes or dust. Goggles provide a superior seal. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile).[5] | Always inspect gloves for tears or punctures before use.[5] Employ the "double-gloving" technique for extended operations or when handling larger quantities to provide an extra layer of protection against tears and permeation. |
| Body Protection | Fire/flame-resistant and impervious lab coat, fully buttoned.[5][7] | The primary goal is to prevent skin contact. An impervious coat protects against spills. For larger-scale work (>100g), consider a chemical-resistant apron over the lab coat.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator with appropriate cartridges).[5][7] | Required if there is any risk of dust formation that cannot be fully contained within a fume hood.[5][7] Weighing operations are a common scenario where supplemental respiratory protection is a prudent choice. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows the last to minimize risk.
Pre-Operational Phase
-
Designate the Area: Cordon off the specific area within the fume hood where the work will occur.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) and place them within the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.
-
Verify Controls: Confirm the fume hood is functioning correctly (check airflow monitor). Ensure the safety shower and eyewash station are unobstructed.
-
Don PPE: Put on all required PPE as detailed in the table above.
Handling Phase
-
Weighing & Transfer:
-
Perform all weighing operations on a tared weigh boat inside the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
If transferring to a flask, use a powder funnel.
-
-
Dissolution:
-
Add solvent to the solid slowly to avoid splashing.
-
If the dissolution is exothermic, be prepared to provide cooling.
-
-
Reaction Monitoring & Workup:
-
Keep the reaction vessel capped or covered to the extent possible while maintaining necessary ventilation.
-
All sample extractions for analysis (e.g., TLC, LC-MS) must be performed within the hood.
-
Post-Operational Phase
-
Initial Decontamination:
-
Wipe down the designated work area, spatula, and any other contaminated equipment with a suitable solvent-soaked cloth. Place the used cloth in the designated solid hazardous waste container.
-
-
Waste Segregation:
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, goggles, inner gloves, and finally, respirator (if used).
-
-
Personal Hygiene:
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for handling this compound.
Emergency Protocols: Immediate & Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
Personnel Exposure
-
Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air.[1][7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[1][7] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[7]
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For a small, manageable spill, use a non-combustible absorbent material like sand or vermiculite to cover the spill.[5] Do not use paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][7] Use spark-proof tools if a flammable solvent is present.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department, regardless of size.[5]
End-of-Life Cycle: Waste Management & Disposal
Proper disposal is not an afterthought; it is a critical step in the chemical's lifecycle. All waste generated from handling this compound is considered hazardous.
-
Waste Collection: Use separate, designated, and properly sealed containers for solid and liquid waste.[5] Containers must be clearly labeled with the chemical name and hazard warnings.
-
Disposal Pathway: Disposal must be managed through your institution's EHS department and handled by a licensed hazardous waste disposal contractor.[1][5] Do not dispose of this chemical down the drain or in regular trash.[7]
-
Empty Containers: Empty containers are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] Only after proper decontamination can the container be considered for disposal as non-hazardous waste, per institutional policy.[5]
By integrating these protocols into your daily laboratory operations, you create a robust safety culture that protects you, your colleagues, and your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




